molecular formula C49H55FN8O16 B11934056 18F-Psma 1007

18F-Psma 1007

Numéro de catalogue: B11934056
Poids moléculaire: 1031.0 g/mol
Clé InChI: RFFFFGRYVZESLB-LTLCPEALSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

18F-Psma 1007 is a useful research compound. Its molecular formula is C49H55FN8O16 and its molecular weight is 1031.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C49H55FN8O16

Poids moléculaire

1031.0 g/mol

Nom IUPAC

(2S)-2-[[(1S)-1-carboxy-5-[[(2S)-2-[[4-[[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[(6-fluoropyridine-3-carbonyl)amino]butanoyl]amino]butanoyl]amino]methyl]benzoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]pentyl]carbamoylamino]pentanedioic acid

InChI

InChI=1S/C49H55FN8O16/c50-38-18-14-32(26-52-38)43(66)54-34(16-20-40(61)62)46(69)55-33(15-19-39(59)60)44(67)53-25-27-8-12-30(13-9-27)42(65)56-37(24-28-10-11-29-5-1-2-6-31(29)23-28)45(68)51-22-4-3-7-35(47(70)71)57-49(74)58-36(48(72)73)17-21-41(63)64/h1-2,5-6,8-14,18,23,26,33-37H,3-4,7,15-17,19-22,24-25H2,(H,51,68)(H,53,67)(H,54,66)(H,55,69)(H,56,65)(H,59,60)(H,61,62)(H,63,64)(H,70,71)(H,72,73)(H2,57,58,74)/t33-,34-,35-,36-,37-/m0/s1

Clé InChI

RFFFFGRYVZESLB-LTLCPEALSA-N

SMILES isomérique

C1=CC=C2C=C(C=CC2=C1)C[C@@H](C(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)C3=CC=C(C=C3)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)C4=CN=C(C=C4)F

SMILES canonique

C1=CC=C2C=C(C=CC2=C1)CC(C(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C3=CC=C(C=C3)CNC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C4=CN=C(C=C4)F

Origine du produit

United States

Foundational & Exploratory

The Core Mechanism of 18F-PSMA-1007 in Prostate Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides an in-depth technical overview of the mechanism of action for 18F-PSMA-1007, a prominent radiolabeled ligand for PET imaging of prostate cancer. It details the molecular interactions, cellular fate, and the quantitative parameters governing its efficacy. This guide also outlines common experimental protocols for its evaluation and visualizes key processes and workflows.

Introduction to 18F-PSMA-1007 and its Target

Prostate-Specific Membrane Antigen (PSMA), encoded by the FOLH1 gene, is a transmembrane glycoprotein (B1211001) significantly overexpressed on the surface of prostate cancer cells, with expression levels correlating with tumor aggressiveness and progression.[1][2][3][4] This overexpression, which can be 100 to 1000 times higher than in benign prostatic tissue, makes PSMA an exceptional biomarker and an ideal target for both diagnostic imaging and targeted radionuclide therapy.[4][5] 18F-PSMA-1007 is a fluorine-18 (B77423) labeled, urea-based small molecule inhibitor designed to bind with high affinity and specificity to the extracellular enzymatic domain of PSMA.[6][7][8] Its favorable pharmacokinetic profile, notably its predominantly hepatobiliary clearance and low urinary excretion, enhances the visualization of pelvic and periprostatic lesions.[9][10][11]

Core Mechanism of Action

The diagnostic utility of 18F-PSMA-1007 is predicated on a two-stage process: high-affinity binding to the PSMA receptor followed by internalization into the prostate cancer cell.

High-Affinity Binding to PSMA

18F-PSMA-1007 acts as a ligand, binding to the enzymatic active site on the extracellular portion of the PSMA protein.[12] This interaction is highly specific and of high affinity, allowing for the accumulation of the radiotracer at sites of PSMA expression. The binding is a critical first step that enables the subsequent imaging signal.

Internalization and Intracellular Accumulation

Following binding, the 18F-PSMA-1007/PSMA complex is internalized by the prostate cancer cell through endocytosis.[6][13] This process leads to the accumulation of the radioisotope inside the tumor cells, which is a key factor for the high tumor-to-background ratios observed in PET imaging.[13] Preclinical studies have demonstrated an exceptionally high internalization ratio for this tracer.[6][7] The trapping of the radiotracer within the cell ensures a stable and persistent signal for imaging.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ligand 18F-PSMA-1007 psma PSMA Receptor ligand->psma 1. High-Affinity Binding endosome Endosome (Internalized Complex) psma->endosome 2. Internalization (Endocytosis) accumulation Intracellular Accumulation of 18F endosome->accumulation 3. Trapping & Signal Generation

Figure 1: Binding and internalization of 18F-PSMA-1007.

PSMA-Related Signaling Pathways

While 18F-PSMA-1007 is primarily a diagnostic agent, its target, PSMA, is not a passive receptor. The enzymatic function of PSMA is linked to oncogenic signaling pathways, including the PI3K/AKT/mTOR pathway.[2] PSMA activity can influence cell survival signaling, and its expression may drive pro-survival mechanisms within the tumor.[1] Therefore, PSMA-positive tumors might exhibit differential sensitivity to inhibitors of these pathways.[1]

G cluster_pathway PSMA-Associated Signaling psma PSMA Activity integrin Integrin Signaling psma->integrin influences pi3k PI3K psma->pi3k activates akt AKT pi3k->akt mtor mTOR akt->mtor survival Cell Survival & Proliferation mtor->survival

Figure 2: PSMA's connection to the PI3K/AKT/mTOR signaling pathway.

Quantitative Data Summary

The preclinical evaluation of 18F-PSMA-1007 has yielded key quantitative metrics that underscore its efficacy as a PET imaging agent. These data are crucial for comparing its performance against other radiotracers.

ParameterValueCell Line / ModelReference
Binding Affinity (IC50) 4.2 ± 0.5 nMLNCaP Cells[13]
Binding Affinity (Kd) 6.7 ± 1.7 nMLNCaP Cells[6][7][14]
Internalization Ratio 67% ± 13%LNCaP Cells[6][7][8]
In Vivo Tumor Uptake (1h p.i.) 8.0 ± 2.4 %ID/gLNCaP Xenograft[6][7]
In Vivo Tumor Uptake (1h p.i.) 7.1 ± 1.5 %ID/gLNCaP Xenograft[13]

Table 1: In Vitro and In Vivo Quantitative Performance of 18F-PSMA-1007. (p.i. = post-injection; %ID/g = percentage of injected dose per gram of tissue).

Key Experimental Protocols

The characterization of 18F-PSMA-1007 relies on standardized in vitro and in vivo experimental procedures.

In Vitro Competitive Binding Assay

This assay determines the binding affinity (IC50) of non-radioactive PSMA-1007 by measuring its ability to compete with a known radioligand for binding to PSMA receptors on cancer cells.

Methodology:

  • Cell Culture: PSMA-positive LNCaP cells are cultured to near confluence in appropriate media.

  • Incubation: Cells are incubated with a constant concentration of a reference radioligand and varying concentrations of the non-radioactive PSMA-1007 compound.

  • Equilibrium: The mixture is incubated to allow binding to reach equilibrium.

  • Washing: Unbound ligand is removed by washing the cells with a cold buffer.

  • Lysis and Measurement: Cells are lysed, and the radioactivity of the bound ligand is measured using a gamma counter.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of specific binding against the logarithm of the competitor concentration.

G cluster_workflow Competitive Binding Assay Workflow start Start: LNCaP Cells step1 Add constant Radioligand + varying PSMA-1007 start->step1 step2 Incubate to Equilibrium step1->step2 step3 Wash to Remove Unbound Ligand step2->step3 step4 Cell Lysis & Gamma Counting step3->step4 end Calculate IC50 step4->end

Figure 3: Workflow for an in vitro competitive binding assay.
In Vivo Biodistribution Studies

These studies are performed in animal models to assess the uptake, distribution, and clearance of 18F-PSMA-1007 in various organs and tumors over time.

Methodology:

  • Animal Model: Immunocompromised mice are subcutaneously inoculated with PSMA-positive (e.g., LNCaP) and often PSMA-negative (e.g., PC-3) prostate cancer cells to grow xenograft tumors.[6][8]

  • Radiotracer Injection: A defined activity of 18F-PSMA-1007 is injected into the tumor-bearing mice, typically via the tail vein.[8]

  • Specificity Control (Blocking): A separate cohort of mice is pre-injected with a non-radioactive PSMA inhibitor (like 2-PMPA) to block the PSMA receptors, demonstrating the specificity of the tracer uptake.[15]

  • Time-Point Sacrifice: At various time points post-injection (e.g., 1, 2, 4 hours), mice are euthanized.

  • Organ Harvesting: Tumors and major organs (liver, kidneys, spleen, muscle, etc.) are excised, weighed, and their radioactivity is measured in a gamma counter.

  • Data Calculation: The uptake in each organ is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Conclusion

18F-PSMA-1007 operates through a robust mechanism of high-affinity binding to PSMA and subsequent internalization, leading to high intracellular accumulation in prostate cancer cells. Its favorable quantitative characteristics, including a low nanomolar binding affinity and high internalization rate, have been validated through rigorous preclinical experimental protocols. This combination of high specificity and effective cellular trapping makes 18F-PSMA-1007 a highly effective radiopharmaceutical for the diagnostic imaging of prostate cancer.

References

An In-Depth Technical Guide to the Molecular Structure and Binding Affinity of 18F-PSMA-1007

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular characteristics, binding affinity, and relevant experimental methodologies for the positron emission tomography (PET) tracer, 18F-PSMA-1007. This radiopharmaceutical is a key diagnostic tool in the imaging of prostate cancer, targeting the prostate-specific membrane antigen (PSMA).

Molecular Structure of 18F-PSMA-1007

18F-PSMA-1007 is a urea-based peptidomimetic compound designed to exhibit high affinity and selectivity for the prostate-specific membrane antigen (PSMA).[1] Its structure is closely related to the therapeutic agent PSMA-617.[2] The molecular formula for 18F-PSMA-1007 is C49H55FN8O16, with a molecular weight of 1030.0 g/mol .[3]

PropertyValue
Molecular Formula C49H55FN8O16[3]
Molecular Weight 1030.0 g/mol [3]
CAS Registry Number 2093321-19-6[3]

Binding Affinity and In Vitro Properties

18F-PSMA-1007 demonstrates a strong binding affinity to PSMA, which is crucial for its efficacy as an imaging agent. The affinity is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). In vitro studies using PSMA-positive LNCaP cells have shown a high and specific uptake of the tracer.[1][4]

ParameterValueCell Line
Binding Affinity (Ki) 6.7 ± 1.7 nM[4][5]LNCaP
Internalization Ratio 67 ± 13 %[1][4][5]LNCaP
Surface-Bound Fraction 2.14 ± 0.64 %IA/10^5 cells[4]LNCaP
Internalized Fraction 5.01 ± 2.70 %IA/10^5 cells[4]LNCaP

Experimental Protocols

Radiolabeling of PSMA-1007

The synthesis of 18F-PSMA-1007 can be achieved through both a two-step and a more recent, efficient one-step procedure.[6][7]

Two-Step Procedure:

  • Prosthetic Group Synthesis: The process begins with the production of the prosthetic group, 6-18F-fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester (6-18F-F-Py-TFP).[8]

  • Conjugation: The 6-18F-F-Py-TFP is then conjugated to the PSMA-1007 precursor.[8]

  • Purification: The final product is purified using semi-preparative High-Performance Liquid Chromatography (HPLC).[2]

One-Step Procedure:

This optimized method involves the direct radiofluorination of the PSMA-1007 precursor.[6]

  • Fluoride Production: [18F]Fluoride is produced via the 18O(p,n)18F nuclear reaction in a cyclotron.[9]

  • Radiolabeling: The precursor is radiolabeled using [18F]fluoride with a catalyst such as tetrabutylammonium (B224687) hydrogen carbonate (TBAHCO3-).[9] This reaction is typically performed in an automated synthesis module.[6][10]

  • Purification: The resulting 18F-PSMA-1007 is purified using Solid Phase Extraction (SPE).[6]

  • Quality Control: The final product undergoes quality control tests, including radio-HPLC to determine radiochemical purity and identity, as well as tests for pH, sterility, and bacterial endotoxins.[2][6]

G Radiolabeling Workflow for 18F-PSMA-1007 (One-Step) cluster_0 Preparation cluster_1 Synthesis cluster_2 Purification & QC A [18F]Fluoride Production (Cyclotron) C Automated Radiolabeling A->C B PSMA-1007 Precursor + TBAHCO3- B->C D Solid Phase Extraction (SPE) C->D E Quality Control (HPLC, TLC, etc.) D->E F Final 18F-PSMA-1007 Product E->F

Caption: Automated one-step radiolabeling workflow for 18F-PSMA-1007.

In Vitro Binding and Internalization Assay

These experiments are crucial for determining the binding affinity and cellular uptake of 18F-PSMA-1007.

  • Cell Culture: PSMA-positive LNCaP cells are seeded in poly-L-lysine coated 24-well plates and cultured for 24 hours.[1]

  • Incubation: Cells are incubated with a 30 nM solution of 18F-PSMA-1007.[1]

  • Competition Assay (for Ki): For determining the inhibition constant (Ki), a competitive binding assay is performed using increasing concentrations of non-radioactive PSMA-1007. The 50% inhibitory concentration (IC50) is calculated by fitting the data using a nonlinear regression algorithm.[1]

  • Uptake and Internalization: To determine specific cell uptake and internalization, cells are incubated with 18F-PSMA-1007.[1]

  • Washing: After incubation, cells are washed to remove unbound tracer.

  • Cell Lysis and Measurement: The surface-bound and internalized radioactivity are measured separately to calculate the internalization ratio.[4]

G In Vitro Binding and Internalization Assay Workflow A Seed LNCaP cells in 24-well plates B Incubate with 18F-PSMA-1007 A->B C Competitive Binding (for Ki) B->C D Uptake Assay (for Internalization) B->D E Wash to remove unbound tracer C->E D->E F Measure surface-bound and internalized activity E->F G Calculate Ki and Internalization Ratio F->G

Caption: Workflow for in vitro binding and internalization assays of 18F-PSMA-1007.

In Vivo Tumor Uptake Studies

Animal models are used to assess the in vivo behavior of 18F-PSMA-1007.

  • Animal Model: Mice bearing PSMA-positive (e.g., LNCaP) and PSMA-negative (e.g., PC-3) tumor xenografts are used.[4][5]

  • Tracer Injection: A known activity of 18F-PSMA-1007 is injected into the mice.[4]

  • PET Imaging: Small-animal PET imaging is performed at various time points post-injection to visualize tracer biodistribution and tumor uptake.[5][11]

  • Organ Distribution: At the end of the imaging study, organs and tumors are excised, weighed, and the radioactivity is measured to determine the percentage of injected dose per gram of tissue (%ID/g).[4][5]

  • Blocking Studies: To confirm specificity, a blocking agent (e.g., 2-PMPA) can be administered before the tracer to demonstrate reduced uptake in PSMA-positive tumors.[1]

G In Vivo Tumor Uptake Study Workflow A Establish tumor xenografts (LNCaP & PC-3) in mice B Inject 18F-PSMA-1007 A->B F Optional: Blocking study with 2-PMPA A->F C Perform small-animal PET imaging B->C D Ex vivo organ distribution analysis C->D E Data Analysis: Calculate %ID/g D->E F->B

Caption: General workflow for in vivo tumor uptake studies using 18F-PSMA-1007.

PSMA Signaling Pathway

The binding of ligands to PSMA can influence intracellular signaling pathways involved in prostate cancer progression. PSMA expression has been shown to redirect cell survival signaling from the Mitogen-Activated Protein Kinase (MAPK) pathway to the Phosphoinositide 3-kinase (PI3K)-AKT pathway.[12][13] This shift is thought to promote tumor survival and growth.[12][14] PSMA interacts with the scaffolding protein RACK1, which disrupts the signaling complex between β1 integrin and the Insulin-like Growth Factor 1 Receptor (IGF-1R), leading to the activation of the PI3K-AKT pathway.[12][13][14] Additionally, the enzymatic activity of PSMA, which releases glutamate (B1630785), can also stimulate the PI3K-AKT pathway.[15]

G PSMA-Mediated Signaling Pathway Switch cluster_0 Canonical Pathway (Low PSMA) cluster_1 PSMA-Mediated Pathway (High PSMA) IGF1R_low IGF-1R RACK1_low RACK1 IGF1R_low->RACK1_low beta1_low β1 Integrin beta1_low->RACK1_low MAPK_low MAPK/ERK Pathway RACK1_low->MAPK_low Proliferation_low Proliferation, Growth MAPK_low->Proliferation_low PSMA PSMA RACK1_high RACK1 PSMA->RACK1_high disrupts complex PI3K_AKT PI3K-AKT Pathway RACK1_high->PI3K_AKT Survival Tumor Survival, Growth PI3K_AKT->Survival

Caption: PSMA redirects signaling from the MAPK to the PI3K-AKT pathway.

Conclusion

18F-PSMA-1007 is a highly effective radiotracer for the PET imaging of prostate cancer, characterized by its strong and specific binding to PSMA. Its favorable in vitro and in vivo properties, including high tumor uptake and a significant internalization ratio, make it a valuable tool for diagnosis and staging. The well-defined synthesis and quality control procedures ensure its reliable clinical application. Understanding the molecular interactions and the downstream signaling effects of PSMA binding provides a deeper insight into the biological basis of this imaging modality and its potential therapeutic implications.

References

Preclinical Profile of ¹⁸F-PSMA-1007: An In-Depth Technical Guide on Biodistribution and Pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical biodistribution and pharmacokinetic properties of ¹⁸F-PSMA-1007, a prominent radiopharmaceutical for positron emission tomography (PET) imaging of prostate-specific membrane antigen (PSMA). The following sections detail the experimental methodologies, quantitative data from animal models, and key characteristics of this tracer, offering a valuable resource for researchers and professionals in the field of nuclear medicine and drug development.

Introduction

¹⁸F-PSMA-1007 is a fluorine-18 (B77423) labeled, urea-based small molecule that exhibits high affinity and specificity for PSMA, a transmembrane protein overexpressed in prostate cancer cells.[1][2] Its favorable characteristics, including a relatively long half-life and a primary hepatobiliary excretion route which minimizes urinary bladder activity, make it a valuable tool for the diagnosis, staging, and monitoring of prostate cancer.[3][4][5][6] This guide delves into the preclinical studies that have characterized its in vivo behavior.

Experimental Protocols

The preclinical evaluation of ¹⁸F-PSMA-1007 has been conducted using established methodologies to determine its biodistribution, pharmacokinetics, and tumor-targeting capabilities.

Radiosynthesis of ¹⁸F-PSMA-1007

The radiolabeling of PSMA-1007 is typically a two-step process. The precursor, PSMA-1007 acetate (B1210297) salt, is reacted with the prosthetic group 6-¹⁸F-fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester (¹⁸F-F-Py-TFP).[1][2][7] The final product, ¹⁸F-PSMA-1007, is then purified using solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC).[4] Radiochemical purity is assessed by radio-HPLC.[8]

G cluster_synthesis Radiosynthesis Workflow precursor PSMA-1007 Precursor reaction Radiolabeling Reaction precursor->reaction prosthetic_group 6-¹⁸F-F-Py-TFP prosthetic_group->reaction purification SPE & HPLC Purification reaction->purification product ¹⁸F-PSMA-1007 purification->product qc Quality Control (Radio-HPLC) product->qc

Caption: Radiosynthesis workflow for ¹⁸F-PSMA-1007.

Animal Models

Preclinical studies have predominantly utilized male immunodeficient mice, such as BALB/c or NOD/SCID mice.[9] These mice are typically inoculated subcutaneously with human prostate cancer cell lines to establish tumor xenografts. Commonly used cell lines include:

  • LNCaP: A PSMA-positive human prostate carcinoma cell line.[1][2][9]

  • PC-3: A PSMA-negative human prostate cancer cell line, often used as a negative control to demonstrate specificity.[1][2]

In Vivo PET/CT Imaging

Small-animal PET/CT systems are employed to visualize the biodistribution of ¹⁸F-PSMA-1007 in vivo.[8][10] The typical experimental workflow is as follows:

  • Animal Preparation: Tumor-bearing mice are anesthetized, often with isoflurane.

  • Tracer Administration: A defined activity of ¹⁸F-PSMA-1007 is administered intravenously, typically through the tail vein.[7][10]

  • Imaging: Dynamic or static PET scans are acquired at various time points post-injection. A CT scan is performed for anatomical co-registration and attenuation correction.[3][4]

G cluster_imaging In Vivo PET/CT Workflow animal_prep Anesthetize Tumor-Bearing Mouse tracer_admin Intravenous Injection of ¹⁸F-PSMA-1007 animal_prep->tracer_admin pet_ct_scan PET/CT Image Acquisition tracer_admin->pet_ct_scan data_analysis Image Reconstruction & Analysis pet_ct_scan->data_analysis

Caption: Experimental workflow for preclinical PET/CT imaging.

Ex Vivo Biodistribution Studies

To obtain more precise quantitative data, ex vivo biodistribution studies are performed. Following in vivo imaging or at specific time points after tracer injection, animals are euthanized. Organs and tissues of interest are dissected, weighed, and their radioactivity is measured using a gamma counter. The uptake in each organ is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).[1][7]

Specificity and Blocking Studies

To confirm that the uptake of ¹⁸F-PSMA-1007 is specifically mediated by PSMA, blocking studies are conducted. This involves the co-administration of a non-radiolabeled PSMA inhibitor, such as 2-(phosphonomethyl)-pentanedioic acid (2-PMPA).[3][5][6] A significant reduction in tracer uptake in PSMA-positive tissues in the presence of the blocking agent indicates specific binding.[3][5]

Quantitative Biodistribution Data

The following tables summarize the quantitative biodistribution data of ¹⁸F-PSMA-1007 in preclinical models, primarily from studies using LNCaP tumor-bearing mice.

Table 1: Biodistribution of ¹⁸F-PSMA-1007 in LNCaP Tumor-Bearing Mice at 1 Hour Post-Injection

Organ/TissueMean %ID/g ± SD
Blood1.2 ± 0.2
Heart0.8 ± 0.1
Lungs1.5 ± 0.3
Liver2.5 ± 0.5
Spleen3.1 ± 0.6
Pancreas1.0 ± 0.2
Stomach0.5 ± 0.1
Small Intestine1.8 ± 0.4
Kidneys15.0 ± 3.0
Muscle0.4 ± 0.1
Bone1.0 ± 0.2
Salivary Glands4.5 ± 0.9
LNCaP Tumor8.0 ± 2.4[1][2][7]

Data compiled from multiple preclinical studies. Values are approximate and can vary based on specific experimental conditions.

Table 2: Comparison of ¹⁸F-PSMA-1007 Uptake in PSMA-Positive (LNCaP) and PSMA-Negative (PC-3) Tumors at 1 Hour Post-Injection

Tumor TypeMean %ID/g ± SD
LNCaP (PSMA-positive)8.0 ± 2.4[1][7]
PC-3 (PSMA-negative)1.1 ± 0.1[7]

This comparison clearly demonstrates the high specificity of ¹⁸F-PSMA-1007 for PSMA-expressing tumors.

Pharmacokinetic Properties

Uptake and Clearance

¹⁸F-PSMA-1007 exhibits rapid whole-body distribution following intravenous injection.[3] The tracer demonstrates rapid washout from peripheral organs, with the notable exception of tissues with high PSMA expression.[3]

  • Tumor Uptake: In PSMA-positive tumors, such as LNCaP xenografts, the uptake of ¹⁸F-PSMA-1007 progressively increases, reaching a peak concentration of approximately 2.8%ID/g at around 112 minutes post-injection.[3][4][5][6]

  • Renal and Hepatobiliary Excretion: A key characteristic of ¹⁸F-PSMA-1007 is its mixed excretion profile. While there is significant renal accumulation, the urinary bladder shows considerably lower activity compared to other PSMA radiotracers like ⁶⁸Ga-PSMA-11.[3][4] The urinary bladder is a predominant excretion route, with about four times greater accumulation than the intestine.[3][4] This delayed renal excretion and increased hepatobiliary clearance are advantageous for detecting pelvic metastases.[4][8]

  • High Kidney and Salivary Gland Uptake: The kidneys consistently show the highest accumulation of ¹⁸F-PSMA-1007, without a significant washout phase during the initial hours of imaging.[3][4] The salivary glands also exhibit high physiological uptake.[3][4]

In Vitro Characterization

In vitro studies using LNCaP cells have further elucidated the binding properties of PSMA-1007. The ligand demonstrates a high binding affinity for PSMA, with a reported IC50 value of 6.7 ± 1.7 nM.[1][2] Furthermore, it exhibits an exceptionally high internalization ratio of 67% ± 13%, indicating efficient cellular uptake after binding to PSMA.[1][2]

Effect of Molar Activity

The molar activity (MA) of the injected ¹⁸F-PSMA-1007 solution can influence its biodistribution. Studies have shown that a decrease in the MA level leads to decreased uptake in both the tumor and normal organs, with the salivary glands being more sensitive to this effect than the tumor.[8][10][11] This suggests that optimizing the MA could potentially minimize adverse effects in normal tissues while maintaining a therapeutic effect in tumors for PSMA-targeted radionuclide therapy.[8][10][11]

Conclusion

The preclinical data for ¹⁸F-PSMA-1007 robustly support its use as a highly specific and effective imaging agent for PSMA-expressing tissues. Its favorable pharmacokinetic profile, characterized by high tumor uptake and a primary excretion route that minimizes urinary bladder interference, offers distinct advantages in the clinical setting. The detailed experimental protocols and quantitative biodistribution data presented in this guide provide a solid foundation for researchers and drug development professionals working with this important radiopharmaceutical. Further investigations, particularly those exploring the impact of molar activity, will continue to refine its application in both diagnostic imaging and as a companion diagnostic for PSMA-targeted therapies.

References

The Evolution of a Key Radiotracer: A Technical Guide to 18F-PSMA-1007

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals on the Development and Historical Context of 18F-PSMA-1007

The landscape of prostate cancer diagnostics has been significantly reshaped by the advent of radiotracers targeting the prostate-specific membrane antigen (PSMA). Among these, 18F-PSMA-1007 has emerged as a critical diagnostic agent, offering distinct advantages in imaging and clinical management. This technical guide provides a comprehensive overview of its development, from initial synthesis to clinical validation, tailored for researchers, scientists, and drug development professionals.

Historical Context and Rationale for Development

The development of PSMA-targeted radiotracers was driven by the need for more sensitive and specific imaging modalities for prostate cancer, particularly in the setting of biochemical recurrence. Early tracers, most notably Gallium-68 (⁶⁸Ga) labeled ligands like ⁶⁸Ga-PSMA-11, demonstrated remarkable success in detecting sites of disease. However, the use of ⁶⁸Ga presented logistical challenges, including its short half-life (~68 minutes) and reliance on generator production, which limits the number of doses that can be produced at one time.

To overcome these limitations, researchers at the German Cancer Research Center (DKFZ) sought to develop a fluorine-18 (B77423) (¹⁸F) labeled PSMA ligand.[1] The longer half-life of ¹⁸F (~110 minutes) allows for centralized production and distribution to centers without an on-site cyclotron, and its lower positron energy potentially offers higher spatial resolution in PET imaging.[2] A key goal was to create a molecule that resembled the structure of the therapeutic agent PSMA-617, establishing a "theranostic" pair for both diagnosis and future treatment planning.[3] This effort led to the development of 18F-PSMA-1007 in 2016, a novel tracer distinguished by its predominantly hepatobiliary clearance, which results in significantly lower urinary excretion.[1][4] This characteristic is a major advantage as it reduces urinary activity that can obscure the view of the prostate bed and pelvic lymph nodes.[1][5]

Radiochemistry and Synthesis

The synthesis of 18F-PSMA-1007 has evolved to improve efficiency and yield, making it suitable for routine clinical production.

Initially, a two-step procedure was employed, which involved the synthesis of a 6-¹⁸F-fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester (¹⁸F-F-Py-TFP) prosthetic group followed by its coupling to the precursor molecule.[3][5] While effective, this method resulted in modest radiochemical yields of approximately 10%.[4]

Subsequently, a more efficient, one-step direct radiofluorination method was developed.[4][6] This optimized process, suitable for various automated radiosynthesis modules, involves the nucleophilic substitution of ¹⁸F-fluoride onto a specialized precursor.[6][7] This advancement has significantly improved radiochemical yields, with reports ranging from 25% to over 80%, and has reduced synthesis times to under an hour.[6]

Experimental Protocol: Automated One-Step Radiosynthesis

This protocol is a representative summary of modern, automated synthesis procedures.

  • [¹⁸F]Fluoride Production: [¹⁸F]Fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron by irradiating [¹⁸O]H₂O.[7][8]

  • Trapping and Elution: The produced [¹⁸F]Fluoride is trapped on a quaternary methylammonium (B1206745) (QMA) anion-exchange cartridge.[7] It is then eluted into the reaction vessel using a solution of Tetrabutylammonium Carbonate (TBA-HCO₃).[7]

  • Azeotropic Drying: The water is removed from the [¹⁸F]Fluoride/TBA-HCO₃ mixture through azeotropic distillation with acetonitrile (B52724) under vacuum and heat. This step is critical for achieving an anhydrous environment for the nucleophilic substitution reaction.

  • Labeling Reaction: The PSMA-1007 precursor, dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO), is added to the dried [¹⁸F]Fluoride.[7] The reaction mixture is heated for a set duration (e.g., 10-15 minutes at 100-120°C) to facilitate the labeling reaction.

  • Purification: The crude reaction mixture is diluted and passed through a series of solid-phase extraction (SPE) cartridges for purification. A common sequence includes a C18 cartridge to trap the labeled product while allowing more polar impurities to pass through, and potentially other cartridges like a PS-H⁺ for further refinement.[7]

  • Formulation: The purified 18F-PSMA-1007 is eluted from the C18 cartridge using an ethanol/water mixture. The final product is passed through a sterile filter into a sterile vial and is typically formulated in a phosphate-buffered saline (PBS) solution containing ethanol.[7]

  • Quality Control: The final product undergoes rigorous quality control tests according to pharmacopoeia standards, including determination of radiochemical purity (via HPLC), residual solvents (via GC), pH, sterility, and endotoxin (B1171834) levels.[6][8]

Preclinical Development

The preclinical evaluation of 18F-PSMA-1007 established its high affinity for PSMA and favorable biodistribution profile, justifying its translation to clinical studies.

In Vitro Studies

In vitro experiments were crucial for determining the fundamental binding characteristics of the new ligand.

ParameterCell LineValueReference
Binding Affinity (Kᵢ) LNCaP6.7 ± 1.7 nM[5]
Internalization Ratio LNCaP67% ± 13%[3][5]

Kᵢ (Inhibition constant) is a measure of binding affinity. A lower value indicates a higher affinity. Internalization Ratio is the percentage of total cell-bound radioactivity that is internalized into the cell.

This protocol outlines the key steps for assessing the binding affinity and internalization of 18F-PSMA-1007 using PSMA-positive prostate cancer cells.

  • Cell Culture: PSMA-positive LNCaP (Lymph Node Carcinoma of the Prostate) cells are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.[9][10]

  • Cell Preparation: Cells are grown to near-confluency, harvested (e.g., using Trypsin-EDTA), washed, and resuspended in a binding buffer (e.g., PBS with 1% BSA) to a known concentration (e.g., 1 x 10⁶ cells/mL).[9]

  • Competitive Binding Assay (for Kᵢ):

    • A constant concentration of 18F-PSMA-1007 is added to tubes containing the cell suspension.

    • Increasing concentrations of a non-radioactive competitor (e.g., "cold" PSMA-1007 or 2-PMPA) are added to the tubes.

    • The mixture is incubated for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 4°C to minimize internalization).

    • Cells are then separated from the unbound radioligand by centrifugation or filtration and washed.

    • The radioactivity associated with the cell pellet is measured using a gamma counter. The data is used to generate a displacement curve and calculate the IC50 (the concentration of competitor that inhibits 50% of specific binding), from which the Kᵢ is derived.

  • Internalization Assay:

    • LNCaP cells are incubated with a known concentration of 18F-PSMA-1007 at 37°C for various time points.

    • At each time point, the reaction is stopped.

    • The supernatant containing unbound tracer is removed.

    • To differentiate between surface-bound and internalized radioactivity, cells are treated with an acidic buffer (e.g., glycine (B1666218) buffer, pH 2.8) which strips surface-bound ligands. The radioactivity in this fraction represents the surface-bound portion.

    • The remaining radioactivity in the cell pellet, after lysis, represents the internalized fraction. Both fractions are measured in a gamma counter.

In Vivo Studies

Animal models, typically mice with xenografted human prostate tumors, were used to assess the tracer's biodistribution, tumor uptake, and clearance profile in a living system.

OrganUptake at 1h p.i. (%ID/g)Reference
Tumor (LNCaP, PSMA+) 8.0 ± 2.4[3][5]
Tumor (PC-3, PSMA-) ~1.1 ± 0.1[3]
Blood 1.8 ± 0.3[5]
Kidneys 29.8 ± 10.1[5]
Liver 1.3 ± 0.3[5]
Spleen 2.5 ± 1.1[5]
Salivary Glands 4.6 ± 1.5[5]

%ID/g = percentage of injected dose per gram of tissue.

  • Animal Model: Male immunodeficient mice (e.g., BALB/c nu/nu) are subcutaneously inoculated with PSMA-positive LNCaP cells.[11] Tumors are allowed to grow to a suitable size for imaging.

  • Radiotracer Administration: Mice are anesthetized (e.g., with isoflurane) and a known activity of 18F-PSMA-1007 (e.g., 15-25 MBq) is administered via intravenous tail vein injection.[12][13]

  • PET/CT Imaging: Dynamic or static PET scans are acquired using a small-animal PET/CT scanner.[12] A CT scan is performed for attenuation correction and anatomical localization. Static scans are typically performed at specific time points, such as 60 or 120 minutes post-injection.[11][13]

  • Biodistribution Study (Ex Vivo):

    • At predefined time points post-injection, cohorts of mice are euthanized.

    • Blood, major organs (heart, lungs, liver, spleen, kidneys, etc.), and the tumor are harvested, weighed, and the radioactivity in each sample is measured using a gamma counter.[14]

    • The uptake in each organ is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g).

  • Specificity/Blocking Study: To confirm that uptake is PSMA-specific, a cohort of mice is co-injected with a blocking agent, such as the non-radioactive PSMA inhibitor 2-(phosphonomethyl)-pentanedioic acid (2-PMPA), to demonstrate a significant reduction in tumor uptake.[11]

Clinical Development and Performance

Clinical trials have validated the preclinical promise of 18F-PSMA-1007, establishing its high diagnostic accuracy, particularly in detecting recurrent disease.

Human Biodistribution and Dosimetry

Studies in human subjects confirmed the tracer's unique biodistribution, characterized by high uptake in lacrimal and salivary glands, liver, spleen, and kidneys, with very low accumulation in the urinary bladder.[1] The effective radiation dose is comparable to other ¹⁸F-labeled PET tracers, ensuring patient safety.[1]

OrganSUVmax at ~60 min p.i.SUVmax at ~120 min p.i.Reference
Liver 7.910.1[15]
Spleen 8.811.0[15]
Kidney 19.523.9[15]
Salivary Gland (Parotid) 16.018.0[15]
Urinary Bladder 3.32.5[15]
Prostate Cancer Lesion 11.015.5[15]

SUVmax (Maximum Standardized Uptake Value) is a semi-quantitative measure of tracer uptake.

Diagnostic Efficacy

18F-PSMA-1007 has demonstrated high detection rates for recurrent prostate cancer, even at low PSA levels. Multiple studies have confirmed its high sensitivity and specificity for identifying metastatic lesions in lymph nodes and bone.

MetricValuePatient CohortReference
Overall Correct Detection Rate 82%Biochemical Recurrence[16]
Overall Sensitivity 95%Biochemical Recurrence[17][18]
Overall Specificity 89%Biochemical Recurrence[17][18]
Positive Predictive Value (PPV) 86%Biochemical Recurrence[17][18]
Negative Predictive Value (NPV) 96%Biochemical Recurrence[17][18]
Sensitivity (Lymph Nodes >3mm) 81.7%Primary Staging & Recurrence[19][20]
Specificity (Lymph Nodes >3mm) 99.6%Primary Staging & Recurrence[19][20]
Experimental Protocol: Clinical PET/CT Imaging
  • Patient Preparation: Patients are typically advised to be well-hydrated. No specific fasting requirements are usually necessary.

  • Radiotracer Injection: Patients receive an intravenous bolus injection of 18F-PSMA-1007. The administered activity is typically weight-based, for example, 4 MBq/kg, up to a maximum dose (e.g., 400 MBq).[21][22]

  • Uptake Period: Following injection, there is a waiting period to allow for tracer distribution and uptake in target tissues and clearance from the background. This period is typically 60 to 120 minutes.[22][23]

  • Image Acquisition: The patient is positioned on the PET/CT scanner. A low-dose CT scan is first acquired for attenuation correction and anatomical localization. This is immediately followed by the PET scan, which typically covers an area from the vertex of the skull to the mid-thigh.[24]

  • Image Reconstruction and Analysis: PET data is reconstructed using iterative algorithms (e.g., OSEM).[1] The resulting images are reviewed by experienced nuclear medicine physicians. Areas of focal uptake that are not consistent with normal physiological distribution are identified, and semi-quantitative analysis (e.g., calculation of SUVmax) is performed.[25]

Key Biological Pathways and Visualizations

Understanding the underlying biology of PSMA and the development workflow is essential for researchers.

PSMA Signaling Pathway

PSMA is not merely a passive docking site; it is a functional enzyme (glutamate carboxypeptidase II) that plays a role in cancer cell signaling. Its expression is linked to the activation of pro-survival pathways. Notably, PSMA has been shown to modulate the PI3K-AKT-mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[17] Research suggests that PSMA expression can redirect signaling from the MAPK pathway towards the PI3K-AKT pathway, promoting a more aggressive, anti-apoptotic phenotype in prostate cancer cells.[6][22]

References

In Vitro Characterization of ¹⁸F-PSMA-1007: A Technical Guide for Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro evaluation of ¹⁸F-PSMA-1007, a promising radiopharmaceutical for positron emission tomography (PET) imaging of prostate-specific membrane antigen (PSMA) expressing tumors. This document details experimental protocols, summarizes quantitative data from various cancer cell lines, and illustrates key cellular mechanisms, offering a foundational resource for researchers in oncology and radiopharmaceutical development.

Introduction

¹⁸F-PSMA-1007 is a fluorine-18 (B77423) labeled small molecule inhibitor of PSMA, a transmembrane glycoprotein (B1211001) that is significantly overexpressed in prostate cancer cells.[1] Its favorable characteristics, including high affinity for PSMA and predominant hepatobiliary excretion, have established it as a valuable tool in the clinical management of prostate cancer.[1][2] Understanding the in vitro behavior of ¹⁸F-PSMA-1007 across different cancer cell lines is crucial for elucidating its mechanism of action, identifying potential new therapeutic applications, and developing novel PSMA-targeted agents. This guide will delve into the methodologies for assessing the binding, uptake, and internalization of this radiotracer and present a summary of key quantitative findings.

Experimental Protocols

Detailed and standardized protocols are essential for the reproducible in vitro evaluation of ¹⁸F-PSMA-1007. The following sections outline the methodologies for cell culture, binding affinity determination, and cellular uptake and internalization assays.

Cell Culture

A panel of cancer cell lines with varying PSMA expression levels is typically used to characterize ¹⁸F-PSMA-1007.

  • PSMA-Positive Control: LNCaP (human prostate adenocarcinoma) cells are widely used as a positive control due to their high endogenous expression of PSMA.[3][4]

  • PSMA-Negative Control: PC-3 (human prostate carcinoma) cells, which lack PSMA expression, serve as a negative control to determine non-specific binding.[3][4]

  • Other Cancer Cell Lines: The evaluation of ¹⁸F-PSMA-1007 has been extended to other cancer types, including glioblastoma (GL261, U87), to investigate the potential for PSMA-targeted imaging and therapy beyond prostate cancer.[5]

General Cell Culture Conditions: Cells are maintained in appropriate culture media (e.g., RPMI-1640 for LNCaP and PC-3) supplemented with 10% fetal bovine serum and antibiotics.[6] Cultures are incubated at 37°C in a humidified atmosphere with 5% CO₂.[6]

Competitive Binding Assay (Determination of Kᵢ)

This assay is performed to determine the binding affinity (inhibitory constant, Kᵢ) of non-radioactive PSMA-1007 for the PSMA receptor.

Methodology:

  • Cell Seeding: LNCaP cells are seeded in 24-well plates at a density of approximately 1 x 10⁵ cells per well and allowed to adhere overnight.[6]

  • Competition Reaction: The cells are incubated with a constant concentration of a known PSMA-targeting radioligand (e.g., ⁶⁸Ga-PSMA-11) and increasing concentrations of non-radioactive PSMA-1007.[4]

  • Incubation: The incubation is carried out at 4°C for a defined period (e.g., 1 hour) to reach binding equilibrium while minimizing internalization.

  • Washing: After incubation, the cells are washed with ice-cold phosphate-buffered saline (PBS) to remove unbound radioactivity.

  • Cell Lysis and Measurement: Cells are lysed, and the cell-associated radioactivity is measured using a gamma counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of PSMA-1007 that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Cellular Uptake and Internalization Assay

This assay quantifies the total cellular uptake and the internalized fraction of ¹⁸F-PSMA-1007.

Methodology:

  • Cell Seeding: Cancer cells (e.g., LNCaP, PC-3, GL261, U87) are seeded in 6-well or 24-well plates at densities ranging from 6 x 10⁵ to 1 x 10⁶ cells per well and cultured for 24 hours.[5][6]

  • Incubation with ¹⁸F-PSMA-1007: The cells are incubated with a specific concentration of ¹⁸F-PSMA-1007 (e.g., 30 nM) for various time points (e.g., 30, 60, 120 minutes) at 37°C.[5][6]

  • Blocking: To determine specific uptake, a parallel set of wells is co-incubated with an excess of a non-radioactive PSMA inhibitor, such as 2-(phosphonomethyl)pentanedioic acid (2-PMPA).[6]

  • Total Uptake Determination:

    • Following incubation, the medium is removed, and cells are washed with cold PBS.

    • Cells are lysed, and the total cell-associated radioactivity is measured.

  • Internalization Determination:

    • To separate the membrane-bound from the internalized fraction, after the initial incubation and washing, cells are treated with an acidic buffer (e.g., glycine (B1666218) buffer, pH 2.8) for a short period (e.g., 5-10 minutes) on ice to strip the surface-bound radiotracer.

    • The acidic buffer (containing the membrane-bound fraction) is collected.

    • The remaining cells are washed and lysed to release the internalized radioactivity.

    • The radioactivity in both the acid wash and the cell lysate is measured.

  • Data Presentation: The results are typically expressed as the percentage of the added dose per million cells. The internalization ratio is calculated as the internalized activity divided by the total cell-associated activity.

Quantitative Data Summary

The in vitro binding and uptake of ¹⁸F-PSMA-1007 have been quantitatively assessed in several cancer cell lines. The data highlights the high affinity and efficient internalization of this radiotracer in PSMA-expressing cells.

Cell LineCancer TypePSMA ExpressionParameterValueReference
LNCaPProstate CancerPositiveKᵢ (PSMA-1007)6.7 ± 1.7 nM[4]
LNCaPProstate CancerPositiveInternalization Ratio (60 min)67% ± 13%[3][4]
LNCaPProstate CancerPositive% Uptake (60 min, 1x10⁶ cells)10.17%[5]
PC-3Prostate CancerNegative% Uptake (60 min, 1x10⁶ cells)0.59%[5]
GL261GlioblastomaLow/Negative% Uptake (60 min, 1x10⁶ cells)0.73%[5]
U87GlioblastomaLow/Negative% Uptake (120 min, 6x10⁵ cells)0.64%[5]

Signaling Pathways and Experimental Workflows

The interaction of PSMA with its ligands can trigger intracellular signaling cascades. Furthermore, visualizing the experimental workflows can aid in the clear understanding and execution of the described protocols.

PSMA-Mediated Signaling Pathway

Recent studies have indicated that PSMA expression can modulate key cancer-related signaling pathways. Specifically, PSMA has been shown to interact with the scaffolding protein RACK1, which leads to a redirection of signaling from the proliferative MAPK pathway to the pro-survival PI3K-AKT pathway.[7][8] This switch is believed to contribute to prostate cancer progression.[7][8]

PSMA_Signaling_Pathway cluster_MAPK Canonical Signaling (Low PSMA) cluster_PI3K PSMA-Mediated Signaling (High PSMA) IGF1R_MAPK IGF-1R RACK1_MAPK RACK1 IGF1R_MAPK->RACK1_MAPK b1Integrin_MAPK β1 Integrin b1Integrin_MAPK->RACK1_MAPK FAK_MAPK FAK RACK1_MAPK->FAK_MAPK GRB2_MAPK GRB2 FAK_MAPK->GRB2_MAPK MAPK_ERK MAPK/ERK Pathway GRB2_MAPK->MAPK_ERK Proliferation Proliferation MAPK_ERK->Proliferation PSMA PSMA RACK1_PI3K RACK1 PSMA->RACK1_PI3K disrupts complex IGF1R_PI3K IGF-1R IGF1R_PI3K->RACK1_PI3K b1Integrin_PI3K β1 Integrin b1Integrin_PI3K->RACK1_PI3K PI3K PI3K RACK1_PI3K->PI3K AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival

PSMA-mediated shift from MAPK to PI3K-AKT signaling.

Experimental Workflow: Binding Affinity Assay

The following diagram illustrates the key steps in determining the binding affinity of PSMA-1007.

Binding_Assay_Workflow start Start seed_cells Seed LNCaP cells in 24-well plates start->seed_cells add_reagents Add constant ⁶⁸Ga-PSMA-11 and increasing concentrations of non-radioactive PSMA-1007 seed_cells->add_reagents incubate Incubate at 4°C add_reagents->incubate wash Wash with ice-cold PBS incubate->wash lyse Lyse cells wash->lyse measure Measure radioactivity lyse->measure analyze Analyze data to determine IC₅₀ and Kᵢ measure->analyze end End analyze->end

Workflow for the competitive binding assay.

Experimental Workflow: Cellular Uptake and Internalization Assay

This diagram outlines the procedure for measuring the cellular uptake and internalization of ¹⁸F-PSMA-1007.

Internalization_Assay_Workflow cluster_total_uptake Total Uptake cluster_internalization Internalization start Start seed_cells Seed cells in multi-well plates start->seed_cells incubate_tracer Incubate with ¹⁸F-PSMA-1007 (with/without blocking agent) at 37°C seed_cells->incubate_tracer wash_pbs Wash with cold PBS incubate_tracer->wash_pbs lyse_total Lyse cells wash_pbs->lyse_total acid_wash Acid wash (strips surface-bound tracer) wash_pbs->acid_wash measure_total Measure total radioactivity lyse_total->measure_total end End measure_total->end collect_supernatant Collect supernatant (membrane-bound fraction) acid_wash->collect_supernatant lyse_internal Lyse remaining cells acid_wash->lyse_internal measure_fractions Measure radioactivity in supernatant and lysate collect_supernatant->measure_fractions lyse_internal->measure_fractions measure_fractions->end

Workflow for cellular uptake and internalization assay.

Conclusion

The in vitro characterization of ¹⁸F-PSMA-1007 provides fundamental insights into its interaction with cancer cells. The high binding affinity and efficient internalization in PSMA-positive cell lines, such as LNCaP, underscore its potential as a specific and effective imaging agent. The negligible uptake in PSMA-negative cells like PC-3 confirms its target specificity. Furthermore, the exploration of ¹⁸F-PSMA-1007 in other malignancies, such as glioblastoma, opens avenues for expanding its diagnostic utility. The elucidation of PSMA-mediated signaling pathways provides a deeper understanding of the biological consequences of targeting this receptor. The standardized protocols and comparative data presented in this guide serve as a valuable resource for researchers aiming to further investigate ¹⁸F-PSMA-1007 and develop the next generation of PSMA-targeted radiopharmaceuticals.

References

18F-PSMA-1007 as a diagnostic radiopharmaceutical in oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 18F-PSMA-1007, a radiopharmaceutical increasingly utilized for positron emission tomography (PET) imaging in oncology, particularly for prostate cancer. This document details the agent's mechanism of action, experimental protocols for its synthesis and use in preclinical and clinical settings, and key quantitative data on its biodistribution, dosimetry, and diagnostic performance. Visualizations of the relevant biological pathways and experimental workflows are included to facilitate a deeper understanding of this diagnostic tool.

Introduction

Prostate-Specific Membrane Antigen (PSMA) is a transmembrane glycoprotein (B1211001) that is significantly overexpressed on the surface of prostate cancer cells, making it an exceptional target for diagnostic imaging and targeted therapy.[1] 18F-PSMA-1007 is a fluorine-18 (B77423) labeled, small-molecule inhibitor of PSMA designed for PET imaging.[1] Its use offers several advantages, including the favorable physical properties of fluorine-18, such as its longer half-life (approximately 110 minutes) compared to gallium-68 (B1239309) (around 68 minutes), which allows for more flexible imaging protocols and centralized production.[2] This guide serves as a technical resource for professionals in oncology research and drug development, providing in-depth information on the core aspects of 18F-PSMA-1007.

Mechanism of Action

18F-PSMA-1007 selectively binds with high affinity to the extracellular domain of the PSMA protein.[1] Following intravenous administration, the radiotracer circulates and accumulates at sites of PSMA expression. The positron-emitting fluorine-18 isotope decays, producing positrons that annihilate with electrons in the surrounding tissue to generate two 511 keV gamma photons.[1] These photons are detected by a PET scanner, allowing for the three-dimensional visualization and quantification of 18F-PSMA-1007 distribution, which corresponds to areas of PSMA-expressing tissue, primarily prostate cancer lesions.[1]

PSMA-Targeted PET Imaging cluster_0 Systemic Circulation cluster_1 Prostate Cancer Cell cluster_2 PET Detection Radiotracer 18F-PSMA-1007 PSMA PSMA Receptor Radiotracer->PSMA Binding Internalization Internalization PSMA->Internalization Receptor-Mediated Annihilation Positron-Electron Annihilation Internalization->Annihilation GammaRays 511 keV Gamma Rays Annihilation->GammaRays PETScanner PET Scanner Detection GammaRays->PETScanner

Figure 1: Mechanism of 18F-PSMA-1007 Action and Detection.

Experimental Protocols

Synthesis and Quality Control of 18F-PSMA-1007

The synthesis of 18F-PSMA-1007 is typically performed via an automated process under Good Manufacturing Practice (GMP) conditions.[3]

Synthesis Workflow:

18F-PSMA-1007 Synthesis Workflow F18_Production [18F]Fluoride Production (Cyclotron) Trapping Trapping on Anion Exchange Cartridge F18_Production->Trapping Elution Elution with Tetrabutylammonium Bicarbonate Trapping->Elution Drying Azeotropic Drying Elution->Drying Labeling Nucleophilic Substitution with Precursor (85°C, 10 min in DMSO) Drying->Labeling Purification Solid-Phase Extraction (SPE) Cartridge Purification Labeling->Purification Formulation Formulation in Ethanol (B145695)/PBS Solution Purification->Formulation QC Quality Control Formulation->QC

Figure 2: Automated Synthesis Workflow for 18F-PSMA-1007.

Detailed Methodology:

  • [18F]Fluoride Production: No-carrier-added [18F]fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.[4]

  • Radiolabeling: The automated synthesis is typically carried out on a commercial synthesis module.[3] A one-step nucleophilic substitution reaction is commonly employed.[5][6] The precursor, a trimethylammonium salt of PSMA-1007, is reacted with [18F]fluoride.[3] The reaction is typically conducted at 85°C for 10 minutes in dimethyl sulfoxide (B87167) (DMSO).[3]

  • Purification: The crude reaction mixture is purified using solid-phase extraction (SPE) cartridges.[3]

  • Formulation: The final product is formulated in an injectable solution, often containing ethanol and phosphate-buffered saline (PBS).[3]

  • Quality Control: Quality control is performed according to European Pharmacopoeia standards.[5][6][7] This includes tests for:

    • Appearance: Clear, colorless solution.[8]

    • pH: Typically between 5.5 and 6.0.[6][9]

    • Radiochemical Purity: ≥95% as determined by radio-HPLC and TLC.[5][6]

    • Radionuclidic Purity: Identity of fluorine-18 confirmed by half-life measurement.[5]

    • Bacterial Endotoxins: Tested using the Limulus Amebocyte Lysate (LAL) test.[7]

    • Sterility: Ensured by filtration through a 0.22 µm filter.[3]

Preclinical PET Imaging Protocol (Mouse Xenograft Model)

Methodology:

  • Animal Model: LNCaP (PSMA-positive) human prostate cancer cells are subcutaneously inoculated into immunodeficient mice.[10][11]

  • Radiotracer Injection: Mice are intravenously injected with 18F-PSMA-1007 (typically 1-2 MBq).[12]

  • PET/CT Imaging: Dynamic or static PET scans are performed. For static scans, imaging is often conducted 1 hour post-injection for a duration of 10 minutes.[10][13] Anesthesia is maintained throughout the imaging procedure.[12][13]

  • Image Analysis: Regions of interest (ROIs) are drawn on the PET images to quantify radiotracer uptake in tumors and various organs, typically expressed as the percentage of injected dose per gram of tissue (%ID/g) or Standardized Uptake Value (SUV).[10][11]

Clinical PET/CT Imaging Protocol (Prostate Cancer Patients)

Methodology:

  • Patient Preparation: No specific patient preparation such as fasting is generally required.

  • Radiotracer Administration: Patients are intravenously injected with 18F-PSMA-1007. The typical injected dose is 4 MBq/kg of body weight.[14][15]

  • Uptake Phase: There is an uptake period of 90-120 minutes between injection and imaging.[14]

  • PET/CT Acquisition: Imaging is performed from the skull to the mid-thigh. A low-dose CT scan is acquired for attenuation correction and anatomical localization.[14]

  • Image Interpretation: PET images are evaluated for areas of focal uptake that are greater than the surrounding background and not consistent with physiological distribution.

Quantitative Data

Biodistribution and Dosimetry

The biodistribution of 18F-PSMA-1007 shows high uptake in organs with physiological PSMA expression and in tumor lesions.

Table 1: Comparative Biodistribution of 18F-PSMA-1007 and 68Ga-PSMA-11 in Humans (Mean SUV)

Organ18F-PSMA-100768Ga-PSMA-11-HBED-CCReference
KidneysLowerHigher[7]
Urinary BladderLowerHigher[7]
LiverHigherLower[7]
SpleenHigherLower[7]
Salivary GlandsHigherLower[7]
Lacrimal GlandsHigherLower[7]

Table 2: Absorbed Radiation Doses of 18F-PSMA-1007 in Humans

OrganMean Equivalent Dose (mGy/MBq)Reference
Kidneys1.48E-01[16]
Spleen1.06E-01[16]
Liver6.80E-02[16]
Effective Dose (mSv/MBq) 1.46E-02 [16]

Note: The effective dose for a typical patient receiving 3-4 MBq/kg is estimated to be 6.0-8.0 mSv.[5][17]

Diagnostic Performance

18F-PSMA-1007 has demonstrated high diagnostic accuracy in detecting prostate cancer.

Table 3: Diagnostic Performance of 18F-PSMA-1007 PET/CT in Prostate Cancer

IndicationParameterValueReference
Biochemically Relapsed PCa (PSA ≤ 2.0 ng/ml) Detection Rate (Overall)60%[6]
Detection Rate (PSA < 0.5 ng/ml)39%[6]
Detection Rate (PSA 0.5 to <1.0 ng/ml)55%[6]
Detection Rate (PSA 1.0 to ≤2.0 ng/ml)100%[6]
Sensitivity100%[6]
Specificity94.4%[6]
Lymph Node Staging (Lesion-based, >3mm) Sensitivity81.7%
Specificity99.6%
Positive Predictive Value92.4%
Negative Predictive Value98.9%
Primary Staging (Patient-based) Sensitivity74% - 100%[11]
Specificity76% - 100%[11]
Accuracy80% - 100%[11]

Limitations and Considerations

While 18F-PSMA-1007 is a powerful diagnostic tool, it is important to be aware of its limitations:

  • Non-specific Uptake: PSMA expression is not exclusive to prostate cancer. Uptake can be seen in various normal tissues, including salivary and lacrimal glands, liver, spleen, and kidneys.[2] Benign conditions such as inflammation and certain other tumors can also show uptake, potentially leading to false-positive results.

  • Bone Lesions: There is a recognized challenge with non-specific uptake in bone lesions, which can sometimes make it difficult to differentiate between benign and malignant findings.

Conclusion

18F-PSMA-1007 is a highly effective radiopharmaceutical for the diagnostic imaging of prostate cancer. Its favorable characteristics, including a longer half-life and high diagnostic accuracy, make it a valuable tool in the clinical management of this disease. This technical guide provides a foundational understanding of its properties and protocols, which can aid researchers, scientists, and drug development professionals in its application and further investigation. Future research should continue to explore its role in various clinical scenarios and in the development of PSMA-targeted therapies.

References

An In-depth Technical Guide to Dosimetry and Radiation Safety for 18F-PSMA-1007 Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dosimetry, biokinetics, and radiation safety considerations for the research use of 18F-PSMA-1007, a promising radiopharmaceutical for positron emission tomography (PET) imaging of prostate cancer.

Introduction to 18F-PSMA-1007

Prostate-specific membrane antigen (PSMA) has emerged as a key biomarker for prostate cancer, and PET imaging with radiolabeled PSMA ligands has significantly advanced the diagnosis and staging of the disease. 18F-PSMA-1007 is a fluorine-18 (B77423) labeled second-generation PSMA ligand that offers several advantages, including a longer half-life of its radionuclide (approximately 110 minutes) compared to Gallium-68, allowing for centralized production and distribution. A key characteristic of 18F-PSMA-1007 is its primary hepatobiliary excretion, which results in low urinary tract activity and provides clearer imaging of the pelvic region.[1][2]

Dosimetry of 18F-PSMA-1007

Understanding the radiation dose delivered to the patient is crucial for ensuring the safety of any radiopharmaceutical. Dosimetry studies for 18F-PSMA-1007 have been conducted in human subjects to determine the effective dose and the absorbed doses in various organs.

Effective Dose

The effective dose is a calculated measure of the total radiation dose to the whole body, taking into account the different sensitivities of various organs to radiation. Multiple studies have reported on the effective dose of 18F-PSMA-1007.

Study (Year)Effective Dose (mSv/MBq)Typical Injected Activity (MBq)Resulting Effective Dose (mSv)
Giesel et al. (2017)[2]0.022200-2504.4 - 5.5
Hvittfeldt et al. (2022)[1][3][4]0.025240-400 (3-4 MBq/kg for 80kg)6.0 - 8.0
Sharma et al. (2022)[5][6]0.0146Not SpecifiedNot Specified
Absorbed Organ Doses

The absorbed dose is the amount of energy deposited by ionizing radiation in a unit mass of tissue. The biodistribution of 18F-PSMA-1007, with its significant uptake in the lacrimal glands, salivary glands, liver, spleen, and kidneys, dictates the absorbed doses in these organs.

OrganGiesel et al. (2017) (mGy/MBq)[7]Hvittfeldt et al. (2022) (μGy/MBq)[1][3][8]Sharma et al. (2022) (mGy/MBq)[5][6]
Kidneys0.170980.148
Liver0.103700.068
Spleen0.098660.106
Salivary Glands0.090 (Parotid), 0.075 (Submandibular)86Not Specified
Lacrimal GlandsNot Specified98Not Specified
Gallbladder Wall0.158Not SpecifiedNot Specified
Small Intestine0.067Not SpecifiedNot Specified
Red Marrow0.019Not SpecifiedNot Specified
Urinary Bladder Wall0.019Not SpecifiedNot Specified

Experimental Protocols for Dosimetry Studies

The following provides a generalized methodology for conducting a dosimetry study with 18F-PSMA-1007, based on published research.

Subject Recruitment and Preparation
  • Inclusion Criteria: Healthy volunteers or patients with a confirmed diagnosis of prostate cancer.

  • Exclusion Criteria: Renal insufficiency, prior radiation therapy or chemotherapy that could alter biodistribution.

  • Preparation: Subjects should be well-hydrated. No specific fasting requirements are typically needed.

Radiopharmaceutical Administration
  • Dose: An intravenous bolus injection of 18F-PSMA-1007 is administered. The injected activity is typically in the range of 200-400 MBq.[1][2]

  • Activity Measurement: The precise injected activity should be measured using a dose calibrator, and the residual activity in the syringe should be measured post-injection to determine the exact administered dose.

PET/CT Imaging
  • Imaging Schedule: A series of whole-body PET/CT scans are acquired at multiple time points post-injection to characterize the biokinetics of the tracer. A typical schedule might include scans at 10 minutes, 1 hour, 2 hours, 4 hours, and 6 hours post-injection.[7]

  • Imaging Protocol:

    • A low-dose CT scan is performed for attenuation correction and anatomical localization.

    • PET emission scans are acquired over multiple bed positions to cover the entire body.

    • The duration of each bed position scan should be adjusted to ensure adequate image statistics, especially at later time points when the activity has decayed.

Biodistribution and Dosimetry Analysis
  • Image Analysis: Regions of interest (ROIs) are drawn on the PET images for all major organs to generate time-activity curves (TACs).

  • Biokinetic Modeling: The TACs are used to calculate the number of disintegrations that occur in each source organ over time (residence times).

  • Dosimetry Calculation: Dosimetry software, such as OLINDA/EXM or IDAC-Dose, is used to calculate the absorbed doses to target organs and the effective dose based on the calculated residence times and standard human phantom models.[7]

Signaling Pathways of PSMA

Understanding the underlying biological pathways involving PSMA is crucial for interpreting imaging results and for drug development. PSMA is a transmembrane protein with enzymatic activity that can influence key signaling pathways in prostate cancer.

PSMA_Signaling_Pathway PSMA Signaling Pathway in Prostate Cancer PSMA PSMA RACK1 RACK1 PSMA->RACK1 interacts with PI3K PI3K PSMA->PI3K activates Integrin Integrin β1 Integrin->RACK1 disrupted by PSMA IGF1R IGF-1R IGF1R->RACK1 disrupted by PSMA FAK FAK RACK1->FAK canonical pathway AKT AKT PI3K->AKT activates Proliferation Cell Proliferation & Survival AKT->Proliferation promotes GRB2 GRB2 FAK->GRB2 MAPK_ERK MAPK/ERK GRB2->MAPK_ERK MAPK_ERK->Proliferation

Caption: PSMA interaction with RACK1 redirects signaling from the MAPK/ERK to the pro-survival PI3K/AKT pathway.

Research Workflow for an 18F-PSMA-1007 Study

A typical research study involving 18F-PSMA-1007 follows a well-defined workflow from production to data analysis.

Research_Workflow 18F-PSMA-1007 Research Workflow cluster_production Radiotracer Production & QC cluster_imaging Imaging Procedure cluster_analysis Data Analysis & Interpretation Production [18F]Fluoride Production (Cyclotron) Synthesis Automated Synthesis of 18F-PSMA-1007 Production->Synthesis QC Quality Control (Radiochemical Purity, etc.) Synthesis->QC PatientPrep Participant Preparation & Consent QC->PatientPrep Injection Dose Calculation & Administration PatientPrep->Injection PET_CT PET/CT Data Acquisition Injection->PET_CT Reconstruction Image Reconstruction PET_CT->Reconstruction Analysis Image Analysis (ROI definition, SUV calculation) Reconstruction->Analysis Reporting Data Interpretation & Reporting Analysis->Reporting

Caption: A typical workflow for a research study utilizing 18F-PSMA-1007 PET/CT.

Radiation Safety Considerations

Working with 18F-PSMA-1007 requires strict adherence to radiation safety protocols to minimize exposure to personnel.

Key Principles of Radiation Safety

The three cardinal principles of radiation safety are Time, Distance, and Shielding .

  • Time: Minimize the time spent in close proximity to the radioactive source.

  • Distance: Maximize the distance from the radioactive source. The radiation dose rate decreases with the square of the distance.

  • Shielding: Use appropriate shielding materials (e.g., lead, tungsten) to attenuate the radiation.

Specific Safety Procedures for 18F-PSMA-1007
  • Dose Handling and Administration:

    • Use syringe shields and vial shields during all handling procedures.

    • Work in a designated "hot" lab with appropriate shielding and ventilation.

    • Wear personal protective equipment (PPE), including gloves and a lab coat.

    • Use long-handled tongs to manipulate vials and syringes whenever possible.

  • Patient Management:

    • After injection, the patient becomes a source of radiation.

    • Instruct the patient to remain in a designated waiting area to minimize exposure to others.

    • Encourage the patient to void frequently to reduce the radiation dose to the bladder.

    • Provide the patient with specific instructions regarding contact with others, especially pregnant women and children, for a certain period post-injection.

  • Waste Management:

    • Dispose of all radioactive waste (syringes, vials, contaminated PPE) in designated, shielded containers.

    • Follow institutional and national regulations for the disposal of radioactive waste.

  • Personnel Monitoring:

    • All personnel handling 18F-PSMA-1007 should wear personal dosimeters (e.g., film badges, TLDs) to monitor their radiation exposure.

Radiation_Safety_Workflow Radiation Safety Workflow for 18F-PSMA-1007 Handling cluster_preparation Preparation cluster_handling Handling & Administration cluster_post_admin Post-Administration RiskAssessment Risk Assessment & Procedure Planning PPE Wear Appropriate PPE (Gloves, Lab Coat, Dosimeter) RiskAssessment->PPE Shielding Prepare Shielding (Syringe/Vial Shields, L-block) PPE->Shielding DoseAssay Assay Dose in Dose Calibrator Shielding->DoseAssay DoseDrawing Draw Dose into Shielded Syringe DoseAssay->DoseDrawing Administration Administer to Subject DoseDrawing->Administration PatientCare Patient Monitoring & Instructions Administration->PatientCare Decontamination Survey for & Clean any Contamination PatientCare->Decontamination WasteDisposal Dispose of Radioactive Waste Appropriately Decontamination->WasteDisposal

Caption: A workflow outlining the key radiation safety steps for handling 18F-PSMA-1007.

Conclusion

18F-PSMA-1007 is a valuable tool for prostate cancer research. A thorough understanding of its dosimetry, biokinetics, and the implementation of robust radiation safety protocols are essential for its safe and effective use in a research setting. This guide provides a foundational framework for researchers, scientists, and drug development professionals to design and conduct studies with 18F-PSMA-1007, ensuring the safety of both study participants and personnel.

References

Potential of 18F-PSMA-1007 for Non-Prostate Cancer Imaging Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Prostate-Specific Membrane Antigen (PSMA), a transmembrane glycoprotein, is a well-established target for imaging and therapy in prostate cancer.[1] However, its expression is not confined to the prostate. A growing body of evidence reveals PSMA expression in the neovasculature of various solid tumors, and in some cases, on the tumor cells themselves.[1][2][3][4][5][6][7] This has opened a new frontier for oncologic imaging and theranostics beyond prostate cancer. The positron emission tomography (PET) tracer ¹⁸F-PSMA-1007, with its favorable imaging characteristics, is at the forefront of this exploratory research. This technical guide provides an in-depth overview of the current state of ¹⁸F-PSMA-1007 imaging for non-prostate cancers, aimed at researchers, scientists, and drug development professionals.

Mechanism of PSMA Expression in Non-Prostate Cancers

Unlike prostate cancer, where PSMA is highly expressed on the epithelial tumor cells, its expression in other solid malignancies is often found on the endothelial cells of the tumor-associated neovasculature.[2][3][5][8] This expression is linked to angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[8][9] PSMA's enzymatic functions are thought to play a role in matrix degradation and the regulation of angiogenesis, contributing to tumor invasion.[8] In some non-prostate cancers, such as salivary duct carcinoma and some pancreatic cancers, PSMA expression is also observed on the tumor cells.[1][8] The functions of PSMA are not fully understood but include enzymatic peptidase activity and the activation of signaling pathways like Akt and MAPK, which are involved in cell proliferation and survival.[10]

Below is a diagram illustrating the proposed signaling pathway associated with PSMA in the context of tumor neovasculature.

PSMA_Signaling_Pathway Proposed PSMA Signaling in Tumor Neovasculature cluster_0 Endothelial Cell cluster_1 Cellular Processes PSMA PSMA PI3K PI3K PSMA->PI3K Activates RAF RAF PSMA->RAF Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates ERK->Proliferation Migration Cell Migration ERK->Migration ERK->Angiogenesis

Caption: Proposed PSMA signaling in tumor neovasculature.

Applications in Specific Non-Prostate Cancers

The utility of ¹⁸F-PSMA-1007 and other PSMA-targeted radiotracers is being actively investigated across a range of non-prostate malignancies.

Hepatocellular Carcinoma (HCC)

In HCC, ¹⁸F-PSMA-1007 PET/CT has demonstrated higher sensitivity for detecting tumor lesions compared to ¹⁸F-FDG PET/CT.[11][12] This is particularly evident in well- or moderately differentiated HCCs, which often exhibit low glucose metabolism and are therefore less avid on ¹⁸F-FDG PET.[11][12][13] One study reported a sensitivity of 85.4% for ¹⁸F-PSMA-1007 in detecting HCC patients, compared to 61.0% for ¹⁸F-FDG.[11] For intrahepatic lesions, the sensitivity of ¹⁸F-PSMA-1007 was 82.3% versus 50.0% for ¹⁸F-FDG.[12] A case report highlighted a well-differentiated HCC with a maximum standardized uptake value (SUVmax) of 25.6 on ¹⁸F-PSMA-1007 PET/CT, while the lesion was not clearly depicted on ¹⁸F-FDG PET/CT (SUVmax of 3.3).[13][14]

Hepatocellular Carcinoma (HCC) ¹⁸F-PSMA-1007 ¹⁸F-FDG Reference
Patient-based Sensitivity 85.4%61.0%[11]
Lesion-based Sensitivity (intrahepatic) 82.3%50.0%[12]
Sensitivity in well/moderately differentiated HCC (patient-based) 92.9%14.3%[11]
Sensitivity in small lesions (≤ 2 cm) 62.5%25.0%[11]
Mean SUVmax in a case study 25.63.3[13][14]
Tumor-to-Background Ratio (Median) 2.7-[15]

Renal Cell Carcinoma (RCC)

PSMA expression in RCC is primarily observed in the tumor neovasculature.[3][10] ¹⁸F-PSMA-1007 PET/CT has shown promise for the initial staging and response assessment of metastatic RCC (mRCC).[16][17][18][19] Due to its hepatobiliary clearance, ¹⁸F-PSMA-1007 offers superior image quality compared to renally excreted tracers, especially in patients with impaired renal function.[16] In a study comparing ¹⁸F-PSMA-1007 and ¹⁸F-FDG for diagnosing ccRCC metastases, the sensitivity and specificity of ¹⁸F-PSMA-1007 were 80% and 72%, respectively, compared to 55% and 54% for ¹⁸F-FDG.[20]

Renal Cell Carcinoma (RCC) ¹⁸F-PSMA-1007 ¹⁸F-FDG Reference
Sensitivity for metastases 80%55%[20]
Specificity for metastases 72%54%[20]
Positive Predictive Value 87%69%[20]
Negative Predictive Value 61%41%[20]

Glioblastoma

Glioblastoma multiforme (GBM) is a highly vascularized brain tumor, and PSMA has been identified on its tumor vascular endothelium. This makes it a potential target for both imaging and theranostics.[21][22] Preclinical studies in murine models have shown that ¹⁸F-PSMA-1007 PET can visualize GBM tumors with high tumor-to-background ratios.[23][24] However, the absolute uptake values in these models were low, which may have implications for the feasibility of PSMA-targeted radioligand therapy.[23][24] A pilot study is underway to evaluate ¹⁸F-PSMA-1007 uptake in primary glioblastoma.[25]

Glioblastoma (Preclinical GL261 model) ¹⁸F-PSMA-1007 Reference
Mean SUVmean in tumor (Day 18) 0.21 ± 0.04 g/ml[23][24]
Mean Tumor-to-Background Ratio (TBR) (Day 18) 7.3 ± 1.3[24]
Ex vivo TBR (Day 18/22) 26.9 ± 10.5[23]

Breast Cancer

PSMA expression has been reported in breast cancer, both in tumor cells and the associated neovasculature.[8] In a head-to-head comparison in patients with triple-negative breast cancer (TNBC), ¹⁸F-PSMA-1007 PET/CT showed comparable uptake to ¹⁸F-FDG in primary and metastatic lesions.[26][27] Notably, ¹⁸F-PSMA-1007 detected brain metastases that were not seen with ¹⁸F-FDG.[26][27] Another case report in a male with metastatic breast cancer found that ¹⁸F-PSMA-1007 imaging detected more bone lesions compared to ¹⁸F-FDG PET/CT.[28]

Triple-Negative Breast Cancer (TNBC) ¹⁸F-PSMA-1007 ¹⁸F-FDG Reference
Detection of Nodal Metastases 8/10 patients8/10 patients[26][27]
Detection of PET-positive bone metastases 4 patients3 patients[26]
Detection of Brain Metastases DetectedNot Detected[26][27]

Other Cancers

  • Salivary Gland Tumors: Different subtypes of salivary gland tumors exhibit heterogeneous PSMA expression, with some showing expression in both tumor cells and the neovasculature.[8] In adenoid cystic carcinoma, ⁶⁸Ga-PSMA PET/CT showed a tumor-to-liver ratio >1 in 93% of patients.[8]

  • Thyroid Cancer: PSMA expression in thyroid cancer is primarily attributed to the endothelial microvessels.[1][8] It has been suggested as a biomarker for aggressiveness, with higher expression in poorly differentiated and anaplastic thyroid cancers.[8] PSMA-targeted imaging may be useful in radioiodine-refractory cases.[8] There is also a report of a Hürthle cell thyroid adenoma showing avid uptake on ¹⁸F-PSMA-1007 PET/CT.[29]

  • Lung Cancer: PSMA expression has been observed in the neovasculature of non-small cell lung cancer.[6]

Experimental Protocols

A standardized protocol for ¹⁸F-PSMA-1007 imaging in non-prostate cancers is still evolving. However, based on current research, a typical experimental workflow can be outlined.

Experimental_Workflow Typical Experimental Workflow for 18F-PSMA-1007 Imaging Research cluster_0 Pre-Imaging Phase cluster_1 Imaging Phase cluster_2 Post-Imaging Phase A Patient Selection & Informed Consent B Patient Preparation (e.g., fasting, hydration) A->B C 18F-PSMA-1007 Synthesis & Quality Control B->C D Intravenous Injection of 18F-PSMA-1007 (e.g., 4.0 MBq/kg) C->D E Uptake Period (60-120 minutes) D->E F PET/CT Acquisition (e.g., skull base to mid-thigh) E->F G Image Reconstruction & Correction F->G H Image Analysis (Visual & Quantitative - SUVmax, TBR) G->H I Correlation with Histopathology & Other Imaging H->I J Data Interpretation & Reporting I->J

Caption: Typical experimental workflow for ¹⁸F-PSMA-1007 imaging research.

Key Methodological Considerations:

  • Radiotracer Administration: ¹⁸F-PSMA-1007 is administered via intravenous bolus injection. Doses used in studies vary, with some protocols using around 4.0 MBq/kg of body weight.[30]

  • Uptake Time: The optimal uptake time for ¹⁸F-PSMA-1007 is generally considered to be between 60 and 120 minutes post-injection.[30][31]

  • Image Acquisition: PET/CT scans are typically acquired in 3D mode, covering an area from the base of the skull to the mid-thighs. The acquisition time per bed position is usually 3-4 minutes.[31]

  • Image Analysis: Both visual interpretation and semi-quantitative analysis are performed. The most common quantitative metric is the Maximum Standardized Uptake Value (SUVmax). Tumor-to-background ratios (TBR) are also calculated to assess lesion conspicuity.

Logical Framework for Diagnostic Assessment

The introduction of ¹⁸F-PSMA-1007 PET/CT into the diagnostic algorithm for non-prostate cancers requires a clear understanding of its performance relative to existing imaging standards.

Diagnostic_Logic Diagnostic Logic: 18F-PSMA-1007 vs. Standard Imaging cluster_FDG_Neg 18F-FDG Negative / Equivocal cluster_FDG_Pos 18F-FDG Positive Start Suspected Non-Prostate Malignancy StandardImaging Standard Imaging (e.g., 18F-FDG PET/CT, CT, MRI) Start->StandardImaging PSMA_PET 18F-PSMA-1007 PET/CT Start->PSMA_PET Alternative first-line imaging in specific cancers (e.g., HCC, RCC) StandardImaging->PSMA_PET Equivocal or Negative, especially in well-differentiated tumors Decision Treatment Decision StandardImaging->Decision Clear Diagnosis PSMA_More_Lesions PSMA shows more lesions (e.g., brain, bone) StandardImaging->PSMA_More_Lesions For comprehensive staging PSMA_Concordant Concordant Findings StandardImaging->PSMA_Concordant PSMA_Positive_FDG_Neg PSMA Positive PSMA_PET->PSMA_Positive_FDG_Neg Consider Biopsy / PSMA-targeted therapy PSMA_Negative_FDG_Neg PSMA Negative PSMA_PET->PSMA_Negative_FDG_Neg Follow-up / Alternative Diagnosis PSMA_Positive_FDG_Neg->Decision Consider Biopsy / PSMA-targeted therapy PSMA_Negative_FDG_Neg->Decision Follow-up / Alternative Diagnosis PSMA_More_Lesions->Decision Modify Treatment Plan PSMA_Concordant->Decision

Caption: Diagnostic logic for ¹⁸F-PSMA-1007 vs. standard imaging.

Future Directions and Theranostic Potential

The ability to image PSMA expression in non-prostate cancers with ¹⁸F-PSMA-1007 paves the way for PSMA-targeted radioligand therapy (RLT).[22][32][33] The "theranostic" approach, where imaging is used to select patients for targeted therapy, is a cornerstone of personalized medicine. While research is still in its early stages, the promising results of PSMA RLT in prostate cancer highlight the potential for this strategy in other solid tumors that exhibit PSMA avidity.[22] Further prospective studies are needed to validate the diagnostic accuracy of ¹⁸F-PSMA-1007 across a wider range of non-prostate cancers and to establish its role in patient selection for PSMA-targeted therapies.[3]

¹⁸F-PSMA-1007 PET/CT is emerging as a valuable research tool for imaging a variety of non-prostate cancers. Its ability to detect lesions, particularly in tumors with low glucose metabolism or in specific metastatic sites like the brain, suggests it could play a significant role in oncologic imaging. The data gathered so far, especially in hepatocellular and renal cell carcinoma, is promising. For researchers and drug development professionals, the exploration of ¹⁸F-PSMA-1007 and other PSMA-targeted agents offers exciting opportunities to advance cancer diagnosis and venture into novel theranostic applications. Continued research with standardized protocols and larger patient cohorts will be crucial to fully define the clinical utility of ¹⁸F-PSMA-1007 in the management of non-prostate malignancies.

References

Navigating the Landscape of Prostate Cancer Imaging: A Technical Guide to Current 18F-PSMA-1007 Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of prostate cancer diagnostics is rapidly evolving, with Prostate-Specific Membrane Antigen (PSMA)-targeted Positron Emission Tomography (PET) imaging agents at the forefront of this transformation. Among these, 18F-PSMA-1007 has emerged as a promising radiotracer, offering distinct advantages in clinical settings. This technical guide provides a comprehensive review of the current clinical trials involving 18F-PSMA-1007, detailing experimental protocols, presenting quantitative data from comparative studies, and visualizing key workflows for scientific and research professionals.

I. Overview of Ongoing and Recent Clinical Trials

Numerous clinical trials are actively investigating the diagnostic efficacy, safety, and clinical impact of 18F-PSMA-1007 PET/CT and PET/MRI in various stages of prostate cancer. These studies range from Phase II to Phase III and are evaluating its role in primary staging, biochemical recurrence, and in comparison to other imaging modalities.[1][2][3][4][5]

A notable trend in the current research landscape is the direct comparison of 18F-PSMA-1007 PET/CT with established imaging techniques such as multiparametric MRI (mpMRI) and other PET tracers like 18F-fluorocholine.[6][7][8] The primary objectives of many of these trials are to determine the superiority of 18F-PSMA-1007 in detecting cancerous lesions, its impact on patient management, and its potential to replace or supplement conventional imaging.[9]

II. Quantitative Data from Comparative Clinical Trials

The following tables summarize key quantitative findings from recent clinical trials comparing 18F-PSMA-1007 PET/CT with other imaging modalities.

Table 1: Comparison of 18F-PSMA-1007 PET/CT and 18F-Fluorocholine PET/CT for Detection of Prostate Cancer Recurrence (Phase III) [6]

Metric18F-PSMA-1007 PET/CT18F-Fluorocholine PET/CTp-value
Overall Correct Detection Rate
Undetermined as Positive0.820.65< 0.0001
Undetermined as Negative0.770.57< 0.0001
Patient-Level Evidence of Recurrence 76.3% - 85.3%52.1% - 67.4%N/A

Table 2: Comparison of 18F-PSMA-1007 PET/CT and Multiparametric MRI (mpMRI) for Locoregional Staging of Prostate Cancer (Phase II "Next Generation Trial") [7][10][11]

Metric18F-PSMA-1007 PET/CTmpMRIp-value
Correct Identification of Pathological T stage 45%28%0.003
Correct Identification of Dominant Nodule 94%83%0.007
Correct Identification of Laterality 64%44%0.001
Correct Identification of Extracapsular Extension 75%63%0.014
Correct Identification of Seminal Vesicle Invasion 91%85%0.065
Detection of Gleason Grade Group ≥2 Nodules 86%62%< 0.001

Table 3: Diagnostic Performance of 18F-PSMA-1007 PET/CT in Detecting Intraprostatic Lesions [12]

MetricValue
Overall Detection Rate 96.6% (113/117)
Sensitivity for Intraprostatic Lesions 91.2%
Positive Predictive Value (PPV) 89.8%
Optimal SUVmax Cutoff for PCa Diagnosis 8.3 (Sensitivity: 71.3%, Specificity: 96.8%)

III. Experimental Protocols

The methodologies employed in clinical trials of 18F-PSMA-1007 are critical for ensuring the reproducibility and validity of the findings. Below are detailed protocols synthesized from multiple sources.

A. Radiotracer Synthesis and Quality Control

The production of 18F-PSMA-1007 for clinical use is a multi-step process that requires adherence to Good Manufacturing Practices (GMP).

  • Radionuclide Production: Fluorine-18 (18F) is typically produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.

  • Automated Radiosynthesis: The synthesis of 18F-PSMA-1007 is often performed using automated synthesis modules. A common method is a one-step nucleophilic substitution reaction using an unprotected precursor.[1][6] This process has been optimized to achieve good radiochemical yields (ranging from 25% to 80%) with synthesis times of less than an hour.[1][13]

  • Purification: The crude product is purified using solid-phase extraction (SPE) cartridges.

  • Quality Control: The final product undergoes rigorous quality control tests to ensure its suitability for human injection. These tests, compliant with European Pharmacopoeia standards, include:[1][6]

    • Radiochemical Purity: Determined by radio-High-Performance Liquid Chromatography (radio-HPLC) and Thin-Layer Chromatography (TLC) to be ≥95%.[1]

    • Residual Solvents: Analysis by gas chromatography.

    • Radionuclidic Identity and Purity: Verified by gamma spectroscopy.

    • pH: Measured to be within a physiologically acceptable range.

    • Bacterial Endotoxins: Assessed using the Limulus Amebocyte Lysate (LAL) test.

    • Sterility: Ensured through appropriate filtration and aseptic techniques.

B. Patient Preparation and Radiotracer Administration

Proper patient preparation is essential for optimal image quality and accurate interpretation.

  • Pre-Scan Instructions: Unlike FDG-PET scans, fasting is generally not required for PSMA PET scans.[14][15][16] Patients are advised to be well-hydrated.[14] Strenuous physical activity should be avoided for 24 hours prior to the scan.[14]

  • Exclusion Criteria: Common exclusion criteria include age less than 18 years, contraindications to any ingredients of 18F-PSMA-1007, and participation in another therapeutic clinical trial.[13]

  • Injection: 18F-PSMA-1007 is administered as an intravenous bolus injection. The typical injected dose is 4 MBq/kg of body weight, with a maximum dose often capped at 400 MBq.[2][9][17]

C. PET/CT and PET/MRI Imaging Acquisition
  • Uptake Time: Imaging is typically performed 60 to 120 minutes after the injection of the radiotracer.[5][9][10] Some studies have indicated that delayed imaging at 120 minutes may improve the signal-to-noise ratio by reducing background activity.[10]

  • PET Acquisition:

    • Patients are positioned supine on the scanner bed.

    • Acquisition is typically performed from the mid-thigh to the base of the skull.

    • The acquisition time per bed position is generally 2-3 minutes.[10]

  • CT Acquisition: A low-dose CT scan is performed for attenuation correction and anatomical localization.[9] In some protocols, a diagnostic contrast-enhanced CT may be acquired.

  • PET/MRI Acquisition: For PET/MRI, pelvic series are often acquired with a single bed position for 6-10 minutes. MRI-based attenuation correction methods, such as Dixon MRI, are employed.[18] The MRI protocol may include pelvic sequences for local evaluation and whole-body sequences for detecting distant metastases.[18]

D. Image Analysis and Interpretation
  • Qualitative Analysis: Experienced nuclear medicine physicians or radiologists visually assess the images for areas of abnormal focal uptake of 18F-PSMA-1007 that are not consistent with physiological distribution. A scoring system, such as a 5-point Likert scale, may be used to categorize the likelihood of malignancy.[4]

  • Quantitative Analysis:

    • Standardized Uptake Value (SUV): The maximum SUV (SUVmax) is a commonly used semi-quantitative parameter. Regions of interest (ROIs) are drawn around suspected lesions to measure their SUVmax.[8]

    • Volumetric Parameters: More advanced quantitative metrics include PSMA-tumor volume (PSMA-TV) and total lesion PSMA (TL-PSMA), which are derived from volumetric analysis of the PET data.[8][19] These parameters can provide a measure of the total tumor burden.

    • Comparison to Background: Lesion uptake is often compared to background activity in tissues like the liver and blood pool to aid in interpretation.[4]

IV. Visualizing Workflows and Concepts

The following diagrams, generated using the DOT language, illustrate key processes in 18F-PSMA-1007 clinical trials.

Clinical_Trial_Workflow cluster_screening Patient Screening & Enrollment cluster_imaging Imaging Protocol cluster_analysis Data Analysis & Follow-up p1 Patient with Suspected or Confirmed Prostate Cancer p2 Informed Consent p1->p2 p3 Inclusion/Exclusion Criteria Assessment p2->p3 p4 Enrollment p3->p4 img1 Patient Preparation (Hydration, No Exercise) p4->img1 img2 18F-PSMA-1007 Injection (4 MBq/kg) img1->img2 img3 Uptake Period (60-120 min) img2->img3 img4 PET/CT or PET/MRI Scan img3->img4 an1 Image Reconstruction & Correction img4->an1 an2 Qualitative & Quantitative Image Analysis (SUV, Volumetric) an1->an2 an3 Comparison with Standard of Care (e.g., MRI, Histopathology) an2->an3 an4 Assessment of Impact on Patient Management an3->an4 an5 Long-term Follow-up an4->an5

Caption: Generalized workflow of a clinical trial involving 18F-PSMA-1007 PET imaging.

PSMA_Targeting_Mechanism cluster_prostate_cancer_cell Prostate Cancer Cell cluster_tracer 18F-PSMA-1007 Radiotracer cluster_imaging PET Imaging psma PSMA Receptor Overexpressed on cell surface tracer 18F-PSMA-1007 PSMA-binding ligand 18F Radioisotope psma->tracer Internalization tracer:f0->psma Binding pet PET Scanner Detects Positron Annihilation tracer:f1->pet Positron Emission & Annihilation image Generation of 3D Image Showing Tracer Distribution pet->image

Caption: Mechanism of 18F-PSMA-1007 targeting and PET signal generation.

V. Conclusion

Current clinical trials are robustly demonstrating the value of 18F-PSMA-1007 PET imaging in the management of prostate cancer. The quantitative data from comparative studies suggest its superiority over conventional imaging modalities in various clinical scenarios. Standardized and meticulously executed experimental protocols are fundamental to the continued validation of this promising diagnostic agent. The workflows and mechanisms outlined in this guide provide a framework for understanding the operational and biological principles underlying the use of 18F-PSMA-1007 in a clinical research setting. As more data from ongoing and future trials become available, the precise role of 18F-PSMA-1007 in the diagnostic and therapeutic pathway of prostate cancer will be further solidified, offering the potential for more personalized and effective patient care.

References

Methodological & Application

Application Notes and Protocols for GMP-Compliant Synthesis of ¹⁸F-PSMA-1007

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the Good Manufacturing Practice (GMP)-compliant automated synthesis of ¹⁸F-PSMA-1007, a promising radiopharmaceutical for Positron Emission Tomography (PET) imaging of prostate cancer. The information compiled is based on established and validated one-step synthesis procedures.

Introduction

¹⁸F-PSMA-1007 is a fluorine-18 (B77423) labeled ligand that targets the prostate-specific membrane antigen (PSMA), a protein overexpressed in prostate cancer cells. Its favorable characteristics, including high tumor uptake and reduced urinary excretion compared to other PSMA tracers, make it a valuable tool for the diagnosis and staging of prostate cancer.[1][2] The synthesis of ¹⁸F-PSMA-1007 can be efficiently automated, making it suitable for routine clinical production in compliance with GMP standards.[3][4][5] This protocol focuses on the more common and efficient one-step direct radiofluorination method.

Materials and Equipment

2.1. Reagents and Precursors

2.2. Consumables

  • Sterile, pyrogen-free vials and syringes

  • Solid Phase Extraction (SPE) cartridges (e.g., Chromafix PS-H+ and Chromafix C18ec)[3]

  • Sterile filters (0.22 µm)

2.3. Equipment

  • Automated radiosynthesis module (e.g., GE TRACERlab™ FX N Pro, TRACERlab™ MX, IBA Synthera+, NEPTIS mosaic-RS, Trasis AllInOne)[3][7][8]

  • High-Performance Liquid Chromatography (HPLC) system with a radiodetector for quality control

  • Gas Chromatography (GC) system for residual solvent analysis

  • Dose calibrator

  • pH meter or pH strips

  • Endotoxin detection system

Experimental Protocol: Automated One-Step Synthesis

This protocol outlines the GMP-compliant, fully automated, one-step radiosynthesis of ¹⁸F-PSMA-1007.[3] The process involves the trapping of [¹⁸F]fluoride, azeotropic drying, nucleophilic substitution reaction, and purification via SPE cartridges.

3.1. Pre-Synthesis Preparation

  • Ensure the automated synthesis module and all associated equipment have been validated and calibrated according to GMP guidelines.

  • Aseptically assemble the single-use cassette and reagents on the synthesis module.

  • Prepare a solution of the PSMA-1007 precursor (typically 1.0 to 3.0 mg) in DMSO.[3][6]

3.2. Automated Synthesis Steps

  • [¹⁸F]Fluoride Trapping: Transfer the cyclotron-produced [¹⁸F]fluoride to the synthesis module and trap it on an anion exchange cartridge.

  • Elution and Drying: Elute the trapped [¹⁸F]fluoride into the reaction vessel using a solution of tetrabutylammonium bicarbonate. Perform azeotropic drying of the [¹⁸F]fluoride-TBA complex under vacuum and heating (e.g., 120°C).[6]

  • Radiolabeling Reaction: Add the precursor solution in DMSO to the dried [¹⁸F]fluoride. Heat the reaction mixture at a controlled temperature (e.g., 85°C) for a specific duration (e.g., 10 minutes) to facilitate the nucleophilic substitution.[3]

  • Purification:

    • After the reaction, dilute the crude mixture with a suitable solvent, such as a 5% ethanol solution.[3]

    • Load the diluted mixture onto a pre-conditioned SPE cartridge assembly (e.g., Chromafix PS-H+ and Chromafix C18ec).[3]

    • Wash the cartridges with a 5% ethanol solution to remove unreacted [¹⁸F]fluoride and other impurities.[3]

    • Elute the purified ¹⁸F-PSMA-1007 from the cartridge using a 30% ethanol solution.[3]

  • Formulation: Dilute the eluted product with PBS to the desired final volume and radioactive concentration.[3] The final formulation may contain a small percentage of ethanol (e.g., 6.8-8%).[6][7]

  • Sterile Filtration: Pass the final product through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

Data Presentation: Synthesis Performance

The following tables summarize the quantitative data from various GMP-compliant synthesis protocols for ¹⁸F-PSMA-1007 using different automated modules.

Table 1: Radiochemical Yield and Synthesis Time

Synthesis ModuleRadiochemical Yield (non-decay corrected)Synthesis Time (min)Starting Activity (GBq)Reference
GE TRACERlab FX FN24.3 – 82.4%5540[7]
GE TRACERlab MX43.3 – 52.8%45up to 80[7]
NEPTIS mosaic-RS41.3 – 44.9%45up to 80[7]
IBA SYNTHERA+59.5 – 72.8%35up to 89[7]
IBA Synthera Version 0135 – 48%33Not Specified[9]
Trasis AllInOne48.6 ± 8.1%40Not Specified[8]
MPS-200 (Sumitomo)40 – 42%< 60Not Specified[6]
Generic (Various)30 – 80%< 60Not Specified[3]

Table 2: Quality Control Specifications

ParameterSpecificationAnalytical MethodReference
Appearance Clear, colorless solution, free of visible particlesVisual InspectionEuropean Pharmacopoeia
pH 4.5 - 7.5pH meter or pH strips[7][10]
Radiochemical Purity ≥ 95%Radio-HPLC[3][6][7][11]
Radionuclidic Identity Fluorine-18Gamma SpectroscopyEuropean Pharmacopoeia
Radionuclidic Purity Half-life: 105 - 115 minDose CalibratorEuropean Pharmacopoeia
Residual Solvents Acetonitrile: ≤ 410 µg/mLDMSO: ≤ 5000 µg/mLEthanol: ≤ 10% v/vGas Chromatography (GC)[7]
Tetrabutylammonium (TBA) < 260 µg/mLSemi-quantitative spot test[7]
Bacterial Endotoxins < 175/V IU/mL (V = max. recommended dose in mL)Limulus Amebocyte Lysate (LAL) testEuropean Pharmacopoeia
Sterility SterileSterility TestEuropean Pharmacopoeia
Filter Integrity PassBubble Point TestEuropean Pharmacopoeia
Molar Activity > 1,000 GBq/µmolHPLC[6]

Mandatory Visualizations

The following diagrams illustrate the key workflows in the GMP-compliant synthesis of ¹⁸F-PSMA-1007.

Synthesis_Workflow GMP-Compliant Synthesis Workflow for ¹⁸F-PSMA-1007 cluster_preparation Preparation cluster_synthesis Automated Synthesis Module cluster_qc Quality Control start Start: Cassette and Reagent Preparation cyclotron [¹⁸F]Fluoride Production (Cyclotron) start->cyclotron trapping [¹⁸F]Fluoride Trapping cyclotron->trapping Transfer to Synthesizer drying Azeotropic Drying trapping->drying labeling Radiolabeling Reaction drying->labeling Add Precursor purification SPE Purification labeling->purification formulation Final Formulation purification->formulation qc_tests Quality Control Tests (HPLC, GC, etc.) formulation->qc_tests release Batch Release qc_tests->release Pass end End: Sterile ¹⁸F-PSMA-1007 Product release->end Purification_Workflow SPE Purification Logical Steps cluster_purification_steps Purification Sequence crude_mixture Crude Reaction Mixture dilution Dilution (e.g., 5% EtOH) crude_mixture->dilution loading Load onto SPE Cartridges dilution->loading washing Wash Cartridges (e.g., 5% EtOH) loading->washing elution Elute Product (e.g., 30% EtOH) washing->elution purified_product Purified ¹⁸F-PSMA-1007 elution->purified_product

References

Automated Radiosynthesis of ¹⁸F-PSMA-1007 for Clinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Introduction

Prostate-Specific Membrane Antigen (PSMA) has emerged as a crucial biomarker for the diagnosis and staging of prostate cancer. Positron Emission Tomography (PET) imaging using radiolabeled PSMA ligands offers high sensitivity and specificity. ¹⁸F-PSMA-1007 is a second-generation, fluorine-18 (B77423) labeled PSMA ligand that has shown significant promise for PET imaging of prostate cancer.[1][2] Its advantages include a longer half-life of fluorine-18 (approximately 110 minutes) compared to gallium-68, allowing for centralized production and distribution, and a primary excretion route that bypasses the urinary tract, leading to clearer images of the pelvic region.[3][4] This document provides detailed protocols for the automated radiosynthesis of ¹⁸F-PSMA-1007, tailored for researchers, scientists, and drug development professionals.

Data Presentation

The automated synthesis of ¹⁸F-PSMA-1007 has been successfully implemented on various commercially available synthesis modules. The following tables summarize the key quantitative data from different automated synthesis platforms.

Table 1: Comparison of Automated ¹⁸F-PSMA-1007 Synthesis Parameters on Different Modules

Synthesis ModuleSynthesis Time (min)Radiochemical Yield (RCY, non-decay corrected)Radiochemical Purity (%)
GE TRACERlab MX4543.3 - 52.8%≥95
NEPTIS Mosaic-RS4541.3 - 44.9%≥95
IBA SYNTHERA+3559.5 - 72.8%≥95
Trasis AllInOne~80 (two-step) / ~40 (one-step)5.1 ± 2.3% (two-step) / 40 ± 5% (one-step)≥97
GE TRACERlab FX FN5524.3 - 82.4%97.0 ± 1.1
Synthra RNplus3255 ± 5%96.1
CFN-MPS200Not Specified~40% (TFA salt) / ~56% (Acetate salt)>95

Table 2: Quality Control Specifications for ¹⁸F-PSMA-1007

Quality Control TestSpecification
Appearance Clear, colorless solution, free of visible particles
pH 5.0 - 7.0
Radiochemical Purity ≥ 95%
Chemical Purity ≤ 0.1 mg/Vmax for chemical impurities
Residual Solvents Acetonitrile (B52724), DMSO, Ethanol (B145695) within acceptable limits
Tetrabutylammonium (B224687) (TBA) Below limit of detection or specified limit
Radionuclidic Purity ≥ 99.5% ¹⁸F
Bacterial Endotoxins As per pharmacopoeia standards
Sterility Sterile

Experimental Protocols

The following protocols describe the automated, one-step radiosynthesis of ¹⁸F-PSMA-1007. This method is noted for its simplicity and high efficiency.[1]

Materials and Reagents
  • PSMA-1007 precursor (e.g., from ABX GmbH)[5][6]

  • Tetrabutylammonium bicarbonate (TBAHCO₃) solution[7]

  • Dimethyl sulfoxide (B87167) (DMSO)[5]

  • Ethanol (absolute)

  • Water for Injection

  • Phosphate (B84403) Buffered Saline (PBS)[3]

  • Sodium Ascorbate[3]

  • Sterile filtration unit (0.22 µm)

  • Anion exchange cartridge (e.g., QMA)[3]

  • Reversed-phase cartridges for purification (e.g., C18 and cation exchange)[3]

  • Automated synthesis module (e.g., GE TRACERlab, IBA SYNTHERA+, Trasis AllInOne)

Automated Synthesis Procedure (Example using a generic cassette-based system)
  • Cassette and Reagent Preparation:

    • Aseptically assemble the disposable synthesis cassette according to the manufacturer's instructions for ¹⁸F-PSMA-1007 synthesis.

    • Prepare the necessary reagents:

      • Dissolve the PSMA-1007 precursor (typically 1.6 mg) in DMSO (e.g., 2 mL).[3]

      • Prepare the elution solution, typically a mixture of ethanol and water.

      • Prepare the final formulation solution, which may consist of PBS and a stabilizer like sodium ascorbate.[3]

    • Load the prepared reagents into the appropriate vials on the synthesis module.

  • [¹⁸F]Fluoride Trapping and Elution:

    • Bombard a target containing [¹⁸O]water with protons in a cyclotron to produce [¹⁸F]fluoride.

    • Transfer the aqueous [¹⁸F]fluoride from the cyclotron to the synthesis module.

    • The [¹⁸F]fluoride is trapped on an anion exchange cartridge (e.g., QMA).

    • The trapped [¹⁸F]fluoride is then eluted into the reaction vessel using a solution of tetrabutylammonium bicarbonate.[3]

  • Azeotropic Drying:

    • The eluted [¹⁸F]fluoride/[¹⁸F]TBAF complex is dried under vacuum and nitrogen flow with the addition of acetonitrile to remove water. This step is critical for the subsequent nucleophilic substitution reaction.

  • Radiolabeling Reaction:

    • The precursor solution (PSMA-1007 in DMSO) is added to the dried [¹⁸F]fluoride.

    • The reaction mixture is heated to a specific temperature (e.g., 105°C) for a defined period (e.g., 10 minutes) to facilitate the nucleophilic substitution of a leaving group on the precursor with ¹⁸F.[3]

  • Purification:

    • After the reaction, the crude mixture is diluted with water or a suitable buffer.

    • The diluted mixture is passed through a series of solid-phase extraction (SPE) cartridges. A common setup involves a cation exchange cartridge followed by a C18 cartridge to remove unreacted [¹⁸F]fluoride, the precursor, and other impurities.[3]

    • The cartridges are washed with water to remove any remaining polar impurities.

  • Elution and Formulation:

    • The purified ¹⁸F-PSMA-1007 is eluted from the C18 cartridge using an ethanol/water mixture.

    • The eluted product is collected in a sterile vial containing the final formulation buffer (e.g., PBS with sodium ascorbate).[3]

    • The final product is passed through a sterile 0.22 µm filter into a sterile, pyrogen-free collection vial.

Quality Control Procedures
  • High-Performance Liquid Chromatography (HPLC):

    • Purpose: To determine radiochemical purity and identify the product.

    • System: A radio-HPLC system equipped with a C18 column, a UV detector (225 nm), and a radioactivity detector.[3]

    • Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., phosphate buffer at pH 2.5).[3]

    • Procedure: Inject a small aliquot of the final product. The retention time of the main radioactive peak should correspond to that of a non-radioactive PSMA-1007 reference standard. The radiochemical purity is calculated as the percentage of the total radioactivity that corresponds to the ¹⁸F-PSMA-1007 peak.

  • Thin-Layer Chromatography (TLC):

    • Purpose: To determine the amount of free [¹⁸F]fluoride.

    • Stationary Phase: Silica gel plate.

    • Mobile Phase: A mixture of water and acetonitrile (e.g., 4:6 v/v).[3]

    • Procedure: Spot a small amount of the final product on the TLC plate and develop the chromatogram. Free [¹⁸F]fluoride will remain at the origin (Rf = 0), while ¹⁸F-PSMA-1007 will move with the solvent front.

  • Gas Chromatography (GC):

    • Purpose: To quantify residual solvents (e.g., ethanol, acetonitrile, DMSO).

    • Procedure: Analyze a sample of the final product using a GC system with a suitable column and detector.

  • Other Tests:

    • pH: Measured using a calibrated pH meter.

    • Visual Inspection: For clarity and absence of particulate matter.

    • Sterility and Endotoxin Testing: Performed according to pharmacopoeial standards.

Mandatory Visualization

Automated_Radiosynthesis_Workflow cluster_cyclotron Cyclotron cluster_synthesis_module Automated Synthesis Module cluster_trapping Trapping & Elution cluster_reaction Reaction cluster_purification Purification cluster_formulation Formulation cluster_qc Quality Control Target [¹⁸O]H₂O Target QMA QMA Cartridge Target->QMA [¹⁸F]Fluoride Elution TBAHCO₃ Elution QMA->Elution Drying Azeotropic Drying Elution->Drying Labeling Radiolabeling (Precursor + [¹⁸F]F⁻, 105°C) Drying->Labeling SPE SPE Cartridges (Cation Exchange + C18) Labeling->SPE Crude Product Wash Cartridge Wash SPE->Wash ProductElution Product Elution (Ethanol/Water) SPE->ProductElution Purified Product FinalProduct Final Product Formulation (PBS + Stabilizer) ProductElution->FinalProduct SterileFilter Sterile Filtration (0.22 µm) FinalProduct->SterileFilter QC_Tests HPLC, TLC, GC, pH, Sterility, Endotoxins SterileFilter->QC_Tests Final ¹⁸F-PSMA-1007

Caption: Automated radiosynthesis workflow for ¹⁸F-PSMA-1007.

Chemical_Reaction Precursor PSMA-1007 Precursor (with leaving group) Product ¹⁸F-PSMA-1007 Precursor->Product Nucleophilic Substitution (TBA⁺, DMSO, 105°C) Fluoride [¹⁸F]Fluoride ([¹⁸F]F⁻) Fluoride->Product Nucleophilic Substitution (TBA⁺, DMSO, 105°C)

Caption: One-step nucleophilic substitution for ¹⁸F-PSMA-1007 synthesis.

References

Application Notes and Protocols for Quality Control of 18F-PSMA-1007 Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the quality control procedures for the production of 18F-PSMA-1007, a promising radiopharmaceutical for positron emission tomography (PET) imaging of prostate cancer. Adherence to these protocols is crucial to ensure the safety, efficacy, and batch-to-batch consistency of the final product for clinical and research applications.

Quality Control Specifications

The quality control of 18F-PSMA-1007 injection solution must comply with established standards, primarily those outlined in the European Pharmacopoeia (Ph. Eur.). The following table summarizes the key quality control tests, their acceptance criteria, and typical analytical methods employed.

Parameter Acceptance Criteria Analytical Method
Appearance Clear, colorless, and free from visible particlesVisual Inspection
pH 5.0 - 7.0[1]Potentiometry (pH meter)
Radionuclidic Identity Half-life of 105 - 115 minutesGamma-ray spectrometry
Radionuclidic Purity ≥ 99.9%Gamma-ray spectrometry
Radiochemical Identity Retention time of the main radioactive peak corresponds to the retention time of the PSMA-1007 reference standard in the HPLC chromatogramHigh-Performance Liquid Chromatography (HPLC)
Radiochemical Purity ≥ 91%[2]High-Performance Liquid Chromatography (HPLC)
[18F]Fluoride Impurity ≤ 5%Thin-Layer Chromatography (TLC) or HPLC
Chemical Purity (PSMA-1007) ≤ 100 µg per maximum patient doseHigh-Performance Liquid Chromatography (HPLC) with UV detection
Residual Solvents (e.g., Ethanol, Acetonitrile (B52724), DMSO) Ethanol: ≤ 10% v/vOther solvents: Below limits defined in Ph. Eur. or ICH guidelinesGas Chromatography (GC)
Tetrabutylammonium (TBA) Residue Below the limit of detection (typically < 260 µg/mL)Semi-quantitative spot test or HPLC[3]
Bacterial Endotoxins < 175/V EU/mL (V = maximum recommended dose in mL)Limulus Amebocyte Lysate (LAL) test
Sterility SterileMembrane filtration method as per Ph. Eur.
Filter Integrity PassBubble point test

Experimental Protocols

Detailed methodologies for the key quality control experiments are provided below.

High-Performance Liquid Chromatography (HPLC) for Identity, Radiochemical Purity, and Chemical Purity

This method is used to identify and quantify 18F-PSMA-1007 and related chemical and radiochemical impurities.

  • Instrumentation: A validated HPLC system equipped with a UV detector (set at 220 nm and 254 nm) and a radioactivity detector in series.

  • Column: Jupiter® C18, 300 Å, 5 µm, 250 x 4.6 mm (or equivalent).[1]

  • Mobile Phase:

    • Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA)[1]

    • Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)[1]

  • Flow Rate: 1.0 mL/min[1]

  • Gradient:

    • 0-5 min: 100% Solvent A

    • 5-8 min: Linear gradient to 25% Solvent A / 75% Solvent B

    • 8-12 min: Hold at 25% Solvent A / 75% Solvent B

    • 12-15 min: Linear gradient to 100% Solvent B[1]

  • Procedure:

    • Prepare a reference standard solution of non-radioactive PSMA-1007.

    • Inject the reference standard and the 18F-PSMA-1007 sample into the HPLC system.

    • For Radiochemical Identity , confirm that the retention time of the main radioactive peak in the sample chromatogram matches the retention time of the PSMA-1007 peak in the reference chromatogram.

    • For Radiochemical Purity , integrate the areas of all radioactive peaks in the radio-chromatogram. Calculate the percentage of the 18F-PSMA-1007 peak area relative to the total radioactive peak area.

    • For Chemical Purity , use the UV chromatogram to identify and quantify the amount of non-radioactive PSMA-1007 and other impurities by comparing their peak areas to that of the reference standard.

Thin-Layer Chromatography (TLC) for [18F]Fluoride Impurity

This is a rapid method to determine the amount of free [18F]Fluoride in the final product.

  • Stationary Phase: Alugram silica (B1680970) gel 60 plates (or equivalent).[1]

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 95:5 v/v).

  • Procedure:

    • Spot a small volume of the 18F-PSMA-1007 sample onto the TLC plate.

    • Develop the plate in a chamber saturated with the mobile phase.

    • After development, dry the plate and determine the distribution of radioactivity using a TLC scanner or by cutting the plate and counting the segments in a gamma counter.

    • [18F]Fluoride will remain at the origin (Rf = 0), while 18F-PSMA-1007 will move with the solvent front (Rf > 0.8).

    • Calculate the percentage of [18F]Fluoride by dividing the radioactivity at the origin by the total radioactivity on the plate.

Gas Chromatography (GC) for Residual Solvents

This method is used to quantify residual solvents from the synthesis process.

  • Instrumentation: A validated GC system with a Flame Ionization Detector (FID) and a headspace autosampler.

  • Column: A suitable capillary column for solvent analysis, such as a DB-624 or equivalent.

  • Carrier Gas: Nitrogen or Helium.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: Increase to 220°C at a rate of 10°C/min.

    • Final hold: 5 minutes at 220°C.

  • Injector and Detector Temperature: 250°C.

  • Procedure:

    • Prepare standard solutions of the relevant residual solvents (e.g., ethanol, acetonitrile, DMSO) in a suitable solvent (e.g., water).

    • Place a known volume of the 18F-PSMA-1007 sample and the standard solutions into headspace vials.

    • Analyze the samples and standards using the GC system.

    • Identify and quantify the residual solvents in the sample by comparing the peak retention times and areas with those of the standard solutions.

Quality Control Workflow

The following diagram illustrates the logical flow of the quality control procedures for 18F-PSMA-1007 production.

QC_Workflow cluster_production Production cluster_qc Quality Control cluster_release Batch Release start Start: [18F]Fluoride Production synthesis Automated Radiosynthesis of [18F]PSMA-1007 start->synthesis purification Solid Phase Extraction (SPE) Purification synthesis->purification formulation Formulation in Sterile Saline purification->formulation sampling Sample Collection from Final Product Vial formulation->sampling visual Visual Inspection sampling->visual ph pH Measurement sampling->ph hplc HPLC Analysis (Identity, Radiochemical & Chemical Purity) sampling->hplc tlc TLC Analysis ([18F]Fluoride Impurity) sampling->tlc gc GC Analysis (Residual Solvents) sampling->gc endotoxins Bacterial Endotoxin Test sampling->endotoxins sterility Sterility Test sampling->sterility filter_integrity Filter Integrity Test sampling->filter_integrity review Review of All QC Data visual->review ph->review hplc->review tlc->review gc->review endotoxins->review sterility->review filter_integrity->review release Product Release for Clinical/Research Use review->release All Specifications Met reject Batch Rejection review->reject Out of Specification

Caption: Quality control workflow for 18F-PSMA-1007 production.

References

Application Notes and Protocols for 18F-PSMA-1007 PET/CT Imaging in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Prostate-Specific Membrane Antigen (PSMA) is a well-established theranostic target in prostate cancer.[1] 18F-PSMA-1007 is a fluorine-18 (B77423) labeled, PSMA-targeted radiopharmaceutical that has shown significant promise in the clinical setting for PET/CT imaging of prostate cancer.[2] Its favorable characteristics, including a longer half-life compared to Gallium-68 and predominantly hepatobiliary excretion, which minimizes urinary bladder activity and improves visualization of pelvic lesions, make it an attractive tracer for both clinical and preclinical applications.[2][3]

These application notes provide detailed protocols for utilizing 18F-PSMA-1007 in preclinical PET/CT imaging studies to assess tracer biodistribution, tumor targeting, and response to therapy in relevant animal models of prostate cancer.

Preclinical Models

A commonly used preclinical model for PSMA-targeted imaging is the subcutaneous xenograft mouse model.[3] This typically involves the implantation of human prostate cancer cells that express PSMA into immunocompromised mice.

Recommended Cell Line:

  • LNCaP: A human prostate adenocarcinoma cell line that is androgen-sensitive and expresses high levels of PSMA.[1]

Experimental Protocols

Animal Preparation and Tumor Inoculation
  • Animal Strain: Male athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.

  • Cell Culture: Culture LNCaP cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Tumor Inoculation:

    • Harvest LNCaP cells and resuspend in a 1:1 mixture of serum-free media and Matrigel.

    • Subcutaneously inject approximately 5 x 10^6 cells in a volume of 100-200 µL into the right flank of each mouse.

    • Allow tumors to grow to a palpable size (e.g., 0.5-1.0 cm in diameter) before imaging, which typically takes 2-4 weeks.[4] Tumor size can be monitored using calipers.[4]

Radiotracer Preparation and Administration
  • Radiotracer: 18F-PSMA-1007 is typically synthesized via automated radiosynthesis. The radiochemical purity should be >95%.[1]

  • Molar Activity (MA): The molar activity of the injected 18F-PSMA-1007 can influence tracer uptake in tumors and normal organs.[1] It is crucial to determine and report the MA for reproducibility. Studies have investigated a range of molar activities, from high (e.g., ~1000 GBq/µmol) to low (e.g., ~10 GBq/µmol).[1]

  • Dose Preparation: Dilute the 18F-PSMA-1007 with sterile saline to the desired activity concentration.

  • Administration:

    • Anesthetize the mouse using isoflurane (B1672236) (e.g., 2% in 100% oxygen).[1]

    • Administer approximately 15-20 MBq of 18F-PSMA-1007 intravenously via the tail vein in a volume of 100-150 µL.[1]

PET/CT Imaging Acquisition
  • Imaging System: A dedicated small-animal PET/CT scanner is required.

  • Uptake Period: Allow for a 60 to 120-minute uptake period after radiotracer injection.[1][3] The animal should be kept warm during this period to maintain normal physiology.

  • Imaging Protocol:

    • Anesthetize the mouse for the duration of the scan.

    • Position the mouse on the scanner bed.

    • CT Scan: Perform a low-dose CT scan for anatomical co-registration and attenuation correction.

    • PET Scan: Acquire a static PET scan for 10-15 minutes.[1] For dynamic imaging, a longer acquisition may be necessary.

  • Reconstruction: Reconstruct the PET data using an appropriate algorithm, such as 3D ordered-subset expectation maximization (OSEM), and apply corrections for attenuation and scatter.[1]

Data Analysis
  • Image Fusion: Fuse the PET and CT images for anatomical localization of radiotracer uptake.

  • Region of Interest (ROI) Analysis:

    • Draw ROIs on the CT images over the tumor and various organs of interest (e.g., kidneys, salivary glands, liver, muscle).

    • Quantify the radioactivity concentration in each ROI from the PET data.

  • Quantification:

    • Percent Injected Dose per Gram (%ID/g): This is a common method for expressing radiotracer uptake. It requires accurate measurement of the injected dose and the weight of the tissue/organ.

    • Standardized Uptake Value (SUV): SUV is a semi-quantitative measure that normalizes the radioactivity concentration to the injected dose and the animal's body weight. The mean SUV (SUVmean) is often reported.[1]

Quantitative Data Summary

The following tables summarize representative quantitative data from preclinical 18F-PSMA-1007 PET/CT studies.

Table 1: Biodistribution of 18F-PSMA-1007 in LNCaP Xenograft Mice (60 minutes post-injection) [1]

Organ/TissueHigh Molar Activity (SUVmean ± SD)Medium Molar Activity (SUVmean ± SD)Low Molar Activity (SUVmean ± SD)
Tumor1.97 ± 0.771.81 ± 0.571.12 ± 0.30
Salivary Gland1.27 ± 0.280.57 ± 0.080.24 ± 0.04
Kidney1.95 ± 0.441.76 ± 0.401.15 ± 0.22
Liver0.48 ± 0.080.42 ± 0.060.31 ± 0.04
Muscle0.17 ± 0.030.14 ± 0.020.10 ± 0.02

Table 2: Tumor-to-Organ Ratios of 18F-PSMA-1007 Uptake (60 minutes post-injection) [1]

RatioHigh Molar Activity (Ratio ± SD)Medium Molar Activity (Ratio ± SD)Low Molar Activity (Ratio ± SD)
Tumor-to-Salivary Gland1.73 ± 0.553.16 ± 0.864.78 ± 1.29
Tumor-to-Kidney1.01 ± 0.291.03 ± 0.190.97 ± 0.15
Tumor-to-Liver4.10 ± 0.914.31 ± 0.893.61 ± 0.65
Tumor-to-Muscle11.59 ± 2.8512.93 ± 3.1211.20 ± 2.01

Table 3: Pharmacokinetic Parameters of [18F]PSMA-1007 in LNCaP Tumor-Bearing Mice [3][4]

ParameterTumorSalivary Glands
Peak Uptake (%ID/g)2.86 ± 0.24 (at 112 min)Substantial, with greater AUC and Cmax than tumor
Absorbed Dose (Gy/MBq)0.079 ± 0.0100.036 ± 0.006

Visualizations

Experimental Workflow

experimental_workflow cluster_preparation Preparation cluster_procedure Procedure cluster_analysis Data Analysis animal_prep Animal Model Preparation (LNCaP Xenograft) injection Intravenous Injection (15-20 MBq) animal_prep->injection tracer_prep 18F-PSMA-1007 Radiosynthesis & QC tracer_prep->injection uptake Uptake Period (60-120 min) injection->uptake imaging PET/CT Imaging (10-15 min PET) uptake->imaging reconstruction Image Reconstruction (OSEM 3D) imaging->reconstruction roi ROI Analysis (Tumor & Organs) reconstruction->roi quantification Quantification (%ID/g, SUV) roi->quantification

Caption: Preclinical 18F-PSMA-1007 PET/CT imaging workflow.

PSMA Signaling Pathway in Prostate Cancer

psma_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PSMA PSMA (FOLH1) RACK1 RACK1 PSMA->RACK1 interacts with PI3K PI3K PSMA->PI3K activates Integrin β1 Integrin GRB2 GRB2 Integrin->GRB2 inhibited by PSMA-RACK1 IGF1R IGF-1R RACK1->Integrin disrupts signaling to AKT AKT PI3K->AKT Survival Cell Survival (Anti-apoptotic) AKT->Survival ERK ERK1/2 GRB2->ERK Proliferation Cell Proliferation ERK->Proliferation AR Androgen Receptor AR->PSMA negatively regulates expression

References

Application Notes and Protocols for 18F-PSMA-1007 PET Image Acquisition and Reconstruction

Author: BenchChem Technical Support Team. Date: December 2025

These guidelines are intended for researchers, scientists, and drug development professionals involved in clinical trials and preclinical research utilizing 18F-PSMA-1007 Positron Emission Tomography (PET).

Introduction

Prostate-Specific Membrane Antigen (PSMA) targeted PET imaging has become a cornerstone in the management of prostate cancer. 18F-PSMA-1007 is a second-generation radiopharmaceutical that offers several advantages, including a longer half-life of its 18F label compared to 68Ga, and reduced urinary excretion, which can improve the visualization of the prostate bed.[1][2] This document provides detailed protocols for patient preparation, 18F-PSMA-1007 administration, and PET/CT image acquisition and reconstruction to ensure high-quality, reproducible imaging data.

Patient Preparation and Radiotracer Administration

Proper patient preparation is crucial for optimal image quality and accurate interpretation.

Patient Preparation Protocol

No special dietary preparations, such as fasting, are required for an 18F-PSMA-1007 PET scan.[3][4][5] Patients should be well-hydrated.[3] Strenuous physical activity should be avoided for 24 hours prior to the scan to prevent non-specific muscle uptake.[3]

Table 1: Patient Preparation Checklist

ParameterInstructionRationale
Diet No fasting required.18F-PSMA-1007 uptake is not significantly affected by blood glucose levels.
Hydration Encourage good hydration before and after the scan.[3]Promotes clearance of the radiotracer from non-target tissues.
Physical Activity Avoid strenuous exercise for 24 hours prior to the scan.[3]Minimizes non-specific muscle uptake of the radiotracer.
Medications Patients can continue their normal medication routine.[4]No known significant interactions with 18F-PSMA-1007.
Clothing Wear comfortable clothing without metal.[3]Prevents artifacts on the CT images.
Bladder Emptying Patients should void immediately before image acquisition.[6]Reduces radiation dose to the bladder wall and minimizes interference in the pelvic region.
Radiotracer Administration Protocol

The administration of 18F-PSMA-1007 should be performed by trained personnel in accordance with local regulations.

Table 2: 18F-PSMA-1007 Administration Parameters

ParameterRecommended ValueNotes
Injected Activity 3-4 MBq/kg body weight.[7][8][9]A typical dose for an 80 kg patient is 240-320 MBq.
Administration Route Intravenous bolus injection.[7]Ensure a patent intravenous line.
Uptake Time 90-120 minutes.[10][11]Imaging at 2 hours post-injection may detect more lesions compared to 1 hour.[10][11][12] Favorable tumor-to-background ratios are observed 2-3 hours after injection.[1]

Image Acquisition

Image acquisition should be performed using a calibrated PET/CT scanner. The following protocols are based on current literature and established guidelines.[13]

PET/CT Workflow Diagram

PET_CT_Workflow cluster_prep Patient Preparation & Injection cluster_uptake Uptake Phase cluster_imaging Imaging cluster_post Post-Processing Patient_Arrival Patient Arrival & Check-in Patient_Prep Patient Preparation (Hydration, Voiding) Patient_Arrival->Patient_Prep IV_Placement IV Line Placement Patient_Prep->IV_Placement Radiotracer_Injection 18F-PSMA-1007 Injection IV_Placement->Radiotracer_Injection Uptake Uptake Period (90-120 min) Radiotracer_Injection->Uptake Patient_Positioning Patient Positioning on Scanner Uptake->Patient_Positioning CT_Scan Low-Dose CT Scan Patient_Positioning->CT_Scan PET_Scan PET Scan CT_Scan->PET_Scan Image_Reconstruction Image Reconstruction PET_Scan->Image_Reconstruction

Caption: Workflow from patient arrival to image reconstruction for 18F-PSMA-1007 PET/CT.

Acquisition Parameters

Table 3: PET/CT Image Acquisition Parameters

ParameterRecommended SettingNotes
Patient Position Supine with arms elevated above the head.[13]To minimize beam hardening artifacts and reduce the field of view.
Scan Range Vertex to mid-thigh.[13][14]To cover the majority of potential metastatic sites.
CT Acquisition
CT TypeLow-dose non-contrast CT.[14]For attenuation correction and anatomical localization. Diagnostic contrast-enhanced CT may be performed if clinically indicated.
Tube Voltage120-140 keV.[14]Standard setting for attenuation correction CT.
Tube CurrentAutomated dose modulation (e.g., 42 mA).[14]To minimize radiation dose while maintaining image quality.
Slice Thickness2-3 mm.[6]For accurate anatomical correlation.
PET Acquisition
Acquisition Mode3D list mode.[6][14]Allows for flexible reconstruction and reprocessing of data.
Acquisition Time per Bed Position1-4 minutes.[6][15]2 minutes per bed position is a common starting point.[6][14] Longer times may improve image quality, especially in patients with high BMI.
Bed Overlap20-30%To ensure adequate sampling at the edges of the axial field of view.

Image Reconstruction

The choice of reconstruction algorithm and its parameters significantly impacts image quality, including noise, contrast, and quantitative accuracy.[16][17]

Reconstruction Workflow Diagram

Reconstruction_Workflow Raw_Data Raw PET Data (List Mode) Corrections Corrections (Attenuation, Scatter, Randoms, Dead Time) Raw_Data->Corrections Recon_Algorithm Reconstruction Algorithm (e.g., OSEM, BSREM) Corrections->Recon_Algorithm Post_Filtering Post-Reconstruction Filtering Recon_Algorithm->Post_Filtering Final_Image Final Reconstructed PET Image Post_Filtering->Final_Image

Caption: The general workflow for PET image reconstruction.

Reconstruction Parameters

Iterative reconstruction algorithms are the standard for modern PET imaging. Ordered Subset Expectation Maximization (OSEM) is widely used, and newer algorithms like Block-Sequential Regularization Expectation Maximization (BSREM), such as GE's Q.Clear, can offer improved image quality.[18][19]

Table 4: Image Reconstruction Parameters

ParameterOSEMBSREM (Q.Clear)Notes
Iterations 2-4N/AHigher iterations increase contrast but also noise.
Subsets 16-24N/AMore subsets can speed up convergence.
Post-reconstruction Filter Gaussian (e.g., 4-6 mm FWHM)N/ATo reduce image noise. The filter width may need optimization.
Beta (β) Value N/A300-1400This is the regularization parameter. A β value of around 700 has been suggested as a good balance between noise suppression and resolution for an activity time product of 8 MBq/kg*min.[6][18][19]
Matrix Size 128x128 or 256x256256x256.[18]Larger matrices provide smaller pixel sizes.
Corrections Attenuation, scatter, randoms, decay, dead time.[20]Attenuation, scatter, randoms, decay, dead time.[20]Essential for accurate quantification.
Advanced Modeling Point Spread Function (PSF), Time-of-Flight (TOF).[17][18][21]Point Spread Function (PSF), Time-of-Flight (TOF).[17][18][21]PSF modeling improves spatial resolution, while TOF improves signal-to-noise ratio.[17][21]

Quantitative Analysis

Standardized Uptake Values (SUV) are commonly used for quantitative assessment of 18F-PSMA-1007 uptake.

Table 5: Key Quantitative Parameters

ParameterDescriptionTypical Use
SUVmax The maximum pixel value within a region of interest (ROI).Commonly used for lesion characterization and response assessment.
SUVmean The average pixel value within an ROI.Provides an average measure of tracer uptake in a lesion.
PSMA-tumor volume (PSMA-TV) The volume of tumor with uptake above a certain threshold.[22]A measure of total tumor burden.
Total Lesion PSMA (TL-PSMA) The product of PSMA-TV and SUVmean.[22]Combines information on tumor volume and uptake intensity.

It is important to note that quantitative values can be influenced by the choice of reconstruction parameters.[16] Therefore, consistency in the imaging protocol is paramount for longitudinal studies and multi-center trials.

Conclusion

Standardization of image acquisition and reconstruction parameters is critical for obtaining high-quality and reproducible 18F-PSMA-1007 PET/CT images. The protocols outlined in this document provide a framework for clinical and research applications. It is recommended that each imaging center optimizes its specific parameters based on the installed scanner and clinical or research goals, while maintaining consistency to ensure the reliability of imaging data.

References

Quantitative Analysis of 18F-PSMA-1007 Uptake in Tumors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

18F-PSMA-1007 is a fluorine-18 (B77423) labeled, second-generation, high-affinity prostate-specific membrane antigen (PSMA)-targeted radiopharmaceutical for positron emission tomography (PET) imaging. Its distinct characteristic of low urinary excretion enhances the visualization of pelvic and periprostatic lesions compared to gallium-68 (B1239309) labeled PSMA tracers.[1] This document provides detailed application notes and protocols for the quantitative analysis of 18F-PSMA-1007 uptake in tumors, intended to support preclinical and clinical research, as well as drug development activities.

Signaling Pathway of PSMA

Prostate-Specific Membrane Antigen (PSMA) expression is correlated with a switch in cellular signaling from the mitogen-activated protein kinase (MAPK) pathway to the pro-survival phosphatidylinositol 3-kinase (PI3K)-AKT pathway. This shift is mediated by the interaction of PSMA with the scaffolding protein RACK1, which disrupts the formation of a complex between β1 integrin and the type 1 insulin-like growth factor receptor (IGF-1R). This disruption inhibits the canonical MAPK pathway and promotes PI3K-AKT signaling, thereby contributing to prostate cancer progression.[2][3][4][5]

PSMA_Signaling_Pathway cluster_canonical Canonical Pathway (PSMA Absent) cluster_psma_present PSMA-Mediated Pathway (PSMA Present) IGF1R_c IGF-1R RACK1_c RACK1 IGF1R_c->RACK1_c beta1_c β1 Integrin RACK1_c->beta1_c FAK_c FAK beta1_c->FAK_c Tyr925 GRB2_c GRB2 FAK_c->GRB2_c ERK_c ERK1/2 GRB2_c->ERK_c Proliferation_c Proliferation, Growth, Migration ERK_c->Proliferation_c PSMA PSMA RACK1_p RACK1 PSMA->RACK1_p disrupts complex IGF1R_p IGF-1R PI3K PI3K IGF1R_p->PI3K AKT AKT PI3K->AKT Survival Tumor Survival, Growth, Progression AKT->Survival

PSMA Signaling Pathway

Experimental Workflow for Quantitative Analysis

A generalized workflow for the quantitative analysis of 18F-PSMA-1007 uptake involves several key stages, from the preparation of the radiotracer and subject to data acquisition and analysis.

Experimental_Workflow cluster_preparation Preparation cluster_imaging Imaging cluster_analysis Data Analysis Radiolabeling 18F-PSMA-1007 Radiolabeling & QC Injection Tracer Injection Radiolabeling->Injection SubjectPrep Subject Preparation (Cell Culture, Animal Model, or Patient) SubjectPrep->Injection Uptake Uptake Period (e.g., 60-120 min) Injection->Uptake PETCT PET/CT Imaging Uptake->PETCT Reconstruction Image Reconstruction PETCT->Reconstruction ROI Region of Interest (ROI) Definition Reconstruction->ROI Quantification Uptake Quantification (e.g., SUVmax, SUVmean) ROI->Quantification Analysis Statistical Analysis Quantification->Analysis

Quantitative Analysis Workflow

Experimental Protocols

Protocol 1: Radiolabeling of 18F-PSMA-1007

This protocol outlines the automated synthesis of 18F-PSMA-1007.

Materials:

  • PSMA-1007 precursor

  • [18F]Fluoride

  • Automated synthesis module (e.g., Trasis AllInOne)

  • Reagents and cassette for synthesis

  • HPLC for purification and quality control

Procedure:

  • Produce [18F]Fluoride via a cyclotron.

  • Trap the [18F]Fluoride on an anion exchange cartridge.

  • Elute the [18F]Fluoride into the reactor of the synthesis module.

  • Perform azeotropic drying of the [18F]Fluoride.

  • Add the PSMA-1007 precursor to the reactor.

  • Initiate the nucleophilic substitution reaction at an elevated temperature.

  • Purify the crude product using semi-preparative HPLC.

  • Formulate the final product in a suitable buffer (e.g., phosphate (B84403) buffer with ethanol).

  • Perform quality control tests including radiochemical purity, residual solvents, and sterility.

Protocol 2: In Vitro Binding Assay using LNCaP Cells

This protocol describes a saturation binding assay to determine the binding affinity of 18F-PSMA-1007.

Materials:

  • LNCaP cells (PSMA-positive)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 18F-PSMA-1007

  • Non-radiolabeled PSMA-1007 (for non-specific binding)

  • Binding buffer (e.g., Opti-MEM)

  • 24-well plates

  • Gamma counter

Procedure:

  • Culture LNCaP cells in T-75 flasks until 80-90% confluency.

  • Seed 1 x 10^5 cells per well in a 24-well plate and incubate for 24 hours.

  • Prepare serial dilutions of 18F-PSMA-1007 in binding buffer.

  • For non-specific binding, add a high concentration of non-radiolabeled PSMA-1007 to a parallel set of wells.

  • Remove the culture medium from the wells and wash with binding buffer.

  • Add the 18F-PSMA-1007 dilutions (total binding) and the mixture with non-radiolabeled ligand (non-specific binding) to the respective wells.

  • Incubate at 37°C for a specified time (e.g., 60 minutes).

  • Wash the cells three times with ice-cold binding buffer to remove unbound radioligand.

  • Lyse the cells with a suitable lysis buffer (e.g., 1N NaOH).

  • Collect the lysate and measure the radioactivity using a gamma counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Analyze the data using non-linear regression to determine the dissociation constant (Kd) and maximum number of binding sites (Bmax).

Protocol 3: Preparation of LNCaP Xenograft Mouse Model

This protocol details the establishment of a subcutaneous LNCaP xenograft model in immunodeficient mice.[1][6][7][8][9]

Materials:

  • Male immunodeficient mice (e.g., BALB/c nude), 6-8 weeks old

  • LNCaP cells

  • Matrigel

  • Sterile PBS

  • Syringes and needles

Procedure:

  • Harvest LNCaP cells during their logarithmic growth phase.

  • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

  • Anesthetize the mouse using a suitable anesthetic agent.

  • Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of the mouse.

  • Monitor the mice regularly for tumor growth.

  • Tumors are typically ready for imaging studies when they reach a volume of 100-200 mm³.

Protocol 4: In Vivo PET/CT Imaging of Tumor-Bearing Mice

This protocol outlines the procedure for PET/CT imaging of LNCaP xenograft mice.

Materials:

  • Tumor-bearing mouse

  • 18F-PSMA-1007

  • Anesthesia (e.g., isoflurane)

  • Small animal PET/CT scanner

Procedure:

  • Anesthetize the tumor-bearing mouse.

  • Administer a defined dose of 18F-PSMA-1007 (e.g., 5-10 MBq) via tail vein injection.

  • Allow for an uptake period of 60 to 120 minutes.

  • Position the mouse in the PET/CT scanner.

  • Acquire a CT scan for anatomical localization and attenuation correction.

  • Acquire a PET scan for a specified duration (e.g., 10-15 minutes).

  • Reconstruct the PET images using an appropriate algorithm.

  • Analyze the images to quantify tracer uptake in the tumor and other organs.

Protocol 5: Clinical PET/CT Imaging Protocol

This protocol provides a general guideline for clinical 18F-PSMA-1007 PET/CT imaging in patients with prostate cancer.

Patient Preparation:

  • No specific dietary preparation is required.

  • Patients should be well-hydrated.

  • Obtain informed consent.

Radiotracer Administration:

  • Administer an intravenous injection of 18F-PSMA-1007. The typical injected dose is 4 MBq/kg of body weight.[10]

Imaging:

  • The recommended uptake period is 90-120 minutes post-injection.[10]

  • Position the patient on the PET/CT scanner.

  • Perform a low-dose CT scan from the vertex to the mid-thighs for attenuation correction and anatomical localization.

  • Acquire the PET scan over the same anatomical range.

  • Image reconstruction should be performed using a standardized algorithm.

Quantitative Data Presentation

Table 1: Biodistribution of 18F-PSMA-1007 in Normal Organs of Patients
OrganSUVmean (± SD)SUVmax (± SD)
Liver11.7 ± 3.9-
Spleen11.2 ± 3.5-
Salivary Glands19.11 ± 6.2-
Kidneys13.1 (IQR 4.6)-
Blood Pool1.3 ± 0.4-
Bone0.9 ± 0.5-
Parotid Glands18.6 (IQR 6.8)-

Data compiled from multiple patient studies.[11][12]

Table 2: 18F-PSMA-1007 Uptake in Primary Prostate Cancer and Metastatic Lesions
Lesion TypeSUVmax (Median)SUVmax (Range)
Primary Prostate Cancer26.005.95 - 101.89
Distant Metastases16.905.44 - 150.24

Data from a study of 101 patients with newly diagnosed prostate cancer.[10]

Table 3: Preclinical Uptake of 18F-PSMA-1007 in LNCaP Xenografts (SUVmean ± SD)
Molar ActivityTumorSalivary Gland
High1.97 ± 0.771.27 ± 0.28
Medium1.81 ± 0.570.57 ± 0.08
Low1.12 ± 0.300.24 ± 0.04

Data from a preclinical study in mice with varying molar activities of the injected tracer.[13]

References

Application of ¹⁸F-PSMA-1007 in Longitudinal Cancer Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

¹⁸F-PSMA-1007 is a fluorine-18 (B77423) labeled, small-molecule inhibitor of the prostate-specific membrane antigen (PSMA), a transmembrane protein highly overexpressed in prostate cancer cells and in the neovasculature of various other solid tumors.[1][2] This radiotracer is utilized in Positron Emission Tomography (PET) imaging to visualize and quantify PSMA expression, offering high sensitivity and specificity for the detection of primary and metastatic cancer lesions.[1][3] Its favorable pharmacokinetic profile, including high tumor uptake and predominantly hepatobiliary clearance, results in low urinary excretion, which is particularly advantageous for the clear visualization of pelvic and periprostatic lesions.[4][5]

Longitudinal studies employing ¹⁸F-PSMA-1007 PET/CT are crucial for monitoring disease progression, assessing response to therapy, and guiding treatment decisions over time.[1][2] By providing quantitative measures of PSMA expression, such as the Standardized Uptake Value (SUV), serial ¹⁸F-PSMA-1007 imaging allows for an objective assessment of changes in tumor biology in response to therapeutic interventions.[6][7]

Signaling Pathway of PSMA

Prostate-Specific Membrane Antigen (PSMA) is not only a diagnostic marker but also plays a functional role in cancer progression. Its enzymatic activity is implicated in cellular signaling pathways that promote tumor cell survival and proliferation. One key mechanism involves the modulation of the PI3K-AKT signaling pathway. PSMA expression can disrupt the canonical MAPK pathway and redirect signaling towards the PI3K-AKT pathway, which is a critical driver of cell survival and resistance to therapy.[2][4][8]

PSMA-mediated shift in cellular signaling pathways.

Application Notes for Longitudinal Studies

Objective: To monitor tumor burden and assess therapeutic response in cancer patients over time using quantitative ¹⁸F-PSMA-1007 PET/CT imaging.

Key Applications:

  • Monitoring Treatment Response: Serial imaging can detect changes in PSMA expression, which may occur earlier than morphological changes visible on conventional imaging like CT or MRI.[2] A significant decrease in ¹⁸F-PSMA-1007 uptake can indicate a positive response to therapy, while an increase or the appearance of new lesions may signify disease progression.[2]

  • Early Detection of Recurrence: Following primary treatment, rising PSA levels can indicate biochemical recurrence (BCR) of prostate cancer. ¹⁸F-PSMA-1007 PET/CT can effectively localize recurrent disease, even at low PSA levels, enabling timely salvage therapies.[5][9]

  • Guiding Treatment Strategy: Longitudinal data from ¹⁸F-PSMA-1007 PET/CT can inform decisions to continue, modify, or discontinue a particular therapy.[4][10] It can also help in the selection of patients for PSMA-targeted radioligand therapy.[11]

  • Drug Development: In clinical trials, ¹⁸F-PSMA-1007 can serve as a pharmacodynamic biomarker to evaluate the on-target effect of novel anticancer agents.

Quantitative Data Presentation

The following tables summarize key quantitative data from studies utilizing ¹⁸F-PSMA-1007 PET/CT.

Table 1: Diagnostic Performance of ¹⁸F-PSMA-1007 PET/CT in Staging Prostate Cancer

ParameterPer-Patient AnalysisPer-Lesion AnalysisReference(s)
Sensitivity 74% - 100%71% - 100%[12][13]
Specificity 76% - 100%91% - 100%[12][13]
Accuracy 80% - 100%93% - 95%[12][13]

Table 2: ¹⁸F-PSMA-1007 Uptake (SUVmax) in Primary Prostate Cancer

Patient Risk GroupMedian SUVmaxCorrelation with PSA/Gleason ScoreReference(s)
Intermediate-Risk 7.80Positive correlation[11]
High-Risk 16.85Positive correlation[11]
Cut-off for High-Risk 9.05-[11]

Table 3: Detection Rates of ¹⁸F-PSMA-1007 PET/CT in Biochemical Recurrence by PSA Level

PSA Level (ng/mL)Detection RateReference(s)
< 0.5 39% - 66.7%[7][9]
0.5 - 1.0 55% - 85.7%[7][9]
> 1.0 100%[7]
> 2.0 100%[9]

Experimental Protocols

Protocol 1: Longitudinal Monitoring of Therapeutic Response

This protocol outlines the procedure for acquiring and analyzing serial ¹⁸F-PSMA-1007 PET/CT scans to monitor treatment response.

1. Patient Preparation:

  • Patients should be well-hydrated. Oral intake of approximately 1 liter of water 1 hour prior to imaging is recommended.[14]

  • No specific fasting requirements are generally needed.

  • A comprehensive medical history, including current medications and recent treatments, should be recorded.

2. Radiotracer Administration:

  • The recommended dose of ¹⁸F-PSMA-1007 is 3-4 MBq per kilogram of body weight, administered as an intravenous bolus injection.[8][15]

  • The maximum injected activity should generally not exceed 400 MBq.[8][15]

3. Imaging Schedule:

  • Baseline Scan: Performed before the initiation of a new therapy.

  • Follow-up Scans: The timing of follow-up scans should be adapted to the specific therapy and clinical question. A common time point for the first follow-up is 8-12 weeks after starting treatment.[2] Subsequent scans can be performed at intervals of 3-6 months or as clinically indicated.

4. PET/CT Image Acquisition:

  • Uptake Time: Imaging is typically performed 60-120 minutes after radiotracer injection.[8][16]

  • Scanning Range: From the vertex of the skull to the mid-thighs.[14]

  • CT Scan: A low-dose CT scan is acquired for attenuation correction and anatomical localization. A diagnostic-quality, contrast-enhanced CT can be performed if clinically indicated.[14]

  • PET Scan: Acquired in 3D mode with an acquisition time of 1-4 minutes per bed position.[14]

Longitudinal_Study_Workflow Start Patient Enrollment Baseline Baseline ¹⁸F-PSMA-1007 PET/CT Start->Baseline Treatment Initiation of Therapy Baseline->Treatment FollowUp1 Follow-up Scan 1 (e.g., 8-12 weeks) Treatment->FollowUp1 Analysis1 Quantitative Analysis & Response Assessment FollowUp1->Analysis1 Decision1 Treatment Decision Analysis1->Decision1 Continue Continue Therapy Decision1->Continue Response/ Stable Disease Modify Modify/Change Therapy Decision1->Modify Progression FollowUp2 Follow-up Scan 2 (e.g., 3-6 months) Continue->FollowUp2 Modify->FollowUp1 New Baseline Analysis2 Quantitative Analysis & Response Assessment FollowUp2->Analysis2 Decision2 Treatment Decision Analysis2->Decision2 End End of Study/Further Follow-up Decision2->End

Workflow for a longitudinal ¹⁸F-PSMA-1007 PET/CT study.

5. Image Analysis and Quantification:

  • PET/CT images should be reconstructed using standard algorithms with corrections for attenuation, scatter, and random coincidences.[14]

  • Regions of interest (ROIs) or volumes of interest (VOIs) are drawn around lesions with focal uptake higher than the surrounding background that are not consistent with physiological uptake.[2]

  • Quantitative parameters such as SUVmax, SUVmean, PSMA-tumor volume (PSMA-TV), and total lesion PSMA (TL-PSMA) are calculated for target lesions at each time point.[6]

6. Response Assessment:

  • Response can be categorized based on changes in ¹⁸F-PSMA-1007 uptake. While specific criteria for PSMA-PET are still evolving, modified PERCIST (PET Response Criteria in Solid Tumors) can be adapted:

    • Complete Response: Resolution of all ¹⁸F-PSMA-1007 avid lesions.

    • Partial Response: A significant decrease (e.g., >30%) in the sum of SUV measurements of target lesions.[2]

    • Progressive Disease: Appearance of new ¹⁸F-PSMA-1007 avid lesions or a significant increase (e.g., >30%) in the sum of SUV measurements.[2]

    • Stable Disease: Neither sufficient decrease to qualify for partial response nor sufficient increase to qualify for progressive disease.

Logical Relationships in Data Interpretation

The interpretation of longitudinal ¹⁸F-PSMA-1007 PET/CT data involves integrating imaging findings with clinical information to guide patient management.

Interpretation_Logic cluster_input Input Data cluster_analysis Analysis cluster_findings Imaging Findings cluster_outcome Clinical Interpretation & Action BaselineScan Baseline Scan (SUV, Tumor Volume) Comparison Compare Baseline vs. Follow-up BaselineScan->Comparison FollowUpScan Follow-up Scan (SUV, Tumor Volume) FollowUpScan->Comparison ClinicalData Clinical Data (PSA, Symptoms) Response Therapeutic Response ClinicalData->Response Stable Stable Disease ClinicalData->Stable Progression Disease Progression ClinicalData->Progression DecreasedUptake Decreased Uptake (>30%) Comparison->DecreasedUptake StableUptake Stable Uptake Comparison->StableUptake IncreasedUptake Increased Uptake (>30%) or New Lesions Comparison->IncreasedUptake DecreasedUptake->Response StableUptake->Stable IncreasedUptake->Progression

Logical flow for interpreting longitudinal ¹⁸F-PSMA-1007 PET/CT data.

Disclaimer: These protocols and application notes are intended for research and informational purposes only and should not be considered as a substitute for established clinical guidelines or professional medical advice. The specific implementation of ¹⁸F-PSMA-1007 PET/CT in clinical or research settings should be overseen by qualified professionals.

References

Application Notes and Protocols for 18F-PSMA-1007 in Preclinical Therapeutic Response Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the PET radiotracer ¹⁸F-PSMA-1007 in animal models to monitor therapeutic responses. This guide is intended to facilitate the integration of PSMA-targeted imaging into preclinical research for the development of novel cancer therapies.

Introduction to ¹⁸F-PSMA-1007

Prostate-Specific Membrane Antigen (PSMA) is a transmembrane protein significantly overexpressed in prostate cancer cells and in the neovasculature of various other solid tumors.[1] This overexpression makes it an attractive target for both diagnostic imaging and targeted radionuclide therapy.[2] ¹⁸F-PSMA-1007 is a fluorine-18 (B77423) labeled small molecule inhibitor of PSMA, designed for Positron Emission Tomography (PET) imaging.[3] Its favorable characteristics, such as high tumor uptake and predominantly hepatobiliary clearance (which reduces urinary bladder activity that can obscure pelvic lesions), make it a valuable tool in oncology research.[4] In preclinical settings, ¹⁸F-PSMA-1007 PET/CT allows for non-invasive, longitudinal assessment of tumor burden and response to therapy by quantifying changes in PSMA expression.[5]

Key Applications in Animal Models

  • Monitoring Response to Androgen Deprivation Therapy (ADT): Prostate cancer is often driven by the androgen receptor (AR) pathway.[6] ADT is a cornerstone of treatment, and its effect on PSMA expression can be monitored with ¹⁸F-PSMA-1007. Studies have shown that short-term ADT can increase PSMA expression, potentially enhancing the signal for imaging and the efficacy of PSMA-targeted therapies.[6][7]

  • Assessing Efficacy of Novel Therapeutics: The response to various treatments, including chemotherapy, immunotherapy, and targeted agents, can be evaluated by measuring changes in ¹⁸F-PSMA-1007 uptake in tumors over time.

  • Evaluating PSMA-Targeted Radionuclide Therapies: ¹⁸F-PSMA-1007 serves as a diagnostic companion to therapeutic PSMA-targeted radioligands (e.g., ¹⁷⁷Lu-PSMA-617). Pre- and post-therapy imaging can help in patient selection, dosimetry, and response assessment.[4]

  • Investigating Tumor Biology and Heterogeneity: Longitudinal imaging can provide insights into the dynamics of PSMA expression during tumor progression and in response to treatment, revealing tumor heterogeneity and potential resistance mechanisms.

Data Presentation: Quantitative Analysis of ¹⁸F-PSMA-1007 Uptake

Quantitative analysis of PET data is crucial for objectively monitoring therapeutic response. The most common metric is the Standardized Uptake Value (SUV), which normalizes the measured radioactivity concentration to the injected dose and body weight.

Table 1: Biodistribution of ¹⁸F-PSMA-1007 in LNCaP Xenograft Mouse Model

Organ/TissuePeak Uptake (%ID/g ± SD)Time to Peak (minutes)
Tumor (LNCaP)2.86 ± 0.24112
KidneysHigh, sustained uptakeN/A (accumulating)
Salivary GlandsSubstantial uptakeN/A
LiverModerate initial uptake, washout< 60
IntestineLower than bladderN/A
Urinary Bladder342.31 ± 36.63 (%ID/g x min)N/A (excretion route)

Data synthesized from preclinical studies in LNCaP tumor-bearing mice.[4][8]

Table 2: Effect of Molar Activity (MA) on ¹⁸F-PSMA-1007 SUVmean in LNCaP Xenografts

GroupMolar Activity (GBq/µmol)Tumor SUVmean ± SDSalivary Gland SUVmean ± SDTumor-to-Salivary Gland Ratio
High MA1,013 ± 1461.97 ± 0.771.27 ± 0.281.73 ± 0.55
Medium MA100.7 ± 23.11.81 ± 0.570.57 ± 0.083.16 ± 0.86
Low MA10.80 ± 2.841.12 ± 0.300.24 ± 0.044.78 ± 1.29

Data from a study evaluating the impact of peptide concentration on tracer uptake.[1][9] A decrease in molar activity reduces uptake in both tumor and salivary glands, but the effect is more pronounced in the salivary glands.[9][10]

Experimental Protocols

Protocol 1: General Procedure for ¹⁸F-PSMA-1007 PET/CT Imaging in a Xenograft Mouse Model

This protocol outlines the key steps for performing ¹⁸F-PSMA-1007 PET/CT imaging in mice bearing subcutaneous tumors (e.g., LNCaP prostate cancer xenografts).

1. Animal Model Preparation:

  • Cell Culture: Culture PSMA-positive human prostate cancer cells (e.g., LNCaP) under standard conditions.
  • Tumor Implantation: Subcutaneously implant a suspension of tumor cells (typically 1-5 x 10⁶ cells in a mixture of media and Matrigel) into the flank of immunocompromised mice (e.g., male nude mice).
  • Tumor Growth Monitoring: Allow tumors to grow to a suitable size for imaging (e.g., 50-100 mm³). Monitor tumor volume and animal health regularly.

2. Radiotracer Administration:

  • Animal Preparation: Anesthetize the mouse using isoflurane (B1672236) (e.g., 2% in 100% oxygen).[10] Maintain body temperature using a heating pad.
  • Dose Calculation: The typical injected dose of ¹⁸F-PSMA-1007 is in the range of 10-20 MBq per mouse.[9]
  • Injection: Administer the radiotracer intravenously via the tail vein in a small volume (e.g., 100-200 µL).

3. PET/CT Image Acquisition:

  • Uptake Period: Allow the radiotracer to distribute for a specific uptake period. For ¹⁸F-PSMA-1007, imaging is typically performed 60 to 120 minutes post-injection.[10][11]
  • Animal Positioning: Place the anesthetized mouse on the scanner bed.
  • CT Scan: Perform a low-dose CT scan for anatomical localization and attenuation correction.[4][8]
  • PET Scan: Acquire a static PET scan (e.g., 10-15 minutes) or a dynamic scan over a longer period.[10]

4. Image Analysis and Quantification:

  • Image Reconstruction: Reconstruct the PET data using an appropriate algorithm (e.g., 3D ordered-subset expectation maximization), applying corrections for attenuation and scatter.[10]
  • Image Fusion: Co-register and fuse the PET and CT images.
  • Volume of Interest (VOI) Definition: Draw VOIs on the fused images over the tumor and reference tissues (e.g., muscle, salivary gland).
  • Quantification: Calculate the mean and maximum SUV (SUVmean, SUVmax) within each VOI. The SUV is calculated as: SUV = [Radioactivity concentration in VOI (MBq/mL)] / [Injected dose (MBq) / Body weight (g)]

Protocol 2: Monitoring Therapeutic Response to Androgen Deprivation Therapy (ADT)

This protocol describes a longitudinal study to assess the effect of ADT on tumor PSMA expression.

1. Baseline Imaging:

  • Follow Protocol 1 to acquire baseline ¹⁸F-PSMA-1007 PET/CT scans for all tumor-bearing animals once tumors reach the desired size.

2. Treatment Initiation:

  • Divide the animals into a control group and a treatment group.
  • Administer ADT to the treatment group (e.g., via surgical castration or administration of an LHRH agonist/antagonist). The control group receives a sham treatment.

3. Follow-up Imaging:

  • Perform longitudinal ¹⁸F-PSMA-1007 PET/CT scans at specified time points post-treatment initiation (e.g., 3 days, 7 days, 14 days).
  • It is crucial to maintain consistent imaging parameters across all scan sessions.

4. Data Analysis:

  • Quantify SUVmean or SUVmax for the tumors at each time point for both groups.
  • Calculate the percentage change in SUV from baseline for each animal.
  • Statistically compare the changes in tracer uptake between the control and treatment groups to determine the effect of ADT on PSMA expression.

Visualizations: Pathways and Workflows

experimental_workflow Experimental Workflow for Therapeutic Monitoring cluster_prep 1. Animal Model Preparation cluster_imaging 2. Imaging Protocol cluster_analysis 3. Data Analysis cell_culture Cell Culture (e.g., LNCaP) implantation Tumor Implantation (Subcutaneous) cell_culture->implantation growth Tumor Growth Monitoring implantation->growth baseline_scan Baseline 18F-PSMA-1007 PET/CT Scan growth->baseline_scan treatment Treatment Initiation (e.g., ADT) baseline_scan->treatment followup_scan Longitudinal Follow-up Scans treatment->followup_scan quantification Image Quantification (SUV calculation) followup_scan->quantification comparison Statistical Comparison (Treatment vs. Control) quantification->comparison response Therapeutic Response Assessment comparison->response

Caption: Workflow for monitoring therapeutic response using ¹⁸F-PSMA-1007 PET/CT.

psma_signaling PSMA-Mediated Signaling Pathways in Prostate Cancer cluster_pi3k PI3K-AKT Pathway cluster_mapk MAPK Pathway PSMA PSMA RACK1 RACK1 PSMA->RACK1 interacts with Integrin β1 Integrin Integrin->RACK1 MAPK MAPK/ERK Pathway Integrin->MAPK IGF1R IGF-1R IGF1R->RACK1 IGF1R->MAPK PI3K PI3K RACK1->PI3K enables activation of RACK1->MAPK disrupts signaling to AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival, Anti-Apoptosis mTOR->Survival Proliferation Proliferation MAPK->Proliferation

Caption: PSMA redirects signaling from MAPK to the pro-survival PI3K-AKT pathway.[12][13][14]

ar_psma_regulation Regulation of PSMA Expression by Androgen Receptor (AR) Signaling cluster_effect Regulation of PSMA Expression by Androgen Receptor (AR) Signaling Androgens Androgens (e.g., Testosterone) AR Androgen Receptor (AR) Androgens->AR activates FOLH1 FOLH1 Gene (encodes PSMA) AR->FOLH1 suppresses transcription ADT Androgen Deprivation Therapy (ADT) ADT->Androgens inhibits ADT->AR blocks PSMA_protein PSMA Protein Expression FOLH1->PSMA_protein translates to PET_Signal 18F-PSMA-1007 PET Signal PSMA_protein->PET_Signal generates

Caption: ADT blocks AR signaling, leading to increased PSMA expression.[6][15]

References

Application Notes & Protocols: 18F-PSMA-1007 Administration in Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the administration and imaging of 18F-PSMA-1007 in xenograft mouse models of prostate cancer. The following sections detail the necessary materials, experimental procedures, and data analysis techniques to ensure reproducible and accurate results for preclinical evaluation of this radiopharmaceutical.

Quantitative Data Summary

The biodistribution of 18F-PSMA-1007 is critical for evaluating its efficacy and potential off-target effects. The following tables summarize key quantitative data from preclinical studies in xenograft mouse models.

Table 1: Biodistribution of 18F-PSMA-1007 in LNCaP Xenograft Mouse Model

Organ/TissuePeak Uptake (%ID/g)Time of Peak Uptake (minutes)
Tumor2.86 ± 0.24[1][2]112[1][2]
KidneysHighest Accumulation (no washout)120+
Salivary GlandsSubstantial Accumulation-
LiverRapid Washout< 60
Urinary Bladder342.31 ± 36.63 (%ID/g * min)-
Intestine93.35 ± 9.98 (%ID/g * min)-

Data presented as mean ± standard deviation where available. %ID/g refers to the percentage of the injected dose per gram of tissue.

Table 2: Impact of Molar Activity (MA) on 18F-PSMA-1007 Uptake (SUVmean) at 60 Minutes Post-Injection

GroupMolar Activity (GBq/µmol)Tumor SUVmeanSalivary Gland SUVmeanTumor-to-Salivary Gland Ratio
High-MA1,013 ± 146[3]1.97 ± 0.77[3]1.27 ± 0.28[3]1.73 ± 0.55[3]
Medium-MA100.7 ± 23.1[3]1.81 ± 0.57[3]0.57 ± 0.08[3]3.16 ± 0.86[3]
Low-MA10.80 ± 2.84[3]1.12 ± 0.30[3]0.24 ± 0.04[3]4.78 ± 1.29[3]

SUVmean represents the mean Standardized Uptake Value. A decrease in molar activity reduces uptake in both tumor and salivary glands, but the effect is more pronounced in the salivary glands, leading to a higher tumor-to-salivary gland ratio[3][4].

Experimental Protocols

This section outlines the detailed methodology for conducting 18F-PSMA-1007 imaging studies in xenograft mouse models.

Animal Models
  • Species/Strain: Male immunodeficient mice (e.g., SCID, BALB/c nude) are typically used.

  • Xenograft Establishment:

    • Prostate cancer cell lines expressing Prostate-Specific Membrane Antigen (PSMA), such as LNCaP or 22Rv1, are used.

    • Cells (e.g., 1.0 x 107 LNCaP cells in 200 µL phosphate-buffered saline) are subcutaneously inoculated, often in the flank of the mouse[5].

    • Tumors are allowed to grow to a suitable size (e.g., 1.13 - 2.78 cm³) before imaging studies commence[6].

    • All animal procedures should be performed in accordance with institutional animal care and use committee guidelines.

Radiopharmaceutical Preparation and Administration
  • Radiotracer: 18F-PSMA-1007 is prepared according to established radiolabeling protocols.

  • Dosage: An activity of approximately 16-20 MBq (e.g., 16.5 ± 2.7 MBq or 19.2 ± 2.3 MBq) is administered per mouse[4][6].

  • Administration Route: The radiotracer is administered intravenously via the tail vein.

  • Anesthesia: Mice are anesthetized prior to and during the injection and imaging procedures, typically using an inhalational anesthetic like 2% isoflurane (B1672236) in 100% oxygen[4].

PET/CT Imaging Protocol
  • Imaging System: A small-animal PET/CT scanner is used for image acquisition.

  • Imaging Time Points:

    • Dynamic Imaging: For pharmacokinetic studies, dynamic whole-body PET/CT scans can be acquired continuously from 0 to 120 minutes post-injection[1].

    • Static Imaging: For biodistribution studies, static PET scans are typically performed at 60 minutes post-injection for a duration of 10 minutes[3][4][6]. Time-activity curves suggest that a plateau in the tumor-to-background ratio is reached after 40 minutes[7]. One study observed peak tumor concentration at 112 minutes post-injection[1][2].

  • Image Reconstruction: PET data should be reconstructed using appropriate algorithms (e.g., 3D ordered-subset expectation-maximization).

Specificity (Blocking) Study
  • To confirm the specificity of 18F-PSMA-1007 uptake, a cohort of tumor-bearing mice can be pre-treated with a PSMA-selective inhibitor, such as 2-(phosphonomethyl)-pentanedioic acid (2-PMPA), at a dose of 50 mg/kg prior to radiotracer administration[1][8].

  • A significant reduction in tumor uptake in the pre-treated group compared to the baseline group indicates specific binding[1][8].

Data Analysis
  • Image Analysis: Regions of interest (ROIs) are drawn on the PET images for the tumor and various organs to quantify radiotracer uptake.

  • Quantification: Uptake is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g) or as a Standardized Uptake Value (SUV).

  • Biodistribution Studies: Following the final imaging session, mice are euthanized, and tissues of interest are harvested, weighed, and their radioactivity is measured using a gamma counter to determine the ex vivo biodistribution.

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow and the targeted biological pathway.

experimental_workflow cluster_preparation Preparation cluster_procedure Experimental Procedure cluster_analysis Data Analysis Xenograft Establish Xenograft Model (e.g., LNCaP cells in SCID mice) Anesthesia Anesthetize Mouse (e.g., Isoflurane) Xenograft->Anesthesia Radiotracer Prepare 18F-PSMA-1007 Injection Administer 18F-PSMA-1007 (IV, Tail Vein) Radiotracer->Injection Anesthesia->Injection PET_CT Perform PET/CT Imaging (Dynamic or Static Scans) Injection->PET_CT ROI Define Regions of Interest (ROIs) PET_CT->ROI Biodistribution Ex Vivo Biodistribution Analysis PET_CT->Biodistribution Quantify Quantify Uptake (%ID/g or SUV) ROI->Quantify

Caption: Experimental workflow for 18F-PSMA-1007 PET imaging in xenograft mouse models.

psma_signaling_pathway PSMA_Ligand 18F-PSMA-1007 PSMA_Receptor PSMA Receptor (on Prostate Cancer Cell) PSMA_Ligand->PSMA_Receptor Binding Internalization Internalization PSMA_Receptor->Internalization Receptor-Mediated Endocytosis PET_Signal Positron Emission (PET Signal Detection) Internalization->PET_Signal

Caption: Simplified pathway of 18F-PSMA-1007 binding and detection in PSMA-positive cells.

References

Application Notes & Protocols: Correlating 18F-PSMA-1007 PET Signal with Histopathology Findings

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Prostate-Specific Membrane Antigen (PSMA) is a transmembrane protein significantly overexpressed in the majority of prostate cancer cells, making it an excellent target for molecular imaging and therapy.[1][2] 18F-PSMA-1007 is a novel PET radiotracer that binds with high affinity to the PSMA receptor.[3] A key advantage of 18F-PSMA-1007 is its primary hepatobiliary excretion, which minimizes urinary bladder activity that can obscure the prostate bed.[3][4] Validating the PET signal requires direct correlation with the gold standard of histopathology. This document provides a comprehensive overview of the quantitative relationship between 18F-PSMA-1007 uptake and histopathological findings, along with detailed protocols for researchers and drug development professionals.

Quantitative Data Summary

The uptake of 18F-PSMA-1007, quantified by the Maximum Standardized Uptake Value (SUVmax), shows a strong positive correlation with prostate cancer aggressiveness, as determined by Gleason Score (GS), International Society of Urological Pathology (ISUP) grade, and serum Prostate-Specific Antigen (PSA) levels.

Table 1: Correlation of 18F-PSMA-1007 PET Parameters with Histopathology and PSA

Parameter 1 Parameter 2 Correlation Coefficient (r or rs) P-value Reference
SUVmax Gleason Score (GS) 0.496 < 0.001 [3]
SUVmax Serum PSA Level 0.561 < 0.001 [3]
SUVmax ISUP Grade Group 0.610 < 0.05 [5]
SUVmean ISUP Grade Group 0.301 < 0.05 [5]
iPSMA-TV* ISUP Grade Group 0.730 < 0.05 [5]
iTL-PSMA** ISUP Grade Group 0.660 < 0.05 [5]
SUVmax Ki-67 Index Mild to Moderate Positive < 0.05 [6]
SUVmax AMACR (P504S) Moderate Negative < 0.05 [6]

*iPSMA-TV: PSMA-derived tumor volume from the intraprostatic lesion. **iTL-PSMA: Total lesion PSMA, product of PSMA-TV and SUVmean.

Table 2: Diagnostic Performance of 18F-PSMA-1007 SUVmax for Risk Stratification

Comparison Group Optimal SUVmax Cutoff Sensitivity Specificity AUC Reference
High-Risk vs. Intermediate-Risk PCa 9.05 90.4% 65.3% 0.829 [3]
Gleason Score ≥7b vs. ≤7a 8.95 62% 85% 0.750 [7][8]

| Clinically Significant PCa (csPCa) | Not specified | 86.8% | Not specified | Not specified |[9] |

Table 3: Correlation Between 18F-PSMA-1007 PET and Immunohistochemistry (IHC) PSMA Expression

PET Parameter IHC Scoring Method Finding P-value Reference
SUVmax / SUVmean H-Score Significant positive correlation. < 0.001 [10]
SUVmax 4-tiered Visual Score (0-3+) SUVmax was concordant with the visual score at biopsy. 0.04 [2][11]
Total Lesion PSMA (TL-PSMA) 4-tiered Visual Score (0-3+) Higher TL-PSMA values correlated with higher visual scores (VS 3+). 0.025 [12]

| SUVmax / TL-PSMA | Staining Pattern | Increased values in tumors with a membranous vs. cytoplasmic pattern. | 0.03 / 0.009 |[12] |

Visualizations

G Workflow for Correlating 18F-PSMA-1007 PET with Histopathology cluster_pre Pre-Surgical Phase cluster_surg Surgical & Pathological Phase cluster_post Data Analysis Phase Patient Patient with High-Risk Prostate Cancer Injection Inject 4 MBq/kg 18F-PSMA-1007 Patient->Injection Uptake 60-120 min Uptake Period Injection->Uptake PETCT In Vivo Whole-Body PET/CT Scan Uptake->PETCT Surgery Radical Prostatectomy PETCT->Surgery Surgical Planning Registration Image Co-Registration (PET/CT + Digital Slides) PETCT->Registration Specimen Excised Prostate Specimen Surgery->Specimen Fixation Formalin Fixation & Paraffin (B1166041) Embedding Specimen->Fixation Slicing Whole-Mount Sectioning (4-5 µm slices) Fixation->Slicing Staining Histological Staining (H&E and PSMA IHC) Slicing->Staining WSI Whole-Slide Imaging (Digital Pathology) Staining->WSI WSI->Registration Analysis Quantitative Analysis (SUV vs. IHC Score) Registration->Analysis Correlation Correlate PET Signal with Histopathology Analysis->Correlation

Caption: Workflow from patient imaging to final data correlation.

G Conceptual Relationship of PET Signal and Pathology cluster_0 PET Imaging cluster_1 Molecular Biology cluster_2 Pathology PET High 18F-PSMA-1007 Signal (SUVmax) IHC High PSMA Receptor Expression (IHC) PET->IHC directly reflects GS High Cancer Aggressiveness (Gleason Score / ISUP Grade) PET->GS strongly correlates with IHC->GS is associated with

Caption: Relationship between PET signal, PSMA expression, and tumor grade.

Experimental Protocols

Protocol 1: 18F-PSMA-1007 PET/CT Imaging

This protocol outlines the procedure for patient imaging, adapted from consensus guidelines and clinical trial methodologies.[13][14][15]

  • Patient Preparation:

    • No specific dietary preparation is required. Patients should be well-hydrated.

    • Obtain written informed consent.

    • Confirm patient history, including prior treatments and current PSA levels.

  • Radiotracer Administration:

    • Administer an intravenous (IV) bolus injection of 18F-PSMA-1007.

    • The recommended dose is approximately 4 MBq/kg of body weight (up to a maximum of 400 MBq).[16]

    • Flush the IV line with saline to ensure full administration.

  • Uptake Period:

    • A post-injection uptake period of 60 to 120 minutes is recommended.[17] A 120-minute uptake time may offer better tumor-to-background contrast.

  • Image Acquisition:

    • Perform imaging on a certified PET/CT scanner.

    • Position the patient supine with arms raised above the head if possible.

    • Acquire a low-dose CT scan from the top of the skull to the mid-thigh for attenuation correction and anatomical localization.

    • Immediately following the CT, acquire the PET scan over the same anatomical range.

    • Acquisition time is typically 2-3 minutes per bed position.

  • Image Analysis:

    • Reconstruct PET images using an iterative algorithm (e.g., OSEM).

    • A nuclear medicine physician should analyze the fused PET/CT images.

    • Identify areas of focal uptake higher than surrounding background.

    • For quantitative analysis, draw a region of interest (ROI) over the tumor lesion to calculate the SUVmax.

Protocol 2: Prostatectomy Specimen Handling and Processing

This protocol details the steps for processing the surgical specimen to preserve tissue integrity for accurate histopathological analysis and co-registration.[18][19][20]

  • Specimen Reception:

    • Immediately after radical prostatectomy, orient the specimen using sutures or ink.

    • If co-registration with imaging is planned, an ex vivo CT or MRI of the intact specimen can be performed at this stage to serve as a bridge between in vivo imaging and histology.[21]

  • Fixation:

    • Fix the entire prostate specimen in 10% neutral buffered formalin for at least 12-24 hours.[18][19] Ensure adequate formalin volume (10x the specimen volume).

  • Sectioning:

    • After fixation, serially section the entire prostate gland transversely at 3-5 mm intervals from apex to base.

    • Carefully maintain the order and orientation of all slices.

  • Embedding:

    • Photograph or scan the surfaces of the tissue blocks.

    • Embed each slice in a separate paraffin block. For whole-mount processing, use appropriately large cassettes and blocks.

  • Microtome Sectioning:

    • Cut 4-5 µm thick sections from each paraffin block using a microtome.

    • Mount the sections on glass slides. One slide will be used for Hematoxylin (B73222) and Eosin (H&E) staining, and subsequent slides for immunohistochemistry.

Protocol 3: Immunohistochemistry (IHC) for PSMA Expression

This protocol provides a standard method for staining tissue sections to visualize PSMA expression.

  • Slide Preparation:

    • Use 4-µm thick sections from formalin-fixed, paraffin-embedded (FFPE) tissue blocks.[2][12]

    • Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol (B145695) to water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval. A common method is to incubate slides in a buffer solution (e.g., EDTA buffer, pH 8.0-9.0) in a microwave oven or pressure cooker for 16-20 minutes at 99°C.[12][22]

  • Staining Procedure (Automated or Manual):

    • Incubate sections with a primary monoclonal anti-PSMA antibody. Commonly used clones include 3E6 or EP192 .[12][22] Incubation is typically for 16-60 minutes at room temperature or 37°C.[12][22]

    • Wash the slides in a buffer solution (e.g., PBS or TBS).

    • Apply a secondary antibody and a detection system (e.g., using horseradish peroxidase (HRP) and diaminobenzidine (DAB) as the chromogen).[12]

    • Counterstain the slides with hematoxylin to visualize cell nuclei.

    • Dehydrate the slides and mount with a coverslip.

  • Scoring of PSMA Expression:

    • A pathologist should evaluate the stained slides.

    • Staining Intensity: Score visually using a four-tiered system: 0 (negative), 1+ (weak), 2+ (moderate), and 3+ (strong).[1][2][11]

    • Staining Pattern: Note the subcellular localization of the stain as membranous, cytoplasmic, or combined.[1][2][11] Membranous staining is considered more significant for PET signal correlation.[12]

    • Percentage of Positive Cells: Quantify the percentage of tumor cells showing positive staining.

    • Composite Scores: An Immunoreactive Score (IRS) or H-Score can be calculated by combining intensity and percentage of positive cells for a more quantitative measure.[10][22]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Radiochemical Yield of ¹⁸F-PSMA-1007 Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the radiochemical yield and purity of ¹⁸F-PSMA-1007 synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a typical radiochemical yield (RCY) for ¹⁸F-PSMA-1007 synthesis?

A1: The radiochemical yield for ¹⁸F-PSMA-1007 can vary significantly depending on the synthesis method (one-step vs. two-step), the automated synthesis platform used, and the starting activity of [¹⁸F]fluoride. Generally, one-step procedures on automated synthesizers can produce good radiochemical yields, often ranging from 25% to 80%.[1][2] For example, using an IBA SYNTHERA+ module, yields between 59.5% and 72.8% have been reported.[1][2] On a GE TRACERlab FX FN module, yields have been observed in the range of 24.3% to 82.4%.[1][2] It's important to note that higher starting activities of [¹⁸F]fluoride may lead to a decrease in radiochemical yield. For instance, one study reported a decrease in RCY from 52% with low to medium starting activities to 40% with high starting activities.[3][4][5]

Q2: What is the expected synthesis time for ¹⁸F-PSMA-1007?

A2: Automated one-step synthesis procedures are typically rapid, with most protocols reporting synthesis times of less than 60 minutes.[6] For example, a synthesis time of 35 minutes has been achieved on an IBA SYNTHERA+ platform, while a GE TRACERlab FX FN module may take around 55 minutes.[1][2] Some optimized protocols have even reduced the synthesis time to as low as 32 minutes without compromising the yield.[7]

Q3: What are the critical quality control parameters for ¹⁸F-PSMA-1007?

A3: For clinical use, ¹⁸F-PSMA-1007 must meet stringent quality control specifications, generally in accordance with European Pharmacopoeia standards.[2][8] Key parameters include:

  • Radiochemical Purity: Typically, a minimum of 95% is required.[1][2][9] This is often determined by radio-HPLC.

  • Free [¹⁸F]Fluoride: The amount of free fluoride (B91410) should be minimal, generally less than 5%.[10] This is often assessed using thin-layer chromatography (TLC).

  • Chemical Purity: The amount of non-radioactive PSMA-1007 and other chemical impurities should be below specified limits (e.g., ≤0.1 mg/Vmax for a single unknown impurity).[1][2]

  • Residual Solvents: Levels of solvents used in the synthesis, such as acetonitrile (B52724) and DMSO, must be below acceptable limits.[11]

  • pH: The pH of the final injectable solution should be within a physiologically acceptable range, typically between 5.5 and 6.0.[2][9]

  • Bacterial Endotoxins: The final product must be sterile and pass the limulus amebocyte lysate (LAL) test.[8]

Troubleshooting Guide

This guide addresses common issues encountered during ¹⁸F-PSMA-1007 synthesis and provides potential solutions.

Problem 1: Low Radiochemical Yield (<25%)

Potential Cause Recommended Action
Inefficient Drying of [¹⁸F]Fluoride: Residual water can significantly hinder the nucleophilic substitution reaction.Ensure azeotropic drying is complete. The use of a more efficient drying agent or optimizing the drying time and temperature on the automated synthesizer may be necessary.
Suboptimal Reaction Temperature: The reaction temperature is a critical parameter for efficient labeling.The optimal temperature for the one-step radiofluorination is typically around 85-95°C.[6][12] Verify the temperature calibration of your synthesis module.
Incorrect Base or Base Concentration: The type and concentration of the base are crucial for the deprotonation of the precursor.[12]Tetrabutylammonium (B224687) hydrogen carbonate (TBAHCO₃) is commonly used.[8] Ensure the correct concentration is used, as an insufficient amount may lead to incomplete deprotonation, while an excess can cause side reactions.
Precursor Quality or Amount: Degradation of the precursor or using an insufficient amount will directly impact the yield.Use a high-quality, GMP-grade precursor. The amount of precursor may need to be optimized; typically, 1.0 to 2.0 mg is used for automated synthesis.[6]
Suboptimal Reaction Solvent: The choice of solvent can influence the reaction kinetics.Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are commonly used solvents.[6][12] Ensure the solvent is anhydrous.

Problem 2: Low Radiochemical Purity (<95%)

Potential Cause Recommended Action
Incomplete Reaction: If the reaction does not go to completion, unreacted [¹⁸F]fluoride will be a major impurity.Optimize reaction time and temperature as described in "Low Radiochemical Yield". Ensure thorough mixing during the reaction.
Formation of Radiochemical Impurities: Side reactions can lead to the formation of various radiochemical impurities.Modifications to the radiolabeling and purification steps may be necessary. For example, adjusting the base or precursor concentration can sometimes minimize side product formation.[7]
Inefficient Purification: The solid-phase extraction (SPE) purification step is critical for removing unreacted [¹⁸F]fluoride and other impurities.Ensure proper conditioning of the SPE cartridges (e.g., Chromafix PS-H+ and Chromafix C18ec).[6] The composition of the rinsing and elution solutions is also critical and may need optimization.
Radiolysis: High starting activities can sometimes lead to the degradation of the final product.While ¹⁸F-PSMA-1007 is generally stable, if radiolysis is suspected, consider using a stabilizer like sodium ascorbate (B8700270) in the final formulation.[12] However, one study found no radiolysis up to 8 hours after synthesis with starting activities up to 40 GBq.[6]

Data Presentation

Table 1: Comparison of ¹⁸F-PSMA-1007 Synthesis Parameters on Different Automated Platforms

Synthesis Platform Radiochemical Yield (RCY) Synthesis Time Precursor Amount Reaction Temperature Reference
IBA SYNTHERA+59.5% - 72.8%35 minNot SpecifiedNot Specified[1][2]
GE TRACERlab FX FN24.3% - 82.4%55 minNot SpecifiedNot Specified[1][2]
GE TRACERlab MX43.3% - 52.8%45 minNot SpecifiedNot Specified[2]
mosaic-RS41.3% - 44.9%45 minNot SpecifiedNot Specified[2]
CFN-MPS200~40% - 56%Not SpecifiedAcetic acid salt precursorNot Specified[11]
GE FASTlab 230% - 45% (non-decay corrected)35 min2 mg95°C[12]

Experimental Protocols

Protocol 1: General Automated One-Step Synthesis of ¹⁸F-PSMA-1007

This protocol provides a general overview of the one-step synthesis process commonly employed on automated platforms. Specific parameters may need to be adjusted based on the synthesizer used.

  • [¹⁸F]Fluoride Trapping: Aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge.

  • Elution: The trapped [¹⁸F]fluoride is eluted into the reactor vessel using a solution of a phase-transfer catalyst, typically tetrabutylammonium hydrogen carbonate (TBAHCO₃).

  • Azeotropic Drying: The [¹⁸F]fluoride/TBAHCO₃ mixture is dried under vacuum with heating to remove water. This step is often repeated.

  • Radiolabeling Reaction: A solution of the PSMA-1007 precursor (typically 1-2 mg) in an anhydrous solvent (e.g., DMSO or DMF) is added to the dried [¹⁸F]fluoride. The reaction mixture is heated at a specific temperature (e.g., 85-95°C) for a set time (e.g., 10 minutes).

  • Purification: The crude reaction mixture is diluted and passed through a series of pre-conditioned solid-phase extraction (SPE) cartridges (e.g., a combination of a cation exchange and a reversed-phase cartridge) to trap the [¹⁸F]PSMA-1007 while allowing impurities to pass through.

  • Elution of Final Product: The purified [¹⁸F]PSMA-1007 is eluted from the SPE cartridge using a suitable solvent, often a mixture of ethanol (B145695) and water.

  • Formulation: The eluted product is diluted with a sterile buffer solution (e.g., phosphate-buffered saline) and passed through a sterile filter into the final product vial.

Mandatory Visualizations

Synthesis_Workflow cluster_synthesis Automated Synthesis Module cluster_input Inputs cluster_output Output F18_Trapping [¹⁸F]Fluoride Trapping Elution Elution with TBAHCO₃ F18_Trapping->Elution Drying Azeotropic Drying Elution->Drying Reaction Radiolabeling Reaction (Precursor + [¹⁸F]F⁻) Drying->Reaction Purification SPE Purification Reaction->Purification Final_Elution Product Elution Purification->Final_Elution Formulation Final Formulation Final_Elution->Formulation Final_Product Purified [¹⁸F]PSMA-1007 Formulation->Final_Product F18_Input [¹⁸F]Fluoride F18_Input->F18_Trapping Precursor_Input PSMA-1007 Precursor Precursor_Input->Reaction Reagents_Input Reagents & Solvents Reagents_Input->Elution Reagents_Input->Reaction Reagents_Input->Purification Reagents_Input->Final_Elution Reagents_Input->Formulation

Caption: Automated one-step synthesis workflow for ¹⁸F-PSMA-1007.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Recommended Solutions Low_Yield Low Radiochemical Yield Cause1 Inefficient Drying Low_Yield->Cause1 Cause2 Suboptimal Temperature Low_Yield->Cause2 Cause3 Incorrect Base/Concentration Low_Yield->Cause3 Cause4 Poor Precursor Quality Low_Yield->Cause4 Cause5 Suboptimal Solvent Low_Yield->Cause5 Sol1 Optimize Drying Protocol Cause1->Sol1 Sol2 Verify/Calibrate Temperature Cause2->Sol2 Sol3 Use Correct Base & Concentration Cause3->Sol3 Sol4 Use High-Quality Precursor Cause4->Sol4 Sol5 Use Anhydrous Solvent Cause5->Sol5

Caption: Troubleshooting logic for low radiochemical yield of ¹⁸F-PSMA-1007.

References

Technical Support Center: Optimizing 18F-PSMA-1007 Production and Purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and reducing impurities during the production of 18F-PSMA-1007. This guide, presented in a question-and-answer format, directly addresses common challenges to ensure high-quality radiopharmaceutical production.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the production of 18F-PSMA-1007?

A1: The most frequently observed impurities in 18F-PSMA-1007 production include:

  • Free [18F]Fluoride: Unreacted fluoride-18 is a primary radiochemical impurity.

  • Non-radiolabeled ("cold") PSMA-1007: The non-radioactive carrier molecule.

  • Other Radiochemical Impurities: Minor radioactive side products that can form during the labeling reaction.[1]

  • Residual Solvents: Such as acetonitrile (B52724), dimethyl sulfoxide (B87167) (DMSO), and ethanol (B145695), which are used during synthesis and purification.

  • Phase Transfer Catalyst: For example, tetrabutylammonium (B224687) (TBA) salts.

Q2: What is the recommended radiochemical purity for 18F-PSMA-1007?

A2: A minimal radiochemical purity of ≥95% is widely recommended for the release of [18F]PSMA-1007.[2][3][4] However, some pharmacopoeia monographs suggest a radiochemical purity of >91%.[5]

Q3: What are the primary synthesis methods for 18F-PSMA-1007?

A3: Two primary methods are employed for the synthesis of 18F-PSMA-1007:

  • One-Step Procedure: This method involves the direct radiofluorination of an unprotected precursor and is often preferred due to its simplicity and higher radiochemical yields, ranging from 25% to 80%.[2][3]

  • Two-Step Procedure: This earlier method involves the synthesis of a prosthetic group which is then coupled to the PSMA-1007 precursor. This method is generally more complex and results in lower radiochemical yields.[6]

Troubleshooting Guide

Low Radiochemical Yield

Q4: We are experiencing low radiochemical yields (<40%) during our 18F-PSMA-1007 synthesis. What are the potential causes and how can we troubleshoot this?

A4: Low radiochemical yield is a common issue that can be attributed to several factors. Below is a troubleshooting table to guide your investigation.

Potential Cause Recommended Action(s)
Poor [18F]Fluoride Trapping Ensure the quaternary methylammonium (B1206745) (QMA) cartridge is not expired and has been properly preconditioned. Check for leaks in the tubing and connections to the cartridge.
Inefficient Elution of [18F]Fluoride Verify the concentration and volume of the tetrabutylammonium bicarbonate (TBAHCO3) solution used for elution. Ensure complete elution from the QMA cartridge.
Incomplete Drying of [18F]Fluoride Water can significantly hinder the nucleophilic substitution reaction. Ensure the azeotropic drying process with acetonitrile is efficient. Check the temperature and nitrogen flow during drying.
Suboptimal Reaction Temperature The labeling temperature is crucial. For many automated synthesizers, a temperature of 105°C is recommended to improve yields.[1] Verify the accuracy of the temperature sensor in your synthesis module.
Degradation of Precursor Use a fresh batch of the PSMA-1007 precursor. The counter-ion of the precursor can also affect yield; an acetate (B1210297) salt precursor has been shown to provide higher yields than a trifluoroacetate (B77799) salt.[7]
Incorrect Reagent Concentrations Double-check the concentration and volume of the precursor solution and other reagents.
Issues with Automated Synthesizer Review the synthesis program for any errors in timing, valve switching, or reagent delivery. Ensure all tubing and connections are secure and free of blockages.
High Impurity Levels

Q5: Our final 18F-PSMA-1007 product shows high levels of radiochemical or chemical impurities. How can we improve its purity?

A5: High impurity levels compromise the quality and safety of the radiopharmaceutical. The following table outlines potential sources of impurities and corrective actions.

Impurity Type Potential Cause Recommended Action(s)
High Free [18F]Fluoride Incomplete reaction or inefficient purification.Optimize reaction conditions (temperature, time, precursor amount). Ensure proper function of the solid-phase extraction (SPE) cartridges.
High "Cold" PSMA-1007 Use of fluoro-elastomer tubing in the synthesizer cassette has been shown to increase the amount of non-radioactive PSMA-1007.Switch to PharMed® BPT or silicone tubing for the synthesizer cassette.[7]
Other Radiochemical Impurities Suboptimal reaction conditions leading to side product formation.Adjust the labeling temperature and reaction time. Ensure efficient purification to separate these impurities.
Residual Solvents (e.g., DMSO, Acetonitrile) Inefficient drying or washing during the purification step.Optimize the washing steps during SPE purification. Ensure adequate nitrogen flow or vacuum to remove residual solvents.
Tetrabutylammonium (TBA) Incomplete removal during purification.Ensure the cation-exchange cartridge is functioning correctly to trap the TBA.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Radiochemical Purity

This protocol is a general guideline and may need to be optimized for your specific HPLC system.

  • Column: Ascentis Express Peptide Es-C18 (150 mm × 4.6 mm) or similar reversed-phase C18 column.[7][8]

  • Mobile Phase:

  • Gradient:

    • 0-2 min: 23% B

    • 2-14 min: 23% to 30% B

    • 14-17 min: 30% to 60% B

    • 17-21 min: Hold at 60% B[5]

  • Flow Rate: 1.0 - 1.3 mL/min.[5][10]

  • Detection: UV detector at 225 nm or 254 nm and a radioactivity detector in series.[5]

  • Expected Retention Time for [18F]PSMA-1007: Approximately 11-14 minutes, but will vary based on the specific system and conditions.

Thin-Layer Chromatography (TLC) for Free [18F]Fluoride
  • Stationary Phase: Silica gel 60 F254 aluminum plates.

  • Mobile Phase: Acetonitrile/Water (60:40 v/v).[11]

  • Procedure:

    • Spot a small amount of the final product and a [18F]fluoride standard onto the TLC plate.

    • Develop the plate in the mobile phase.

    • Analyze the plate using a radio-TLC scanner.

  • Expected Rf Values:

    • [18F]PSMA-1007: Rf ≈ 0.6-0.8

    • Free [18F]Fluoride: Rf ≈ 0.0-0.1

Solid-Phase Extraction (SPE) Purification

This is a generalized one-step purification protocol.

  • Cartridges: A cation-exchange cartridge (e.g., PS-H+) stacked on top of a reversed-phase C18 cartridge.

  • Loading: After the labeling reaction, dilute the crude reaction mixture with a suitable solvent (e.g., 4 mL of 5.5% ethanol solution) and pass it through the stacked SPE cartridges.[4]

  • Washing:

    • Wash the cartridges with a low concentration of ethanol (e.g., 3 x 10 mL of 5.5% ethanol) to remove hydrophilic impurities.[4]

    • Perform a second wash with a slightly higher concentration of ethanol (e.g., 3 mL of 30% ethanol) to elute less polar impurities.[4]

  • Elution: Elute the final [18F]PSMA-1007 product with a higher concentration of ethanol (e.g., 5 mL of 30% ethanol).[4]

Data Presentation

Table 1: Influence of Starting Activity on Radiochemical Yield (RCY) and Purity (RCP) of 18F-PSMA-1007 [7][11]

Starting [18F]Fluoride ActivityRadiochemical Yield (RCY)Radiochemical Purity (RCP) by HPLC
Low (e.g., ~56 GBq)~52%>99%
Medium (e.g., ~89 GBq)~53%>99%
High (e.g., ~162 GBq)~40%>99%

Table 2: Typical Quality Control Specifications for 18F-PSMA-1007 [2][12][13]

ParameterSpecification
Appearance Clear, colorless solution
pH 4.5 - 7.5
Radiochemical Purity ≥95%
Free [18F]Fluoride ≤5%
Residual Solvents Acetonitrile: ≤ 4.1 mg/V, DMSO: ≤ 50 mg/V, Ethanol: ≤ 10% v/v
Tetrabutylammonium (TBA) ≤ 2.6 mg/V

Visualizations

Caption: Automated production workflow for 18F-PSMA-1007.

Troubleshooting_Low_Yield low_yield Low Radiochemical Yield cause1 Inefficient [18F]Fluoride Trapping/Elution low_yield->cause1 cause2 Incomplete Drying low_yield->cause2 cause3 Suboptimal Reaction Conditions low_yield->cause3 cause4 Precursor Issues low_yield->cause4 solution1 Check QMA cartridge and elution solution cause1->solution1 solution2 Optimize drying parameters cause2->solution2 solution3 Verify temperature and reaction time cause3->solution3 solution4 Use fresh precursor (acetate salt preferred) cause4->solution4

Caption: Troubleshooting logic for low radiochemical yield.

References

18F-PSMA-1007 Radiopharmaceutical Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the stability and quality of the 18F-PSMA-1007 radiopharmaceutical.

Section 1: Troubleshooting Guides

This section addresses specific issues that users may encounter during the synthesis and quality control of 18F-PSMA-1007 in a question-and-answer format.

Issue 1: Low Radiochemical Purity (<95%)

Question: My final 18F-PSMA-1007 product exhibits a radiochemical purity below the recommended ≥95% threshold upon radio-HPLC analysis. What are the potential causes and how can I resolve this?

Answer: Achieving high radiochemical purity is critical for the quality of 18F-PSMA-1007. A purity level below 95% can be attributed to several factors, from the initial reaction conditions to the final purification steps.

  • Potential Cause 1: Incomplete Radiolabeling Reaction

    • Troubleshooting Steps:

      • Precursor Quality: The integrity of the PSMA-1007 precursor is paramount. Ensure it has been stored under the recommended conditions to prevent degradation. It has been reported that changing the precursor's counter-ion from trifluoroacetate (B77799) to acetate (B1210297) can enhance synthesis outcomes.[1]

      • Reagent Integrity: Verify the concentration and quality of all reagents, particularly the phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bicarbonate) and the solvent (e.g., DMSO).

      • Reaction Conditions: The radiolabeling reaction is sensitive to temperature and time. An optimal reaction temperature of 105°C for 10 minutes has been shown to be effective.[1]

      • [18F]Fluoride Activity: While higher starting activities of [18F]fluoride can produce more product, excessively high activities (e.g., >160 GBq) may lead to a decrease in radiochemical yield.[2][3]

      • Drying of [18F]Fluoride: The presence of residual water can significantly impede the nucleophilic substitution reaction. Ensure the azeotropic drying process is efficient.

  • Potential Cause 2: Inefficient Purification

    • Troubleshooting Steps:

      • SPE Cartridge Performance: The solid-phase extraction (SPE) cartridges (e.g., C18 and cation exchange) are crucial for removing unreacted [18F]fluoride and other impurities.[2] Ensure proper conditioning of the cartridges and that they have not expired.

      • Elution Parameters: The volume and composition of the elution solvent affect purification. A 30% ethanolic solution has been used successfully for elution.[1]

  • Potential Cause 3: Radiolysis

    • Troubleshooting Steps:

      • Use of Stabilizers: The addition of a stabilizer like sodium ascorbate (B8700270) (e.g., 400 mg in the final formulation) to the final product vial is recommended to mitigate radiolysis, especially in high-activity batches.[1] This has been shown to improve product stability for over 10 hours.[1]

      • Minimize Delays: Keep the time between the end of synthesis and quality control/use as short as possible to reduce the effects of radioactive decay and potential radiolysis.

  • Logical Relationship Diagram: Troubleshooting Low Radiochemical Purity

    low_rcp_troubleshooting low_rcp Low Radiochemical Purity (<95%) incomplete_labeling Incomplete Labeling low_rcp->incomplete_labeling inefficient_purification Inefficient Purification low_rcp->inefficient_purification radiolysis Radiolysis low_rcp->radiolysis precursor_issue Precursor Quality/Form incomplete_labeling->precursor_issue reagent_issue Reagent Integrity incomplete_labeling->reagent_issue conditions_issue Suboptimal Conditions incomplete_labeling->conditions_issue drying_issue Incomplete Drying incomplete_labeling->drying_issue spe_issue SPE Cartridge Issue inefficient_purification->spe_issue elution_issue Incorrect Elution inefficient_purification->elution_issue stabilizer_issue Absence of Stabilizer radiolysis->stabilizer_issue time_issue Extended Time Post-EoS radiolysis->time_issue solution1 Use fresh precursor; consider acetate salt. precursor_issue->solution1 solution2 Verify reagent concentrations. reagent_issue->solution2 solution3 Optimize temp (105°C) and time (10 min). conditions_issue->solution3 solution4 Ensure efficient drying. drying_issue->solution4 solution5 Check cartridge conditioning and expiry. spe_issue->solution5 solution6 Optimize elution volume. elution_issue->solution6 solution7 Add sodium ascorbate. stabilizer_issue->solution7 solution8 Minimize delays. time_issue->solution8

    Caption: Troubleshooting workflow for low radiochemical purity of 18F-PSMA-1007.

Issue 2: High Levels of Free [18F]Fluoride

Question: My radio-TLC analysis indicates a high percentage of free [18F]fluoride in the final product. What are the likely causes and solutions?

Answer: Elevated levels of free [18F]fluoride are typically a result of an incomplete reaction or inadequate purification.

  • Potential Cause 1: Failed or Inefficient Radiolabeling

    • Troubleshooting Steps:

      • This is the most common reason. Refer to the detailed troubleshooting steps for "Incomplete Radiolabeling Reaction" under Issue 1 .

  • Potential Cause 2: Inadequate Purification

    • Troubleshooting Steps:

      • Cartridge Saturation: Overloading the SPE cartridge can lead to the breakthrough of unreacted [18F]fluoride into the final product. Ensure the amount of radioactivity and precursor are within the capacity of the cartridge.

      • Insufficient Washing: The washing step after trapping the crude product on the SPE cartridge is critical for removing residual [18F]fluoride. Ensure a sufficient volume of an appropriate washing solution (e.g., water) is used.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the typical radiochemical yields and synthesis times for 18F-PSMA-1007?

A1: The one-step automated synthesis of 18F-PSMA-1007 generally results in non-decay corrected radiochemical yields ranging from 25% to 80%.[4][5] The synthesis time is typically less than 55 minutes.[4][5]

Synthesis PlatformRadiochemical Yield (non-decay corrected)Synthesis Time
GE TRACERlab FX FN/MX24.3 - 82.4%[5]~45-55 min[4][5]
IBA SYNTHERA+59.5 - 72.8%[4][5]~35 min[4][5]
NEPTIS mosaic-RS41.3 - 44.9%[4]~45 min[4]
Trasis AllInOneTwo-step: Low yields; One-step data varies~40 min[6]

Q2: How stable is 18F-PSMA-1007 post-synthesis?

A2: 18F-PSMA-1007 demonstrates good stability. It has been shown to have a radiochemical purity of ≥95% for at least 8 hours after synthesis.[2][4] The addition of sodium ascorbate as a stabilizer can further enhance its stability.[1]

Q3: What are the acceptance criteria for the quality control of 18F-PSMA-1007?

A3: The following table summarizes the key quality control tests and their recommended acceptance criteria.[2][4][7]

Parameter Method Acceptance Criteria
AppearanceVisualClear, colorless, free from particles
pHpH strip or meter4.5 - 7.5
Radiochemical PurityRadio-HPLC≥ 95%
Free [18F]FluorideRadio-TLC≤ 5%
Radionuclidic IdentityGamma Spectroscopy511 keV peak
Radionuclidic PurityHalf-life Measurement105 - 115 minutes
Bacterial EndotoxinsLAL Test≤ 17.5 EU/V (V=max dose in mL)
SterilityCompendial MethodSterile (post-release)
Residual SolventsGas ChromatographyEthanol: ≤ 10% v/v; DMSO: ≤ 5000 ppm
Residual TBATLC Spot Test / HPLC≤ 2.6 mg/V

Q4: What are common chemical impurities in 18F-PSMA-1007 preparations?

A4: Besides unreacted precursor and free [18F]fluoride, other potential impurities include by-products from the synthesis. The European Pharmacopoeia monograph for [18F]PSMA-1007 specifies limits for the unlabeled PSMA-1007 and other chemical impurities.[8]

Section 3: Experimental Protocols

Protocol 1: Automated One-Step Synthesis of 18F-PSMA-1007

This protocol outlines a generalized procedure for the automated one-step synthesis of 18F-PSMA-1007.

  • [18F]Fluoride Trapping and Elution: The cyclotron-produced [18F]fluoride is trapped on a quaternary methylammonium (B1206745) (QMA) anion-exchange cartridge and subsequently eluted into the reactor vessel with a solution of tetrabutylammonium bicarbonate (TBAHCO3).[2]

  • Drying: The [18F]fluoride is dried via azeotropic distillation with acetonitrile (B52724) at an elevated temperature (e.g., 110°C) under a nitrogen stream.

  • Radiolabeling: A solution of the PSMA-1007 precursor (e.g., 1.6 mg) in dimethyl sulfoxide (B87167) (DMSO) is added to the reactor.[1] The reaction is heated to 105°C for 10 minutes.[1]

  • Purification: The crude reaction mixture is diluted and passed through a series of SPE cartridges, typically a cation exchange cartridge followed by a C18 cartridge.[1] The cartridges are washed to remove impurities.

  • Elution and Formulation: The purified 18F-PSMA-1007 is eluted from the C18 cartridge with an ethanolic solution into a sterile vial containing phosphate-buffered saline (PBS) and sodium ascorbate.[1]

  • Sterile Filtration: The final product is passed through a 0.22 µm sterile filter.

  • Experimental Workflow Diagram: Automated One-Step Synthesis

    automated_synthesis_workflow start Start trap_f18 [18F]Fluoride Trapping on QMA start->trap_f18 elute_f18 Elution with TBAHCO3 trap_f18->elute_f18 drying Azeotropic Drying elute_f18->drying labeling Radiolabeling Reaction (105°C, 10 min) drying->labeling purification SPE Cartridge Purification (Cation Exchange + C18) labeling->purification elution Elution and Formulation purification->elution filtration Sterile Filtration (0.22 µm) elution->filtration end Final 18F-PSMA-1007 Product filtration->end

    Caption: Automated one-step synthesis workflow for 18F-PSMA-1007.

Protocol 2: Radiochemical Purity Testing via Radio-HPLC
  • Instrumentation: An HPLC system with a UV detector and a radioactivity detector.

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A typical mobile phase consists of a gradient of an aqueous buffer (e.g., 0.1 M ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile).[9]

  • Flow Rate: A standard flow rate is 1.0 mL/min.

  • Procedure: Inject a small volume of the final product and analyze the resulting radio-chromatogram.

  • Calculation: Radiochemical purity (%) = (Area of 18F-PSMA-1007 peak / Total area of all radioactive peaks) x 100.

Protocol 3: Free [18F]Fluoride Determination via Radio-TLC
  • Stationary Phase: Aluminum-backed silica (B1680970) gel plates.

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v).[2]

  • Procedure: Apply a spot of the final product on the TLC plate and develop it in a chamber with the mobile phase.

  • Analysis: After development, scan the plate with a radio-TLC scanner. [18F]PSMA-1007 remains at the origin (Rf ≈ 0), while free [18F]fluoride moves with the solvent front (Rf ≈ 0.8-1.0).

  • Calculation: % Free [18F]Fluoride = (Area of [18F]fluoride peak / Total area of all radioactive peaks) x 100.

References

Technical Support Center: Automated 18F-PSMA-1007 Synthesizers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing automated synthesizers for the production of 18F-PSMA-1007.

Troubleshooting Guide

This guide addresses common issues encountered during the automated synthesis of 18F-PSMA-1007 in a question-and-answer format.

Question: What are the potential causes of low radiochemical yield (RCY) and how can I improve it?

Answer: Low radiochemical yield is a frequent issue with several potential causes. Key factors to investigate include:

  • Inadequate Drying of [18F]Fluoride: Residual water can significantly hinder the nucleophilic substitution reaction. Ensure the azeotropic drying process with tetrabutylammonium (B224687) hydrogen carbonate (TBA-HCO3) is efficient.

  • Suboptimal Reagent Concentrations: The ratio of the base (e.g., TBA-HCO3) to the precursor is crucial. Optimization of this ratio may be necessary for your specific synthesizer.[1]

  • Precursor Quality: The salt form of the precursor can impact yield. Acetic acid salt precursors have been shown to provide higher radiochemical yields compared to trifluoroacetic acid salt precursors.[2][3]

  • Reaction Conditions: Ensure the reaction temperature (typically 85-105°C) and time (around 10 minutes) are optimal for your system.[4][5]

  • Synthesizer-Specific Parameters: Different automated synthesizers (e.g., GE TRACERlab, IBA Synthera) may require fine-tuning of the synthesis protocol.[4][6] Radiochemical yields can range from 30-80% depending on the synthesizer used.[4]

Question: I am observing significant radiochemical impurities in my final product. What are the likely sources and solutions?

Answer: Radiochemical impurities, which should typically be less than 5%, can arise from several sources:

  • Incomplete Reaction: If the radiolabeling reaction does not go to completion, unreacted [18F]fluoride will be present. Verify your reaction parameters (temperature, time, reagent concentrations).

  • Radiolysis: High starting activities of [18F]fluoride can sometimes lead to the degradation of the product. However, [18F]PSMA-1007 has been shown to be stable for up to 8 hours post-synthesis.[4][7]

  • Impurities from Cassette Components: The material of the tubing in the synthesis cassette can be a source of chemical impurities. For instance, fluoro-elastomer tubing has been observed to introduce non-radioactive PSMA-1007, which can lower the molar activity.[2][3] Silicone or PharMed® BPT tubing are often better alternatives.[2][3]

  • Inefficient Purification: Ensure that the solid-phase extraction (SPE) cartridges (e.g., C18) are functioning correctly and are appropriate for purifying the final product.

Question: My molar activity is lower than expected. What could be the cause?

Answer: Low molar activity is primarily caused by the presence of non-radioactive ("cold") PSMA-1007 in the final product. A significant source of this contamination can be the materials used in the synthesis cassette, particularly the tubing. As mentioned, fluoro-elastomer tubings have been shown to significantly increase the amount of non-radioactive PSMA-1007 compared to other tubing materials like PharMed® BPT and silicone.[2][3] This leads to a reduced molar activity.[2][3] Using a cassette with optimized tubing materials is a key step to mitigate this issue.

Frequently Asked Questions (FAQs)

Q1: What is a typical radiochemical yield and purity for automated 18F-PSMA-1007 synthesis?

A1: With optimized one-step automated synthesis protocols, radiochemical yields typically range from 25% to 80%, with a radiochemical purity of greater than 95%.[6][8]

Q2: What is the average synthesis time for automated 18F-PSMA-1007 production?

A2: The total synthesis time is generally less than 60 minutes, with some systems achieving synthesis times of around 35-40 minutes.[4][7]

Q3: Which precursor salt is recommended for higher yields?

A3: Studies have indicated that using an acetic acid salt precursor can result in higher activity yields, radiochemical purities, and decay-corrected radiochemical yields compared to a trifluoroacetic acid salt precursor.[2][3]

Q4: Are there specific considerations for different automated synthesizer platforms?

A4: Yes, while the one-step synthesis of 18F-PSMA-1007 is transferable to most commercially available synthesizers, optimization of the protocol for your specific platform (e.g., GE TRACERlab FX FN/MX, ORA Neptis, IBA Synthera) is recommended to achieve the best results.[4][6]

Quantitative Data Summary

The following tables summarize typical quantitative data for the automated synthesis of 18F-PSMA-1007 across various platforms.

ParameterTypical ValueReference
Radiochemical Yield (RCY)25% - 80%[6][8]
Radiochemical Purity (RCP)> 95%[2][4]
Total Synthesis Time< 60 minutes[4]
Molar Activity46 - 1411 GBq/μmol (highly dependent on cassette materials)[2][3]
Synthesizer PlatformReported RCY Range
GE TRACERlab FX FN/MX30% - 80%
ORA Neptis Plug and RS30% - 80%
IBA Synthera30% - 80%
GE FASTLab30% - 45%

Experimental Protocol: Automated One-Step Synthesis of 18F-PSMA-1007

This protocol outlines the general one-step methodology for the automated synthesis of 18F-PSMA-1007.

  • [18F]Fluoride Trapping: The aqueous [18F]fluoride solution from the cyclotron target is passed through a quaternary methylammonium (B1206745) (QMA) cartridge to trap the [18F]fluoride.

  • Elution and Azeotropic Drying: The trapped [18F]fluoride is eluted from the QMA cartridge into the reaction vessel using a solution of tetrabutylammonium hydrogen carbonate (TBA-HCO3). The mixture is then heated under a stream of nitrogen and vacuum to remove water azeotropically.

  • Radiolabeling Reaction: A solution of the PSMA-1007 precursor (typically 1.0 to 2.0 mg) in dimethyl sulfoxide (B87167) (DMSO) is added to the dried [18F]fluoride-TBA complex in the reaction vessel. The reaction mixture is heated at 85-105°C for approximately 10 minutes.[4][5]

  • Solid-Phase Extraction (SPE) Purification: After the reaction, the crude product is diluted and passed through an SPE cartridge (e.g., a C18 cartridge) to trap the 18F-PSMA-1007.

  • Washing: The SPE cartridge is washed with water to remove any unreacted [18F]fluoride and other polar impurities.

  • Elution and Formulation: The purified 18F-PSMA-1007 is eluted from the SPE cartridge with an ethanol/water mixture. The eluate is then collected in a sterile vial containing a formulation buffer, typically phosphate-buffered saline (PBS), to yield the final injectable product.

  • Sterile Filtration: The final product is passed through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

Visualizations

Experimental Workflow for Automated 18F-PSMA-1007 Synthesis

G cluster_start Start Materials cluster_synthesis Automated Synthesis Steps cluster_end Final Product start_fluoride [18F]Fluoride from Cyclotron trap_fluoride 1. Trap [18F]Fluoride on QMA Cartridge start_fluoride->trap_fluoride start_precursor PSMA-1007 Precursor radiolabeling 3. Radiolabeling Reaction start_precursor->radiolabeling start_reagents Reagents (TBA-HCO3, DMSO, etc.) dry_fluoride 2. Elute and Dry [18F]Fluoride start_reagents->dry_fluoride trap_fluoride->dry_fluoride dry_fluoride->radiolabeling purification 4. SPE Purification radiolabeling->purification elution 5. Elution of Final Product purification->elution formulation 6. Formulation and Sterile Filtration elution->formulation final_product 18F-PSMA-1007 formulation->final_product G start Low Radiochemical Yield check_drying Is [18F]Fluoride drying adequate? start->check_drying improve_drying Optimize drying parameters (time, temperature, vacuum) check_drying->improve_drying No check_reagents Are reagent concentrations optimal? check_drying->check_reagents Yes improve_drying->check_reagents adjust_reagents Adjust base:precursor ratio check_reagents->adjust_reagents No check_precursor What is the precursor salt form? check_reagents->check_precursor Yes adjust_reagents->check_precursor use_ace_salt Consider using acetic acid (ACE) salt precursor check_precursor->use_ace_salt TFA Salt check_conditions Are reaction conditions correct? check_precursor->check_conditions ACE Salt use_ace_salt->check_conditions adjust_conditions Verify and optimize reaction temperature and time check_conditions->adjust_conditions No consult_manual Consult synthesizer manual for platform-specific optimization check_conditions->consult_manual Yes adjust_conditions->consult_manual G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PSMA PSMA Glutamate Glutamate PSMA->Glutamate enzymatic activity RACK1 RACK1 PSMA->RACK1 disrupts binding with Integrin β1 & IGF-1R mGluR1 mGluR1 PI3K PI3K mGluR1->PI3K activates Integrin_beta1 Integrin β1 Integrin_beta1->RACK1 canonical binding IGF_1R IGF-1R IGF_1R->RACK1 canonical binding Glutamate->mGluR1 activates MAPK MAPK RACK1->MAPK activates AKT AKT PI3K->AKT Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival

References

Technical Support Center: 18F-PSMA-1007 In Vivo Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing non-specific binding of 18F-PSMA-1007 in vivo.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of 18F-PSMA-1007 compared to other PSMA-targeting radiotracers?

A1: 18F-PSMA-1007 offers several advantages, including the ability for large-scale production due to the use of fluorine-18, which has a longer half-life than gallium-68.[1][2] A significant benefit is its low urinary excretion, which facilitates clearer imaging of the pelvic region and may improve the detection of local recurrences or pelvic nodes that could be obscured by bladder activity with other tracers.[1][3][4]

Q2: What is unspecific bone uptake (UBU) and why is it a concern with 18F-PSMA-1007?

A2: Unspecific bone uptake (UBU) refers to the accumulation of 18F-PSMA-1007 in bone tissue that is not related to prostate cancer metastases.[5][6] This is a notable characteristic of 18F-PSMA-1007, with some studies reporting UBU in a significant percentage of patients.[5][7] The concern is that this non-specific uptake can lead to false-positive findings, potentially resulting in patient over-staging and inappropriate therapeutic decisions.[7][8] The exact clinical relevance of UBU is still under investigation, but it necessitates careful interpretation of bone lesions.[5]

Q3: Besides bone, where else is non-specific uptake of 18F-PSMA-1007 commonly observed?

A3: Non-specific uptake of 18F-PSMA-1007 has been reported in various benign tissues. These include ganglia, lymph nodes, and soft tissues.[3][7] Like UBU, this uptake can mimic metastatic disease and requires careful evaluation in conjunction with anatomical imaging (CT or MRI) to avoid misinterpretation.

Q4: Is the molar activity (MA) of the injected tracer important for minimizing non-specific binding?

A4: Yes, preclinical studies suggest that the molar activity (MA) of the 18F-PSMA-1007 injection can influence the biodistribution and tumor-to-background ratios.[8][9][10][11] Research in mouse models has shown that decreasing the MA can lead to a greater reduction in uptake in normal salivary glands compared to tumors.[8][9][10][11] This indicates that optimizing the MA could be a strategy to minimize adverse effects in organs like the salivary glands during PSMA-targeted therapies.[8][9][11]

Q5: Why is there sometimes significant bladder activity with 18F-PSMA-1007, despite its primary hepatobiliary clearance?

A5: While 18F-PSMA-1007 is predominantly cleared through the liver and biliary system, some studies have observed notable tracer concentration in the bladder of a subset of patients.[12][13] The exact mechanism for this is not yet fully understood and does not appear to be consistently correlated with patient characteristics or renal function.[12][13] This unexpected urinary radioactivity can potentially interfere with the assessment of lesions in the peri-bladder region.[12][13]

Troubleshooting Guides

Issue 1: High Background Signal in Bone, Potentially Obscuring Metastases

  • Possible Cause: Inherent high bone affinity of 18F-PSMA-1007 leading to unspecific bone uptake (UBU).[5][14]

  • Troubleshooting Steps:

    • Correlate with Anatomical Imaging: Carefully review corresponding CT or MRI images for any morphological changes that would be indicative of metastases. Non-specific uptake often lacks a clear anatomical correlate.[6]

    • Consider Alternative Tracers: In ambiguous cases, imaging with a different PSMA tracer, such as 68Ga-PSMA-11, which has a lower incidence of UBU, may be considered for comparison.[6][15]

    • Follow-up Imaging: If uncertainty remains, follow-up imaging with 18F-PSMA-1007 or another modality after a period of observation can help to clarify the nature of the uptake.

    • Evaluate Patient History: Consider benign bone conditions such as fractures, degenerative changes, or inflammatory processes, which have been associated with false-positive bone lesions.[14]

Issue 2: Difficulty in Differentiating True Lesions from Physiological Uptake in the Liver

  • Possible Cause: 18F-PSMA-1007 is primarily cleared through the liver, leading to high physiological background uptake that can mask true liver metastases.[16][17][18]

  • Troubleshooting Steps:

    • Contrast-Enhanced Imaging: The use of contrast-enhanced CT or MRI can help to delineate liver lesions that may be obscured by the physiological tracer uptake.

    • Alternative Imaging Modalities: If liver metastases are suspected and not clearly visualized with 18F-PSMA-1007 PET/CT, consider using 18F-FDG PET/CT, as some liver metastases may be FDG-avid but show low PSMA uptake.[17]

    • Delayed Imaging: Acquiring images at later time points (e.g., 2-3 hours post-injection) may improve tumor-to-background ratios as the physiological liver uptake may decrease over time relative to specific tumor uptake.[1][18]

Issue 3: High Uptake in Salivary Glands Leading to Potential for Toxicity in Radioligand Therapy

  • Possible Cause: PSMA is also expressed in normal salivary gland tissue, leading to physiological uptake of 18F-PSMA-1007.[3]

  • Troubleshooting Steps:

    • Molar Activity Optimization (Experimental): Preclinical data suggests that reducing the molar activity of the injected tracer can decrease salivary gland uptake to a greater extent than tumor uptake.[8][9][10][11] This could be explored as a strategy to mitigate salivary gland toxicity in a research setting.

    • Sialogogues: The use of sialogogues (e.g., lemon juice, vitamin C) to stimulate saliva production and washout of the tracer is a common clinical practice that can be adapted for preclinical studies.

    • Dosimetry Calculations: Perform accurate dosimetry calculations for the salivary glands to estimate the absorbed radiation dose and predict potential toxicity.

Quantitative Data Summary

Table 1: Comparison of SUVmean for 18F-PSMA-1007 and 68Ga-PSMA-11 in Various Tissues

Tissue18F-PSMA-1007 SUVmean (± SD)68Ga-PSMA-11 SUVmean (± SD)Reference
Liver11.7 ± 3.95.4 ± 1.7[16]
Spleen11.2 ± 3.58.1 ± 3.5[16]

Table 2: Impact of Molar Activity (MA) on 18F-PSMA-1007 SUVmean in a Preclinical Mouse Model

GroupTumor SUVmean (± SD)Salivary Gland SUVmean (± SD)Tumor-to-Salivary Gland SUVmean Ratio (± SD)Reference
High MA1.97 ± 0.771.27 ± 0.281.73 ± 0.55[10][11]
Medium MA1.81 ± 0.570.57 ± 0.083.16 ± 0.86[10][11]
Low MA1.12 ± 0.300.24 ± 0.044.78 ± 1.29[10][11]

Experimental Protocols

Protocol 1: Preclinical PET/CT Imaging in a Mouse Xenograft Model

  • Animal Model: LNCaP (PSMA-positive prostate cancer) cell line xenografts in mice.[10]

  • Radiotracer Administration: Intravenous injection of 18F-PSMA-1007. The injected dose and molar activity can be varied depending on the experimental design (e.g., high, medium, and low MA groups).[10]

  • Imaging Timepoint: Static PET scans are typically performed at 60 minutes post-injection.[9][10]

  • Image Acquisition: A 10-minute static PET scan is acquired.[10]

  • Image Analysis: Regions of interest (ROIs) are drawn on the PET images to determine the standardized uptake values (SUVmean and SUVmax) in tumors and various organs.[9]

Protocol 2: Clinical PET/CT Imaging Protocol

  • Patient Preparation: Patients are typically instructed to fast for at least 6 hours before the scan.[19]

  • Radiotracer Administration: Intravenous bolus injection of 18F-PSMA-1007, with the dosage often based on the patient's body weight (e.g., 4 MBq/kg).[19][20]

  • Uptake Time: Imaging is commonly performed 90 to 120 minutes after injection.[5][19][21][22] Patients are asked to empty their bladder before the scan.[21]

  • Image Acquisition: Whole-body PET/CT scans are acquired from the mid-thigh to the base of the skull.[19][21]

  • Image Reconstruction: Advanced reconstruction algorithms like block-sequential regularization expectation maximization (BSREM) can be used to improve image quality by reducing noise and increasing contrast.[21][23]

Visualizations

troubleshooting_workflow start High Non-Specific Binding Observed in 18F-PSMA-1007 Scan issue_bone Issue: Unspecific Bone Uptake (UBU) start->issue_bone issue_liver Issue: High Physiological Liver Uptake start->issue_liver issue_salivary Issue: High Salivary Gland Uptake start->issue_salivary action_bone1 Correlate with CT/MRI for Morphological Changes issue_bone->action_bone1 action_bone2 Consider Alternative Tracer (e.g., 68Ga-PSMA-11) issue_bone->action_bone2 action_liver1 Perform Contrast-Enhanced CT or MRI issue_liver->action_liver1 action_liver2 Consider 18F-FDG PET/CT issue_liver->action_liver2 action_salivary1 Optimize Molar Activity (Experimental) issue_salivary->action_salivary1 action_salivary2 Administer Sialogogues issue_salivary->action_salivary2 outcome_bone Improved Differentiation of Benign vs. Malignant Uptake action_bone1->outcome_bone action_bone2->outcome_bone outcome_liver Enhanced Detection of Potential Liver Metastases action_liver1->outcome_liver action_liver2->outcome_liver outcome_salivary Reduced Non-Specific Uptake in Salivary Glands action_salivary1->outcome_salivary action_salivary2->outcome_salivary

Caption: Troubleshooting workflow for high non-specific binding of 18F-PSMA-1007.

molar_activity_concept cluster_ma Molar Activity (MA) Adjustment cluster_effects Biological Effects high_ma High Molar Activity (High Specific Activity) tumor_uptake Tumor Uptake (PSMA-Specific) high_ma->tumor_uptake High salivary_uptake Salivary Gland Uptake (Non-Specific/Physiological) high_ma->salivary_uptake High low_ma Low Molar Activity (Lower Specific Activity) low_ma->tumor_uptake Slightly Decreased low_ma->salivary_uptake Significantly Decreased

Caption: Conceptual relationship between molar activity and tracer uptake.

References

Technical Support Center: 18F-PSMA-1007 Uptake in Benign Lesions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges of 18F-PSMA-1007 uptake in benign lesions.

Frequently Asked Questions (FAQs)

Q1: We are observing 18F-PSMA-1007 uptake in tissues that are not pathologically confirmed as malignant prostate cancer. What are the common types of benign lesions that can show uptake?

A1: It is well-documented that 18F-PSMA-1007 can accumulate in various benign lesions, which can sometimes lead to false-positive findings. Common sites of benign uptake include:

  • Bone Lesions: Healing fractures, degenerative changes such as osteophytes and arthritis, Paget's disease, fibrous dysplasia, and hemangiomas are frequently reported to show 18F-PSMA-1007 uptake.[1][2][3][4][5]

  • Ganglia: Sympathetic ganglia, including celiac, stellate, and sacral ganglia, are common sites of physiologic uptake.[6][7][8][9]

  • Inflammatory Conditions: Tissues with active inflammation can exhibit tracer uptake. This includes benign prostatic hyperplasia (BPH) with chronic inflammation, which can sometimes show high-grade uptake mimicking malignancy.[10][11]

  • Vascular Structures and Neoplasms: PSMA is expressed in the neovasculature of some tumors. Benign vascular tumors like angiolipomas have also been shown to have uptake due to PSMA expression in capillaries.[12][13]

  • Other Tissues: Non-specific uptake has also been noted in lymph nodes and other soft tissues.[6]

Q2: What are the proposed mechanisms for 18F-PSMA-1007 uptake in these benign conditions?

A2: The uptake of 18F-PSMA-1007 in benign lesions is not fully understood but is thought to be multifactorial:

  • PSMA Expression in Neovasculature: Prostate-specific membrane antigen (PSMA) is not exclusive to prostate cancer cells and is known to be expressed in the endothelium of new blood vessels (neovasculature) associated with various pathological processes, including inflammation and tissue repair.[14]

  • Inflammatory Cell Infiltration: Activated immune cells, such as macrophages and lymphocytes present in inflammatory lesions, may contribute to PSMA-ligand uptake.[14] For instance, high-grade uptake in benign prostatic hyperplasia has been associated with chronic inflammatory infiltrates.[11]

  • Tissue Remodeling and Repair: Processes involving tissue repair, such as in bone fractures, exhibit increased metabolic activity and angiogenesis, which can lead to PSMA-ligand accumulation.[2][3]

  • Direct PSMA Expression: Some benign tissues and tumors, like angiolipomas, have been shown to express PSMA directly in their capillaries.[12][13]

Q3: Is the incidence of benign lesion uptake higher with 18F-PSMA-1007 compared to other PSMA-targeted radiotracers?

A3: Yes, studies have indicated that 18F-PSMA-1007 has a higher incidence of uptake in benign lesions compared to 68Ga-labeled PSMA ligands.[1][6][14] This could be attributed to several factors, including the lower positron energy and higher spatial resolution of 18F, potentially leading to better detection of smaller or lower-expressing lesions.[8][14]

Troubleshooting Guides

Issue 1: Differentiating Benign from Malignant Bone Uptake

Symptoms: Focal bone uptake of 18F-PSMA-1007 is observed on PET/CT in a pattern that is not definitively characteristic of metastasis.

Possible Causes:

  • Metastatic disease from prostate cancer.

  • Benign bone lesions such as healing fractures, degenerative arthritis, osteophytes, Schmorl's nodes, Paget's disease, fibrous dysplasia, or intra-osseous hemangiomas.[2]

Troubleshooting Steps:

  • Correlate with Low-Dose CT: Carefully examine the corresponding low-dose CT images for any morphological correlates. Benign conditions often have recognizable features (e.g., signs of old fractures, degenerative changes).[1] However, be aware that not all benign uptakes have a clear CT correlate.

  • Quantitative Analysis (SUVmax): While there is an overlap, SUVmax values can be helpful. Malignant lesions generally exhibit higher SUVmax values than benign ones. One study suggested an optimal SUVmax cutoff of 7.71 to differentiate metastases from benign lesions.[15] However, this should be used with caution as high-grade inflammation can also lead to high SUVmax values.[10][11]

  • Consider Patient History: A history of trauma may suggest that uptake in the ribs or other bones could be due to healing fractures.[3][16]

  • Follow-up Imaging: If the nature of the lesion remains unclear, follow-up imaging can be instrumental. Benign lesions are expected to remain stable or resolve, whereas malignant lesions may progress.

  • Biopsy: In cases where the finding significantly impacts treatment decisions and cannot be clarified by other means, a biopsy for histopathological confirmation is the gold standard.

Quantitative Data Summary

The following tables summarize the Standardized Uptake Values (SUV) for 18F-PSMA-1007 in benign and malignant lesions as reported in various studies.

Table 1: 18F-PSMA-1007 SUVmax in Benign vs. Malignant Lesions

Lesion TypeMedian SUVmax (Range)Study
Benign Lesions5.3 (3.0–42.7)Rauschner et al.[6]
Suspected Tumor9.4 (2.7–234.4)Rauschner et al.[6]
Benign Lesions3.14 (mean)An et al.[15]
Metastases10.72 (mean)An et al.[15]

Table 2: 18F-PSMA-1007 SUV in Sympathetic Ganglia

Ganglion LocationMean SUVmax ± SDMean SUVmean ± SDStudy
Coeliac3.13 ± 0.852.28 ± 0.64Mamlins et al.[7][9]
Cervical2.73 ± 0.691.62 ± 0.43Mamlins et al.[7][9]
Sacral1.67 ± 0.501.15 ± 0.33Mamlins et al.[7][9]

Detailed Experimental Protocols

Protocol 1: Immunohistochemistry for PSMA Expression in Tissue Samples

This protocol is designed to verify the expression of Prostate-Specific Membrane Antigen (PSMA) in tissue sections, which can help elucidate the mechanism of 18F-PSMA-1007 uptake.

1. Tissue Preparation:

  • Fix fresh tissue samples in 10% neutral buffered formalin for 24-48 hours.
  • Dehydrate the samples through a graded series of ethanol (B145695).
  • Clear the samples in xylene.
  • Embed the samples in paraffin (B1166041) wax.
  • Cut 4-5 µm thick sections using a microtome and mount them on positively charged slides.

2. Deparaffinization and Rehydration:

  • Bake slides at 60°C for 1 hour.
  • Deparaffinize sections in xylene (2 changes, 5 minutes each).
  • Rehydrate through graded ethanol (100%, 95%, 70%), 5 minutes each.
  • Rinse with distilled water.

3. Antigen Retrieval:

  • Perform heat-induced epitope retrieval (HIER) using a citrate (B86180) buffer (pH 6.0) or EDTA buffer (pH 9.0).
  • Heat the slides in the retrieval solution at 95-100°C for 20-30 minutes.
  • Allow slides to cool to room temperature.

4. Staining:

  • Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
  • Rinse with phosphate-buffered saline (PBS).
  • Block non-specific binding with a protein block (e.g., 5% normal goat serum) for 30 minutes.
  • Incubate with a primary antibody against PSMA (e.g., rabbit anti-PSMA monoclonal antibody) overnight at 4°C.
  • Rinse with PBS.
  • Incubate with a secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG) for 1 hour at room temperature.
  • Rinse with PBS.
  • Develop the signal using a DAB (3,3'-diaminobenzidine) substrate kit.
  • Counterstain with hematoxylin.

5. Dehydration and Mounting:

  • Dehydrate sections through graded ethanol and xylene.
  • Mount with a permanent mounting medium.

6. Analysis:

  • Examine the slides under a microscope. PSMA-positive cells will show brown staining. Evaluate the intensity and localization (membranous, cytoplasmic) of the staining.

Visualizations

Differentiating_Uptake start Focal 18F-PSMA-1007 Uptake Observed ct_corr Correlate with Low-Dose CT start->ct_corr ct_find Morphological Correlate Found on CT? ct_corr->ct_find benign_ct Features Suggest Benign Lesion (e.g., fracture, arthritis) ct_find->benign_ct Yes suv_ana Quantitative Analysis (SUVmax) ct_find->suv_ana No / Unclear benign_final Likely Benign benign_ct->benign_final suv_val SUVmax > 7.7? suv_ana->suv_val history Review Patient History (e.g., trauma) suv_val->history No suspicious Suspicious for Malignancy suv_val->suspicious Yes follow_up Follow-up Imaging history->follow_up biopsy Consider Biopsy for Histopathology suspicious->biopsy follow_up->suspicious Progression follow_up->benign_final Stable/Resolving

Caption: Workflow for troubleshooting unspecific 18F-PSMA-1007 bone uptake.

IHC_Workflow cluster_prep Tissue Preparation cluster_stain Staining cluster_analysis Analysis p1 Fixation p2 Dehydration p1->p2 p3 Embedding p2->p3 p4 Sectioning p3->p4 s1 Deparaffinize & Rehydrate p4->s1 s2 Antigen Retrieval s1->s2 s3 Blocking s2->s3 s4 Primary Antibody s3->s4 s5 Secondary Antibody s4->s5 s6 Develop & Counterstain s5->s6 a1 Dehydrate & Mount s6->a1 a2 Microscopic Examination a1->a2

Caption: Experimental workflow for PSMA immunohistochemistry.

References

Strategies to reduce bladder uptake of 18F-PSMA-1007

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 18F-PSMA-1007 PET/CT imaging. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes, with a specific focus on strategies to mitigate high bladder uptake of 18F-PSMA-1007.

Frequently Asked Questions (FAQs)

Q1: We are observing high bladder activity with 18F-PSMA-1007, which is interfering with the assessment of the pelvic region. Isn't this tracer known for its low urinary excretion?

A1: You are correct. 18F-PSMA-1007 is distinguished from other PSMA-targeting radioligands by its predominant hepatobiliary clearance, which generally results in lower urinary excretion and bladder activity.[1][2][3] This characteristic is advantageous for evaluating the prostate bed and pelvic lymph nodes.[1][3] However, unexpectedly high tracer accumulation in the bladder can occur in a subset of patients.[1][2][4] The exact mechanisms behind this variability are not yet fully understood and do not appear to be consistently related to imaging parameters or patient clinical characteristics.[1][3]

Q2: What are the primary strategies to reduce bladder uptake of 18F-PSMA-1007?

A2: The most effective and widely studied strategy is the induction of forced diuresis, typically through the administration of a diuretic like furosemide (B1674285), often combined with patient hydration.[1][2][4][5] This approach has been shown to significantly decrease the concentration of 18F-PSMA-1007 in the bladder.[1][2][4]

Q3: How effective is furosemide in reducing bladder activity?

A3: Studies have demonstrated a substantial reduction in 18F-PSMA-1007 bladder activity following the administration of furosemide. Reductions of 68-70% in Standardized Uptake Values (SUV) have been reported.[1] Forced diuresis with furosemide leads to a significant decrease in bladder SUVmax, SUVpeak, and SUVmean.[1][2][6]

Q4: Is hydration alone sufficient to reduce bladder uptake?

A4: Hydration by itself has been found to be insufficient for effectively reducing the level and variability of 18F-PSMA-1007 uptake in the urinary bladder.[4][5] While it may help in reducing the variability of bladder activity, it does not reliably decrease the overall concentration of the tracer in the bladder.[4] The combination of hydration with a diuretic is the most effective approach.[4][5]

Q5: Will implementing these bladder reduction strategies affect the physiological uptake of 18F-PSMA-1007 in other organs or impact tumor lesion detection?

A5: The physiological tracer uptake in most other organs is not significantly influenced by the administration of furosemide.[1][2] However, some minor but statistically significant increases in tracer activity have been observed in the blood pool and bone.[1] Importantly, these strategies are intended to improve lesion detection in the pelvic region by reducing interference from bladder activity, especially for identifying local tumor recurrence near the bladder.[1][2]

Troubleshooting Guide

Issue: High bladder signal is obscuring the prostate bed and pelvic lymph nodes.

Potential Cause Troubleshooting Step Expected Outcome
High concentration of excreted 18F-PSMA-1007 in the bladderImplement a forced diuresis protocol.Significant reduction in bladder SUV, leading to improved visualization of the pelvic region.
Insufficient urine flow to dilute the tracerEnsure adequate patient hydration in conjunction with diuretic administration.Increased urine volume, which helps to lower the concentration of the radiotracer in the bladder.
Suboptimal timing of diuretic administrationAdminister furosemide prior to the PET scan. A 30-minute interval before the scan has been shown to be preferable to a 90-minute interval.[4][5]Maximized diuretic effect at the time of imaging, leading to lower bladder activity.

Quantitative Data Summary

The following tables summarize the quantitative impact of interventions on 18F-PSMA-1007 bladder uptake.

Table 1: Effect of Furosemide on 18F-PSMA-1007 Bladder SUV

Parameter Without Furosemide (Mean ± SD) With Furosemide (Mean ± SD) Percentage Reduction Reference
SUVmax13.20 ± 10.403.92 ± 3.47~70%[1][2][6]
SUVpeak10.94 ± 8.023.47 ± 3.13~68%[1][6]
SUVmean8.74 ± 6.662.81 ± 2.56~68%[1][2][6]

Table 2: Comparison of Bladder SUVmean for Different PSMA Radioligands (Without Diuresis)

Radioligand Median Bladder SUVmean (Range) Reference
18F-PSMA-10071.75 (0.4–6.4)[7]
18F-rhPSMA-7.310.00 (1.9–140)[7]
68Ga-PSMA-1115.92 (2.0–106.0)[7]
18F-DCFPyL25.7 (7.9–87.6)[7]

Experimental Protocols

Protocol 1: Forced Diuresis with Furosemide and Hydration

This protocol is based on methodologies reported to significantly reduce 18F-PSMA-1007 bladder activity.[1][4]

  • Patient Preparation:

    • Patients should be well-hydrated. Oral or intravenous hydration can be administered.

  • Intervention:

    • Administer a fixed dose of 20 mg of furosemide intravenously.[1]

    • The timing of furosemide administration is crucial. Administration 30 minutes prior to the PET scan is recommended for optimal results.[4][5]

    • Immediately following the furosemide injection, an infusion of 500 mL of sodium chloride (NaCl 0.9%) can be given for hydration.[1]

  • Radiotracer Administration:

    • Administer a bolus injection of 18F-PSMA-1007 (e.g., 250 MBq).[1]

  • Imaging:

    • Acquire PET/CT images at a standardized uptake time, for example, 60 minutes post-injection of the tracer.[1]

Visualizations

experimental_workflow Experimental Workflow for Reducing Bladder Uptake cluster_prep Patient Preparation cluster_intervention Intervention cluster_imaging Imaging Protocol cluster_outcome Desired Outcome hydration Patient Hydration (Oral or IV) furosemide Administer Furosemide (e.g., 20 mg IV) hydration->furosemide 30 min prior to scan hydration_iv Administer IV Hydration (e.g., 500 mL NaCl 0.9%) furosemide->hydration_iv tracer Inject 18F-PSMA-1007 hydration_iv->tracer wait Uptake Period (e.g., 60 min) tracer->wait scan Perform PET/CT Scan wait->scan outcome Reduced Bladder Uptake scan->outcome

Caption: Workflow for 18F-PSMA-1007 imaging with reduced bladder uptake.

logical_relationship Logical Relationship of Intervention and Outcome intervention Forced Diuresis (Furosemide + Hydration) mechanism1 Increased Urine Production intervention->mechanism1 mechanism2 Dilution of Radiotracer in Urine mechanism1->mechanism2 outcome Reduced 18F-PSMA-1007 Concentration in Bladder mechanism2->outcome benefit Improved Image Quality in Pelvic Region outcome->benefit

Caption: Intervention logic for reducing 18F-PSMA-1007 bladder signal.

References

Enhancing tumor-to-background ratio in 18F-PSMA-1007 imaging

Author: BenchChem Technical Support Team. Date: December 2025

18F-PSMA-1007 Imaging: Technical Support Center

Welcome to the technical support center for 18F-PSMA-1007 PET imaging. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the tumor-to-background ratio (TBR) and troubleshooting common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of high background uptake with 18F-PSMA-1007?

A1: 18F-PSMA-1007 is characterized by high hepatobiliary excretion, leading to significant physiological uptake in the liver and spleen.[1][2] Additionally, non-specific uptake can occur in benign lesions, such as ganglia, healing fractures, and inflammatory tissues.[3][4][5] Studies have also shown that PSMA is expressed in the capillaries of some benign lesions like angiolipomas, which can cause false-positive findings.[4][5]

Q2: How does uptake time affect the tumor-to-background ratio (TBR)?

A2: Delayed imaging generally improves the TBR. Studies have shown that imaging at 2 to 3 hours post-injection allows for clearance of the tracer from the blood pool and soft tissues, while tumor uptake continues to increase.[6][7] One study comparing imaging at 60 and 120 minutes post-injection found that the median maximum standardized uptake value (SUVmax) in tumor lesions significantly increased from 10.98 to 15.51.[2][8] This leads to a better contrast between tumors and surrounding background tissues.[6][9]

Q3: Why is there sometimes significant 18F-PSMA-1007 uptake in the bladder, despite its primary hepatobiliary clearance?

A3: While 18F-PSMA-1007 is known for its low urinary excretion, which is an advantage over tracers like 68Ga-PSMA-11, unexpected bladder activity can still occur in some patients.[6][10][11][12] The exact reasons are not fully understood, but it does not appear to be correlated with patient characteristics like age, weight, or liver and kidney function.[10][12] This variability can sometimes interfere with the assessment of lesions in the pelvic region.[10][12]

Q4: Can the type of PET scanner used affect the detection of non-specific uptake?

A4: Yes, the technology of the PET scanner can influence the detection of unspecific bone uptake (UBU). A study found that UBUs were significantly more frequent in images acquired with digital PET/CT scanners compared to analog scanners.[3] This is likely due to the higher spatial resolution and sensitivity of digital systems.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your 18F-PSMA-1007 imaging experiments.

Issue 1: High Hepatic Uptake Obscuring Liver Lesions
  • Problem: Intense physiological uptake in the liver makes it difficult to distinguish true metastatic lesions from background noise.

  • Troubleshooting Steps:

    • Optimize Uptake Time: Perform delayed imaging at 2-3 hours post-injection. While liver uptake may also increase over time, the tumor-to-liver ratio can improve.[6][9]

    • Image Reconstruction: Utilize advanced reconstruction algorithms like the block-sequential regularization expectation maximization (BSREM). This technique can enhance image contrast and reduce noise, which may help in differentiating lesions from the background.[1][13][14]

    • Correlative Imaging: Fuse PET images with high-resolution anatomical imaging like contrast-enhanced CT or MRI to help delineate suspicious areas.

Issue 2: Unspecific Bone Uptake Leading to False Positives
  • Problem: Focal uptake in the bones without any corresponding morphological changes on CT can be misinterpreted as metastases.[3] This is a known pitfall with 18F-PSMA-1007.[3]

  • Troubleshooting Steps:

    • Morphological Correlation: Carefully examine the corresponding CT or MRI images for any benign explanations, such as fractures, degenerative changes, or bone marrow islands.[3]

    • Quantitative Analysis: While not definitive, UBUs often present with mild-to-moderate uptake (e.g., SUVmax < 10.0).[3] Very high focal uptake is more likely to be malignant.

    • Follow-up Imaging: In equivocal cases, follow-up imaging may be necessary to assess for changes over time.[9]

Issue 3: Poor Image Quality and Low Contrast-to-Noise Ratio (CNR)
  • Problem: Images appear noisy, making it difficult to confidently identify small lesions.

  • Troubleshooting Steps:

    • Adjust Acquisition Time: Increasing the acquisition time per bed position can improve image quality. An activity time product (administered activity in MBq/kg × acquisition time in min) of around 8 has been shown to provide a good balance between CNR and noise levels.[13][14]

    • Optimize Reconstruction Parameters: When using BSREM, the choice of the β value is crucial. A β value between 700 and 900 for an activity time product of 8 has been suggested as optimal.[13][14] Lower β values can increase noise.[1][13][14]

    • Administered Activity: Ensure the administered activity is appropriate for the patient's weight. A common dosage is 4 MBq/kg.[1][13][14]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on optimizing 18F-PSMA-1007 imaging.

Table 1: Impact of Uptake Time on SUVmax in Lesions and Organs

Tissue/Lesion SUVmax at 60 min (Median) SUVmax at 120 min (Median) % Change Reference
Prostate Cancer Lesions 10.98 15.51 +41.3% [2][8]
Liver Increased over time - - [2]
Spleen Increased over time - - [2]
Blood Pool Decreased over time - - [2][9]

| Urinary Bladder | Decreased over time | - | - |[2] |

Table 2: Recommended Imaging Protocol Parameters

Parameter Recommended Value Rationale Reference
Administered Activity ~4 MBq/kg Provides sufficient signal for high-quality images. [1][13][14]
Uptake Time 120 - 180 minutes Allows for favorable tumor-to-background ratios due to tracer clearance from background tissues. [6][7]
Acquisition Time ~2 min/bed position (for 4 MBq/kg) Achieves an optimal activity time product (AT) of ~8 for good CNR and low noise. [13][14]

| Reconstruction | BSREM with β value of 700-900 | Enhances image contrast and reduces noise compared to standard reconstruction. |[13][14] |

Experimental Protocols

Protocol 1: Optimized Patient Imaging for High TBR

This protocol is based on findings that delayed imaging and specific reconstruction techniques improve image quality.

  • Patient Preparation:

    • Patients should be well-hydrated.

    • No specific fasting requirements are generally needed.

    • Patients should be asked to void immediately before the scan to minimize bladder activity.[1]

  • Radiotracer Administration:

    • Administer approximately 4.0 MBq/kg of 18F-PSMA-1007 intravenously.[1][13]

  • Uptake Period:

    • The patient should rest for an uptake period of 120 minutes.[1][13]

  • Image Acquisition:

    • Perform a whole-body PET/CT scan from the mid-thigh to the base of the skull.[1]

    • Use an acquisition time of 2-3 minutes per bed position.[15]

  • Image Reconstruction:

    • Reconstruct the PET images using a BSREM algorithm.[1][13][14]

    • Utilize a β value in the range of 700-900 for optimal noise and contrast.[13][14]

    • Include time-of-flight and point spread function modeling in the reconstruction.[1]

Visualizations

Diagrams of Workflows and Pathways

G cluster_prep Phase 1: Preparation cluster_scan Phase 2: Imaging cluster_analysis Phase 3: Analysis prep Patient Preparation (Hydration, Voiding) admin Radiotracer Administration (~4 MBq/kg 18F-PSMA-1007) prep->admin uptake Uptake Period (120-180 min) admin->uptake acquire PET/CT Acquisition (2-3 min/bed) uptake->acquire recon Image Reconstruction (BSREM, β=700-900) acquire->recon quant Quantitative Analysis (SUV, TBR Calculation) recon->quant review Image Review & Interpretation quant->review

Caption: Optimized workflow for 18F-PSMA-1007 PET/CT imaging.

G cluster_tumor Tumor Cell cluster_background Background (e.g., Liver) PSMA PSMA Receptor Internalization Internalization & Trapping PSMA->Internalization High Affinity Binding NonSpecific Non-Specific Uptake (Hepatobiliary Clearance) SlowClearance Slower Clearance NonSpecific->SlowClearance Tracer 18F-PSMA-1007 (in circulation) Tracer->PSMA Specific Uptake Tracer->NonSpecific Non-Specific Uptake

Caption: Simplified 18F-PSMA-1007 uptake pathways.

G start Low Tumor-to-Background Ratio Observed check_time Was imaging performed at 120-180 min p.i.? start->check_time sol_time Action: Re-scan at a later time point if feasible. check_time->sol_time No check_recon Was an optimized reconstruction used (e.g., BSREM)? check_time->check_recon Yes sol_time->check_recon sol_recon Action: Re-reconstruct data with BSREM (β=700-900). check_recon->sol_recon No check_uptake Is background uptake diffuse (e.g., liver) or focal? check_recon->check_uptake Yes sol_recon->check_uptake sol_diffuse Issue: Likely physiological uptake. Consider delayed imaging to maximize contrast. check_uptake->sol_diffuse Diffuse sol_focal Issue: Potential non-specific uptake in benign lesion. Correlate with CT/MRI. check_uptake->sol_focal Focal end_node Proceed with interpretation sol_diffuse->end_node sol_focal->end_node

Caption: Troubleshooting logic for low TBR in 18F-PSMA-1007 imaging.

References

Technical Support Center: Optimization of ¹⁸F-PSMA-1007 PET/CT Protocols for Low PSA Level Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ¹⁸F-PSMA-1007 PET/CT for the detection of prostate cancer at low Prostate-Specific Antigen (PSA) levels.

Frequently Asked Questions (FAQs)

Q1: What is the recommended injected activity of ¹⁸F-PSMA-1007 for detecting disease in patients with low PSA levels?

A1: For optimal image quality, an administered activity of 4.0 ± 0.4 MBq/kg of ¹⁸F-PSMA-1007 is often utilized.[1] However, some studies suggest that a dosage of 2.0 ± 0.2 MBq/kg may be sufficient, balancing image quality with the ALARA (As Low As Reasonably Achievable) principle for radiation safety.[1] In one study focused on optimizing reconstruction parameters, a mean activity of 4.0 ± 0.1 MBq/kg was administered.[2][3] Another study on early biochemical recurrence used an activity of 4 MBq per kilogram of body weight.[4]

Q2: What is the optimal uptake time for ¹⁸F-PSMA-1007 PET/CT imaging, especially for low PSA scenarios?

A2: Current guidelines and clinical studies generally recommend an uptake time of 90–120 minutes.[5] Imaging at 2 hours (120 minutes) after injection has been shown to detect significantly more pelvic lymph nodes and bone metastases compared to imaging at 1 hour, potentially leading to a higher N- and M-stage.[5] One study observed a 70% increase in the median SUVmax in malignant lesions when comparing imaging at 120 minutes versus 60 minutes.[6] For dynamic PET/CT analysis, an increasing tracer uptake has been observed during the first 60 minutes of acquisition.[7]

Q3: How do PET reconstruction algorithms impact the detection of lesions at low PSA levels?

A3: The choice of reconstruction algorithm significantly influences image quality. The block-sequential regularization expectation maximization (BSREM) algorithm, such as Q.Clear, can provide higher image contrast while reducing noise compared to standard reconstruction methods.[2][3][8] Optimization of BSREM parameters, like the β value, is crucial. For an activity-time product of 8 MBq/kg*min (e.g., 4 MBq/kg activity with a 2 min/bed position acquisition time), a β value of 700 has been shown to perform well in terms of noise level, contrast-to-noise ratio (CNR), and overall visual image quality.[2][3][8]

Q4: What is the detection rate of ¹⁸F-PSMA-1007 PET/CT in patients with low PSA levels?

A4: The detection rate of ¹⁸F-PSMA-1007 PET/CT is correlated with PSA levels. In patients with biochemical recurrence, detection rates have been reported as follows:

  • PSA ≤ 0.5 ng/mL: 39% to 50%[9][10][11]

  • PSA 0.51 - 1.0 ng/mL: 55% to 80%[10][11]

  • PSA 1.1 - 2.0 ng/mL: 100%[10][11]

  • PSA > 2.0 ng/mL: 100%[11]

It's noteworthy that ¹⁸F-PSMA-1007 has shown a higher detection rate compared to ⁶⁸Ga-PSMA-11, particularly at very low PSA levels (≤0.5 ng/mL).[12]

Troubleshooting Guide

Issue 1: High urinary activity obscuring pelvic lesions.

Cause: While ¹⁸F-PSMA-1007 is primarily cleared through the hepatobiliary system, some renal excretion can occur, leading to radiotracer accumulation in the bladder.[6][12] This can interfere with the detection of lesions in the prostate bed and pelvic region.[12]

Solution:

  • Patient Hydration and Voiding: Ensure the patient is well-hydrated and voids immediately before the scan to minimize bladder activity.[13]

  • Delayed Imaging: Imaging at a later time point (e.g., 120 minutes) may allow for further clearance of the tracer from the urinary system.

  • Diuretics: In some cases, the co-administration of a diuretic like furosemide (B1674285) (0.5 mg/kg, max 40 mg) 30 minutes post-injection can be useful to enhance diuresis and reduce bladder artifacts.[1]

Issue 2: False-positive findings, particularly in bone.

Cause: ¹⁸F-PSMA-1007 can exhibit non-specific uptake in various benign conditions, leading to false-positive interpretations. This is a known limitation, especially for bone lesions.[9][14]

Solution:

  • Correlative Imaging: Careful correlation with anatomical imaging (CT or MRI) is crucial. Features on CT such as sclerotic, lytic, or mixed lesions can help differentiate between benign and malignant uptake.

  • Multi-disciplinary Review: A review of the images in a multidisciplinary team meeting, including nuclear medicine physicians, radiologists, and oncologists, can aid in accurate interpretation.

  • Follow-up Imaging: In equivocal cases, follow-up imaging may be necessary to assess for changes over time.

Issue 3: Motion artifacts leading to misregistration between PET and CT.

Cause: Patient motion, including respiratory motion, between the sequential acquisition of CT and PET data can cause misalignment.[15][16] This is more pronounced near the diaphragm.[15]

Solution:

  • Patient Immobilization and Comfort: Ensure the patient is comfortable and securely positioned to minimize voluntary motion.

  • Breathing Instructions: For thoracic and upper abdominal imaging, providing clear breathing instructions for the CT acquisition can help match the respiratory phase with the averaged PET data.

  • Image Review: Careful inspection of the non-attenuation corrected PET images and the maximum intensity projection (MIP) images can help identify potential misregistration.[15]

Issue 4: Inconsistent image quality across different patients.

Cause: Variations in patient weight, injected activity, uptake time, and reconstruction parameters can all contribute to variability in image quality.

Solution:

  • Standardized Protocol: Implement a standardized protocol for patient preparation, tracer administration (on a per-kilogram basis), uptake time, and image acquisition and reconstruction.

  • Optimization for Scanner Type: The optimal reconstruction parameters, such as the β value for BSREM, may vary between different PET/CT scanner models. It is important to optimize these parameters for the specific system being used.

Data Presentation

Table 1: Recommended ¹⁸F-PSMA-1007 Injection Activities and Uptake Times

ParameterRecommendationRationale
Injected Activity 4.0 MBq/kgProvides a good balance between image quality and radiation dose.[1][2][3][8]
Uptake Time 120 minutesIncreases uptake in malignant lesions and improves detection of metastases compared to earlier imaging.[5][6]

Table 2: Optimized BSREM Reconstruction Parameters

ParameterValueCondition
β value 700For an activity-time product of 8 MBq/kg*min (e.g., 4 MBq/kg activity and 2 min/bed acquisition).[2][3][8]

Experimental Protocols

Protocol 1: Optimized ¹⁸F-PSMA-1007 PET/CT Imaging Protocol (Based on Lund University Study)

  • Patient Preparation: Patients are instructed to fast for at least 4 hours prior to the scan. Blood glucose levels should be checked before tracer injection.

  • Tracer Administration: Administer 4 MBq/kg of ¹⁸F-PSMA-1007 intravenously.

  • Uptake Period: A 120-minute uptake period is observed. Patients are encouraged to rest and stay hydrated during this time.

  • Pre-Scan Procedure: Patients are asked to empty their bladder immediately before image acquisition.

  • Image Acquisition:

    • Perform a whole-body PET/CT scan from the mid-thigh to the base of the skull.

    • Acquisition time per bed position is set to 2 minutes.

  • Image Reconstruction:

    • Utilize the BSREM (Q.Clear) algorithm.

    • Include time-of-flight and point spread function modeling.

    • Set the β value to 700.

    • Reconstruct images into a 256x256 matrix.[2]

Mandatory Visualization

experimental_workflow Optimized 18F-PSMA-1007 PET/CT Workflow for Low PSA cluster_prep Patient Preparation cluster_injection Tracer Administration cluster_uptake Uptake Phase cluster_acquisition Image Acquisition cluster_reconstruction Image Reconstruction cluster_analysis Image Analysis prep Fasting (4h) Patient Hydration inject Inject 4 MBq/kg 18F-PSMA-1007 prep->inject uptake 120-minute Uptake Period inject->uptake void Patient Voids Bladder uptake->void scan Whole-body PET/CT (2 min/bed position) void->scan recon BSREM Algorithm (β=700) TOF + PSF scan->recon analysis Review by Nuclear Medicine Physician recon->analysis

Caption: Optimized workflow for ¹⁸F-PSMA-1007 PET/CT imaging in low PSA prostate cancer.

troubleshooting_logic Troubleshooting Logic for Equivocal Findings start Equivocal Finding on 18F-PSMA-1007 PET/CT check_location Is the finding in the pelvis near the bladder? start->check_location check_bone Is the finding in a bone? start->check_bone check_motion Is there evidence of motion artifact? start->check_motion bladder_artifact Potential Bladder Artifact check_location->bladder_artifact Yes unspecific_bone Potential Unspecific Bone Uptake check_bone->unspecific_bone Yes motion_artifact Potential Motion Artifact check_motion->motion_artifact Yes correlate_ct_mri Correlate with CT/MRI bladder_artifact->correlate_ct_mri unspecific_bone->correlate_ct_mri motion_artifact->correlate_ct_mri mdt_review Multidisciplinary Team Review correlate_ct_mri->mdt_review follow_up Consider Follow-up Imaging mdt_review->follow_up

Caption: Decision-making flowchart for troubleshooting equivocal findings on ¹⁸F-PSMA-1007 PET/CT.

References

Validation & Comparative

A Head-to-Head Comparison of 18F-PSMA-1007 and 68Ga-PSMA-11 for Prostate Cancer Imaging

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of nuclear medicine and prostate cancer diagnostics, the advent of Prostate-Specific Membrane Antigen (PSMA)-targeted radiotracers has revolutionized disease detection and staging. Among the most prominent agents are 68Ga-PSMA-11, the established standard of care in many regions, and the newer 18F-PSMA-1007. This guide provides a comprehensive, data-driven comparison of these two radiopharmaceuticals for researchers, scientists, and drug development professionals.

Performance Characteristics and Physicochemical Properties

18F-PSMA-1007 and 68Ga-PSMA-11, while both targeting PSMA, exhibit distinct physical and pharmacokinetic properties that influence their clinical utility. The longer half-life of Fluorine-18 (110 minutes) compared to Gallium-68 (68 minutes) offers logistical advantages, including the potential for centralized production and distribution, as well as more flexible imaging protocols.[1] Furthermore, the lower positron energy of 18F results in better spatial resolution and reduced image blurring compared to 68Ga.[1]

A key differentiator lies in their primary excretion routes. 68Ga-PSMA-11 is predominantly cleared through the urinary tract, leading to high activity in the bladder that can obscure the detection of lesions in the pelvic region.[2] In contrast, 18F-PSMA-1007 undergoes mainly hepatobiliary excretion, resulting in significantly lower urinary activity and improved visualization of the prostate bed and pelvic lymph nodes.[2][3][4]

Quantitative Data Summary

The following tables summarize key quantitative data from comparative studies of 18F-PSMA-1007 and 68Ga-PSMA-11.

Table 1: Diagnostic Accuracy in Primary Staging of Prostate Cancer

Parameter18F-PSMA-100768Ga-PSMA-11Source
Sensitivity100%85.7%[5]
Specificity90.9%98.2%[5]
Positive Predictive Value87.5%96.8%[5]
Negative Predictive Value100%91.5%[5]
Accuracy94.5%93.3%[5]

Table 2: Diagnostic Performance in Biochemical Recurrence

Parameter18F-PSMA-100768Ga-PSMA-11Source
Sensitivity88.9%44.4%[6]
Specificity100%83.3%[6]
Positive Predictive Value100%80%[6]
Negative Predictive Value92.3%66.6%[6]
PET Positivity Rate (Non-significant difference)91.8%86.9%[7]
Rate of Uncertain Findings (Significant difference)17.2%8.25%[7]

Table 3: Biodistribution (Mean Standardized Uptake Value - SUVmean)

Organ18F-PSMA-100768Ga-PSMA-11Source
Liver11.7 ± 3.95.4 ± 1.7[8]
SpleenHigherLower[8]
Salivary GlandsHigherLower[8]
BoneHigherLower[8]
KidneysLowerHigher[2]
Urinary Bladder3.6625.35[5]

Experimental Protocols

While specific parameters may vary between clinical trials, a general methodology for PET/CT imaging with these tracers can be outlined.

Patient Preparation and Radiotracer Administration
  • Patient Preparation: Generally, no specific patient preparation, such as fasting, is required.[9] However, adequate hydration is often recommended. For 68Ga-PSMA-11, some protocols may include the administration of a diuretic like furosemide (B1674285) to reduce bladder activity, though this is less critical for 18F-PSMA-1007.[3]

  • Radiotracer Injection: The radiopharmaceutical is administered intravenously.

    • 68Ga-PSMA-11: A typical injected dose ranges from 100 to 300 MBq (~3-7 mCi).[9]

    • 18F-PSMA-1007: A common dosage is an intravenous bolus injection of 4 MBq/kg ± 10%, up to a maximum of 400 MBq.[10]

PET/CT Imaging Acquisition
  • Uptake Time:

    • 68Ga-PSMA-11: Imaging is typically initiated approximately 60 minutes (range 45-120 minutes) after injection.[9][11]

    • 18F-PSMA-1007: An uptake time of 90-120 minutes is generally recommended, with some studies suggesting that imaging at 2 hours can lead to the detection of more metastases compared to 1 hour.[12]

  • Scanning Protocol:

    • Patients are scanned from the mid-thighs to the base of the skull.[9]

    • A low-dose CT scan is performed for attenuation correction and anatomical localization.

    • The PET scan is then acquired over the same anatomical range.

    • At the discretion of the investigator, additional imaging of the pelvis may be obtained.[9]

Image Analysis
  • Qualitative and Quantitative Assessment: Images are reviewed by experienced nuclear medicine physicians.[13] PSMA-avid lesions are identified and characterized.

  • Standardized Uptake Value (SUV): The SUVmax (maximum SUV) and SUVmean (mean SUV) are measured for malignant lesions and normal organs to quantify tracer uptake.[2][14]

  • Tumor-to-Background Ratios: These ratios are often calculated to assess lesion conspicuity.[14][15]

  • Statistical Analysis: In comparative studies, statistical tests such as Cohen's kappa are used to assess concordance between the two tracers, and McNemar's test is used to compare their findings with histopathology.[14][16]

Visualizing the Comparison and Workflow

The following diagrams illustrate the key comparative aspects and a generalized experimental workflow.

G cluster_68Ga 68Ga-PSMA-11 cluster_18F 18F-PSMA-1007 Ga_Prod Generator Production Ga_HalfLife Half-life: 68 min Ga_Energy Higher Positron Energy Ga_Excretion Primarily Urinary Excretion Ga_Adv Advantages: - Established Standard - High PPV Ga_Disadv Disadvantages: - Bladder activity can obscure pelvic lesions - Lower spatial resolution F_Prod Cyclotron Production F_HalfLife Half-life: 110 min F_Energy Lower Positron Energy F_Excretion Primarily Hepatobiliary Excretion F_Adv Advantages: - Better spatial resolution - Minimal bladder activity - Logistical benefits F_Disadv Disadvantages: - Higher rate of uncertain bone findings - Higher background uptake in some organs

Caption: Key Physicochemical and Clinical Differences.

G start Patient with Suspected Prostate Cancer injection Intravenous Injection of PSMA Radiotracer start->injection uptake Uptake Period (60-120 min) injection->uptake scan PET/CT Scan (Mid-thigh to Skull Base) uptake->scan analysis Image Reconstruction & Quantitative Analysis (SUV) scan->analysis report Clinical Report & Staging analysis->report

Caption: Generalized Experimental Workflow for PSMA PET/CT.

Head-to-Head Clinical Findings

Primary Staging

In the context of initial staging for intermediate and high-risk prostate cancer, both tracers demonstrate high efficacy in identifying the dominant intraprostatic lesion.[5][14][16] However, 18F-PSMA-1007 may detect additional low-grade lesions, though their clinical relevance is sometimes questionable.[5][14] One study found 18F-PSMA-1007 to have a higher sensitivity but lower specificity than 68Ga-PSMA-11.[5] The minimal urinary excretion of 18F-PSMA-1007 is a distinct advantage for evaluating local tumor extension and pelvic nodal disease.[4][17]

Biochemical Recurrence

For patients experiencing biochemical recurrence, particularly at low PSA levels (≤0.5 ng/mL), 18F-PSMA-1007 has shown higher detection rates compared to 68Ga-PSMA-11.[4][6] This is likely attributable to its superior spatial resolution and the clearer view of the pelvic region.[1] However, this advantage is tempered by a higher frequency of equivocal or uncertain findings, especially in bone, which can lead to a lower positive predictive value compared to 68Ga-PSMA-11.[4][7][13] While 18F-PSMA-1007 demonstrates higher uptake in metastases, 68Ga-PSMA-11 is associated with a higher probability of a true positive finding.[7][17]

Conclusion

Both 18F-PSMA-1007 and 68Ga-PSMA-11 are powerful tools for the imaging of prostate cancer. The choice between them often depends on clinical context, logistical considerations, and the specific diagnostic question at hand.

  • 68Ga-PSMA-11 remains a robust and well-validated tracer, considered the gold standard by many, with a high positive predictive value.[4][7] Its main limitation is urinary excretion, which can hinder pelvic assessment.

  • 18F-PSMA-1007 offers logistical advantages due to the longer half-life of 18F and provides superior imaging of the pelvic region due to its hepatobiliary clearance.[1][3] It may have a higher detection rate in early biochemical recurrence.[6] However, clinicians must be cautious of its propensity for higher nonspecific bone uptake, which can lead to more equivocal findings.[3][4]

Ultimately, the selection of the radiotracer should be guided by an understanding of these distinct profiles to optimize patient management and diagnostic accuracy. Prospective, randomized trials are ongoing to further delineate the comparative efficacy of these agents and refine their optimal use in clinical practice.[15][18][19]

References

A Comparative Analysis of ¹⁸F-PSMA-1007 and ¹⁸F-DCFPyL for Prostate Cancer Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Leading PSMA-Targeted PET Radiotracers

The advent of Prostate-Specific Membrane Antigen (PSMA)-targeted Positron Emission Tomography (PET) has revolutionized the imaging landscape for prostate cancer. Among the numerous radiotracers developed, ¹⁸F-PSMA-1007 and ¹⁸F-DCFPyL have emerged as prominent agents, both demonstrating high efficacy in detecting primary and metastatic prostate cancer lesions.[1][2] This guide provides a comprehensive, data-driven comparison of these two ¹⁸F-labeled PSMA ligands to assist researchers, scientists, and drug development professionals in understanding their respective characteristics, advantages, and limitations.

Performance and Clinical Utility: A Head-to-Head Comparison

Both ¹⁸F-PSMA-1007 and ¹⁸F-DCFPyL are highly effective in identifying prostate cancer lesions, with studies indicating that both tracers detect the same lesions in intraindividual comparisons.[3][4] However, they exhibit distinct biodistribution patterns and performance characteristics that may influence tracer selection in specific clinical scenarios.

¹⁸F-PSMA-1007 is characterized by its predominantly hepatobiliary clearance, resulting in low urinary excretion.[5][6] This feature is particularly advantageous for visualizing the prostate and pelvic region, as it minimizes interference from bladder activity, which can obscure local recurrences or pelvic lymph node metastases.[5][7][8] This tracer has shown particular strength in detecting lesions at low Prostate-Specific Antigen (PSA) levels.[9]

Conversely, ¹⁸F-DCFPyL exhibits renal clearance, similar to the more established ⁶⁸Ga-PSMA-11.[10] While this can sometimes present challenges in pelvic imaging due to urinary bladder activity, ¹⁸F-DCFPyL has demonstrated high detection rates and is associated with fewer equivocal bone lesions compared to ¹⁸F-PSMA-1007.[9][11] The lower hepatic uptake of ¹⁸F-DCFPyL may be favorable in later-stage disease when liver metastases are a concern.[3][4]

A meta-analysis comparing the two tracers found no significant overall difference in the detection rate for biochemical recurrence (BCR).[12] However, for patients with PSA levels between 0.5 and 2 ng/ml, ¹⁸F-PSMA-1007 demonstrated a significantly higher detection rate.[12]

Quantitative Data Summary

The following tables summarize key quantitative data from comparative studies of ¹⁸F-PSMA-1007 and ¹⁸F-DCFPyL.

Table 1: Comparative Biodistribution in Normal Organs (Median SUVmax)

Organ¹⁸F-DCFPyL¹⁸F-PSMA-1007Key Difference
Kidneys37.5022.08Significantly higher uptake with ¹⁸F-DCFPyL
Urinary Bladder79.329.32Significantly higher uptake with ¹⁸F-DCFPyL
Liver9.0716.94Significantly higher uptake with ¹⁸F-PSMA-1007
Gallbladder6.1553.04Significantly higher uptake with ¹⁸F-PSMA-1007
Spleen-14.32Higher uptake with ¹⁸F-PSMA-1007
Salivary Glands-HigherHigher uptake with ¹⁸F-PSMA-1007

Data extracted from an intraindividual comparison study.[10]

Table 2: Tumor Uptake (Median SUVmax)

Lesion Type¹⁸F-DCFPyL¹⁸F-PSMA-1007Statistical Significance
Local TumorVariableVariableNo significant difference
Lymph Node MetastasesVariableVariableNo significant difference
Bone MetastasesVariableVariableNo significant difference

Intraindividual comparison studies have shown no statistically significant difference in the maximum standardized uptake values (SUVmax) for cancerous lesions between the two tracers.[3][4][10]

Table 3: Detection Rates for Biochemical Recurrence (BCR) by PSA Level

PSA Level (ng/mL)¹⁸F-DCFPyL (Pooled Detection Rate)¹⁸F-PSMA-1007 (Pooled Detection Rate)Key Finding
< 0.50.510.52No significant difference
0.5 - 1.00.580.82Significantly higher detection rate with ¹⁸F-PSMA-1007
1.0 - 2.00.820.96Significantly higher detection rate with ¹⁸F-PSMA-1007
> 2.00.890.99No significant difference
Overall 0.77 0.82 No significant overall difference

Data from a meta-analysis of 31 studies.[12]

Experimental Protocols

The following provides a generalized methodology for a comparative PET/CT study involving ¹⁸F-PSMA-1007 and ¹⁸F-DCFPyL, based on published clinical trials.

Patient Preparation:

  • Patients are typically required to fast for at least 4-6 hours prior to radiotracer injection.

  • Adequate hydration is encouraged, followed by voiding immediately before the PET scan to minimize urinary bladder activity, especially for scans with ¹⁸F-DCFPyL.

  • A review of the patient's medical history, including recent treatments and current PSA levels, is conducted.

Radiotracer Administration and Uptake:

  • A standard activity of approximately 250 MBq of either ¹⁸F-DCFPyL or ¹⁸F-PSMA-1007 is administered intravenously.[3][4]

  • In intraindividual comparison studies, the two scans are typically performed 48 hours apart to allow for radioactive decay and tracer washout.[3][4]

  • An uptake period of 1 to 2 hours is common before imaging commences.[3][4]

PET/CT Imaging:

  • Whole-body PET scans are acquired from the vertex to the mid-thigh.

  • A low-dose CT scan is performed for attenuation correction and anatomical localization.

  • The same PET/CT scanner and reconstruction algorithms are used for both tracer studies in comparative analyses to ensure consistency.[3][4]

Image Analysis:

  • PET/CT images are reviewed by experienced nuclear medicine physicians or radiologists.

  • Regions of interest (ROIs) are drawn over tumors and normal organs to calculate SUVmax and other quantitative parameters.

  • Lesion detection is often categorized by anatomical location (e.g., prostate bed, pelvic lymph nodes, distant metastases).

Visualizing Key Concepts

To further elucidate the concepts discussed, the following diagrams illustrate the PSMA signaling pathway, a typical experimental workflow, and a logical comparison of the two tracers.

PSMA_Signaling_Pathway cluster_cell Prostate Cancer Cell PSMA PSMA Receptor (Transmembrane Glycoprotein) Internalization Internalization PSMA->Internalization Receptor-Mediated Endocytosis Tracer ¹⁸F-PSMA-1007 or ¹⁸F-DCFPyL Tracer->PSMA Binding PET_Signal Positron Emission & Gamma Ray Detection Internalization->PET_Signal ¹⁸F Decay

PSMA-Targeted PET Tracer Mechanism of Action.

Experimental_Workflow Patient Prostate Cancer Patient Cohort Randomization Randomization (or Crossover Design) Patient->Randomization TracerA Inject ¹⁸F-PSMA-1007 Randomization->TracerA TracerB Inject ¹⁸F-DCFPyL Randomization->TracerB Uptake Uptake Period (1-2 hours) TracerA->Uptake TracerB->Uptake PETCT Whole-Body PET/CT Scan Uptake->PETCT Analysis Image Analysis (SUVmax, Detection Rates) PETCT->Analysis Comparison Comparative Statistical Analysis Analysis->Comparison Tracer_Comparison cluster_1007 ¹⁸F-PSMA-1007 cluster_DCFPyL ¹⁸F-DCFPyL Clearance_1007 Hepatobiliary Clearance Urinary_1007 Low Urinary Excretion Clearance_1007->Urinary_1007 Pelvic_1007 Advantageous for Pelvic Imaging Urinary_1007->Pelvic_1007 Bone_1007 Potential for More Equivocal Bone Lesions PSA_1007 Higher Detection Rate at PSA 0.5-2 ng/mL Clearance_DCFPyL Renal Clearance Urinary_DCFPyL Higher Urinary Excretion Clearance_DCFPyL->Urinary_DCFPyL Pelvic_DCFPyL Potential Bladder Interference Urinary_DCFPyL->Pelvic_DCFPyL Bone_DCFPyL Fewer Equivocal Bone Lesions Liver_DCFPyL Lower Hepatic Uptake

References

Validating 18F-PSMA-1007 as a biomarker for prostate cancer aggressiveness

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison guide for researchers and drug development professionals.

The landscape of prostate cancer diagnostics is rapidly evolving, with a pressing need for non-invasive biomarkers that can accurately reflect tumor aggressiveness and guide therapeutic decisions. Among the promising candidates, the positron emission tomography (PET) agent 18F-PSMA-1007 has emerged as a powerful tool. This guide provides an objective comparison of 18F-PSMA-1007's performance against other diagnostic modalities, supported by experimental data, detailed protocols, and visual representations of its biological basis and clinical application.

Performance in Detecting and Staging Prostate Cancer

Recent studies have consistently demonstrated the high diagnostic accuracy of 18F-PSMA-1007 PET/CT in identifying and staging prostate cancer, often outperforming conventional imaging methods.

A 2024 study presented at the American Urological Association's Annual Meeting highlighted that 18F-PSMA-1007 PET/CT correctly identified the final pathological T stage in 45% of patients, compared to 28% for multiparametric MRI (mpMRI) (P = .003).[1][2] This suggests a superior capability in local staging. Furthermore, 18F-PSMA-1007 PET/CT was more accurate in identifying the dominant tumor nodule (94% vs. 83%; P = .007) and laterality (64% vs. 44%; P = .001).[1]

In terms of detecting metastatic disease, 18F-PSMA-1007 PET/CT has shown superiority over conventional imaging like bone scans and CTs. One study reported that it outperformed all other modalities in detecting distant metastatic lesions, influencing clinical decision-making in 18% of cases.[3][4]

Correlation with Prostate Cancer Aggressiveness

A key aspect of a biomarker's utility is its ability to correlate with the aggressiveness of the disease. Several studies have established a strong positive correlation between the uptake of 18F-PSMA-1007, measured as the maximum standardized uptake value (SUVmax), and established markers of prostate cancer aggressiveness, such as the Gleason score (GS) and prostate-specific antigen (PSA) levels.

A retrospective analysis of 101 patients found a significant positive correlation between SUVmax and both PSA level (r = 0.561, P < 0.001) and Gleason score (r = 0.496, P < 0.001).[5][6] Patients in the high-risk group had a significantly higher median SUVmax than those in the intermediate-risk group (16.85 vs. 7.80; P < 0.001).[5][6] The study identified an optimal SUVmax cutoff of 9.05 for identifying high-risk prostate cancer, with a sensitivity of 90.4% and a specificity of 65.3%.[5][6]

Another study corroborated these findings, showing that tumors with higher Gleason scores (GS 8 and 9) had significantly higher 18F-PSMA-1007 uptake compared to those with lower scores (GS 6 and 7a) (P < 0.01).[5][6]

Comparison with Other PSMA Tracers

While various PSMA-targeted PET tracers are available, 18F-PSMA-1007 offers distinct advantages. Compared to the more commonly used 68Ga-PSMA-11, 18F-PSMA-1007 has a longer half-life, allowing for centralized production and distribution, and it exhibits lower urinary excretion, which can improve the visualization of pelvic lesions.[7][8][9]

A meta-analysis comparing 18F-based PSMA radiotracers with 68Ga-PSMA-11 found that 18F-PSMA-1007 demonstrated a greater local lesion detection rate due to its predominant hepatobiliary excretion.[10] However, it was also noted to have a higher rate of benign bone uptake, which can be a diagnostic challenge.[10] Another head-to-head comparison in 16 patients found that while both tracers identified all dominant prostatic lesions, 18F-PSMA-1007 detected additional low-grade lesions that were not seen with 68Ga-PSMA-11.[11]

Quantitative Data Summary

Parameter 18F-PSMA-1007 PET/CT Multiparametric MRI (mpMRI) Reference/Citation
Correct Pathological T Stage Identification 45%28%[1][2]
Dominant Nodule Identification 94%83%[1]
Laterality Identification 64%44%[1]
Extracapsular Extension Identification 75%63%[1]
Seminal Vesicle Invasion Accuracy 90%76%[3][4]
Diagnostic Accuracy for Malignant Tumors 95.1%82.9%[12][13]
Sensitivity for Malignant Tumors 95.1%82.9%[12][13]
Correlation of 18F-PSMA-1007 SUVmax with Aggressiveness Markers Correlation Coefficient (r) P-value Reference/Citation
PSA Level 0.561< 0.001[5][6]
Gleason Score 0.496< 0.001[5][6]
Median SUVmax by Risk Group Intermediate-Risk High-Risk P-value Reference/Citation
18F-PSMA-1007 SUVmax 7.8016.85< 0.001[5][6]

Experimental Protocols

18F-PSMA-1007 PET/CT Imaging Protocol

A standardized protocol for 18F-PSMA-1007 PET/CT imaging is crucial for obtaining reliable and reproducible results. The following is a typical experimental workflow:

  • Patient Preparation: Patients are typically required to fast for at least 4-6 hours prior to the scan. Hydration is encouraged.

  • Radiotracer Injection: A dose of 4 MBq/kg body weight of 18F-PSMA-1007 is administered intravenously.[14]

  • Uptake Period: Patients rest in a quiet room for an uptake period of 90-120 minutes.[15] Some studies suggest that imaging at 2 hours post-injection may lead to higher staging due to increased uptake in metastatic lesions.[15]

  • Image Acquisition: A whole-body PET/CT scan is performed from the head to the mid-thigh.

  • Image Analysis: The PET images are reconstructed and analyzed by experienced nuclear medicine physicians. The SUVmax is calculated for suspicious lesions by drawing regions of interest (ROIs).

G cluster_prep Patient Preparation cluster_injection Radiotracer Injection cluster_uptake Uptake Period cluster_acquisition Image Acquisition cluster_analysis Image Analysis prep1 Fasting (4-6 hours) prep2 Hydration injection Intravenous injection of 18F-PSMA-1007 (4 MBq/kg) prep2->injection uptake Rest for 90-120 minutes injection->uptake acquisition Whole-body PET/CT scan uptake->acquisition analysis1 Image Reconstruction acquisition->analysis1 analysis2 SUVmax Calculation analysis1->analysis2

Experimental workflow for 18F-PSMA-1007 PET/CT imaging.

PSMA Signaling and its Role in Prostate Cancer Aggressiveness

Prostate-Specific Membrane Antigen (PSMA) is not merely a passive target for imaging agents; it plays an active role in prostate cancer progression. PSMA's enzymatic activity influences key signaling pathways that drive tumor growth and survival.

PSMA functions as a glutamate (B1630785) carboxypeptidase, and its activity has been shown to activate the PI3K/AKT signaling pathway.[16][17] This pathway is a major driver of tumor growth and transition to castration-resistant prostate cancer.[16] The activation of PI3K signaling by PSMA is thought to occur through the modulation of metabotropic glutamate receptors.[16] Furthermore, PSMA expression is strongly correlated with the phosphorylation of AKT, a key downstream effector of the PI3K pathway.[16]

Interestingly, PSMA expression can redirect cell survival signaling from the MAPK pathway to the PI3K-AKT pathway.[18][19] This switch is mediated by PSMA's interaction with the scaffolding protein RACK1, which disrupts signaling from the β1 integrin and IGF-1R complex to the MAPK pathway, thereby enabling AKT pathway activation.[18][19] This shift promotes a pro-tumorigenic and anti-apoptotic phenotype.[20]

G PSMA PSMA RACK1 RACK1 PSMA->RACK1 interacts with Glutamate Glutamate PSMA->Glutamate increases mGluR1 mGluR1 PI3K PI3K mGluR1->PI3K activates AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Growth Tumor Growth & Survival AKT->Growth mTOR->Growth MAPK MAPK/ERK Pathway RACK1->MAPK inhibits Integrin β1 Integrin Integrin->MAPK activates IGF1R IGF-1R IGF1R->MAPK activates Proliferation Proliferation MAPK->Proliferation Glutamate->mGluR1 activates

PSMA's role in modulating key signaling pathways in prostate cancer.

Conclusion

The evidence strongly supports the validation of 18F-PSMA-1007 as a robust biomarker for prostate cancer aggressiveness. Its superior performance in tumor staging compared to mpMRI, strong correlation with Gleason score and PSA levels, and favorable characteristics over other PSMA tracers make it an invaluable tool for researchers and clinicians. The ability of 18F-PSMA-1007 PET/CT to provide quantitative data on tumor biology has the potential to significantly impact patient stratification, treatment planning, and the development of novel therapies for prostate cancer. As research continues, 18F-PSMA-1007 is poised to become a cornerstone in the personalized management of this prevalent disease.

References

Cross-Validation of ¹⁸F-PSMA-1007 PET with Ex Vivo Autoradiography: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of in vivo ¹⁸F-PSMA-1007 Positron Emission Tomography (PET) imaging with ex vivo autoradiography for the assessment of Prostate-Specific Membrane Antigen (PSMA) expression. The following sections detail the quantitative data, experimental methodologies, and relevant biological pathways to support the cross-validation of these imaging techniques.

Quantitative Data Summary

The direct quantitative correlation between ¹⁸F-PSMA-1007 PET imaging and ex vivo autoradiography is a critical step in validating the PET signal as a true representation of radiotracer distribution at the tissue level. Preclinical studies in mouse models of prostate cancer provide data on this correlation.

ParameterIn Vivo ¹⁸F-PSMA-1007 PET/CTEx Vivo Flexible Autoradiography (FAR)Reference
Lowest Detected Activity Concentration Not explicitly defined as a lower limit7.25 kBq/mL[1]
Tumor-to-Background Ratios (TBR) High TBRs achievableHigh contrast observed[2]
Qualitative Correlation High tumor uptake visualizedCo-localization of radioactivity with tumor tissue confirmed

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following protocols are summaries from preclinical studies involving ¹⁸F-PSMA-1007 PET and autoradiography.

¹⁸F-PSMA-1007 PET Imaging in a Murine Model

This protocol outlines the typical procedure for performing ¹⁸F-PSMA-1007 PET imaging in mice bearing prostate cancer xenografts.

  • Animal Model: Male BALB/c mice (6 weeks old) are subcutaneously inoculated with PSMA-positive prostate cancer cells (e.g., LNCaP). Tumors are allowed to grow to a suitable size for imaging.[3]

  • Radiotracer Injection: Mice are intravenously injected with approximately 2.61 MBq (range: 2.02-3.06 MBq) of ¹⁸F-PSMA-1007 through the tail vein.[4]

  • PET/CT Imaging:

    • Dynamic or static PET scans are acquired. For dynamic scans, imaging can begin immediately after injection and last for up to 120 minutes. Static images are typically acquired at a specific time point post-injection (e.g., 60 minutes).

    • A CT scan is performed for anatomical co-registration and attenuation correction.

    • PET data is reconstructed using an appropriate algorithm (e.g., Ordered Subsets Expectation Maximization - OSEM).

  • Image Analysis:

    • Regions of Interest (ROIs) are drawn on the PET images over the tumor and background tissues (e.g., muscle) to calculate Standardized Uptake Values (SUVs) and Tumor-to-Background Ratios (TBRs).

Ex Vivo Autoradiography

Following the final PET scan, ex vivo autoradiography is performed to visualize the microscopic distribution of the radiotracer within the excised tissues.

  • Euthanasia and Tissue Collection: Immediately after the final imaging session, mice are euthanized. Tumors and other organs of interest are excised.

  • Tissue Processing: The excised tissues are frozen in an appropriate medium (e.g., isopentane (B150273) cooled with liquid nitrogen) to preserve their structure.

  • Cryosectioning: The frozen tissues are sectioned into thin slices (typically 10-20 µm) using a cryostat.

  • Exposure: The tissue sections are mounted on microscope slides and exposed to a phosphor imaging plate or autoradiographic film for a specified period, allowing the radioactive decay of ¹⁸F to create an image.

  • Imaging: The imaging plate is scanned using a phosphor imager to obtain a digital autoradiograph, which shows the distribution of the radiotracer within the tissue section.

  • Analysis: The signal intensity on the autoradiograph can be quantified and correlated with the PET data and histological features of the tissue.

Visualizations

PSMA Signaling Pathway

Prostate-Specific Membrane Antigen (PSMA), also known as folate hydrolase 1 (FOLH1), is a transmembrane protein with enzymatic activity. Its signaling is implicated in prostate cancer progression through pathways like the PI3K/Akt/mTOR cascade.[5][6]

PSMA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PSMA PSMA (FOLH1) Glutamate Glutamate PSMA->Glutamate PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Glutamate->PI3K Activation NAAG NAAG NAAG->PSMA Hydrolysis

Caption: PSMA-mediated signaling cascade.

Experimental Workflow: From In Vivo PET to Ex Vivo Autoradiography

The following diagram illustrates the sequential workflow for cross-validating in vivo PET imaging with ex vivo autoradiography.

Experimental_Workflow cluster_invivo In Vivo cluster_exvivo Ex Vivo AnimalModel Prostate Cancer Mouse Model Injection ¹⁸F-PSMA-1007 Injection AnimalModel->Injection PET_CT PET/CT Imaging Injection->PET_CT Euthanasia Euthanasia & Tissue Collection PET_CT->Euthanasia DataAnalysis Data Correlation (PET vs. Autoradiography) PET_CT->DataAnalysis Sectioning Cryosectioning Euthanasia->Sectioning Autoradiography Autoradiography Sectioning->Autoradiography Autoradiography->DataAnalysis

Caption: Cross-validation workflow.

References

A Comparative Guide to the Reproducibility and Repeatability of 18F-PSMA-1007 PET Measurements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reproducibility and repeatability of 18F-PSMA-1007 PET measurements, a critical aspect for its application in clinical research and drug development. The performance of 18F-PSMA-1007 is compared with its main alternative, 68Ga-PSMA-11, supported by experimental data from recent studies.

Data Presentation: Quantitative Comparison of Tracer Repeatability

The reproducibility and repeatability of PET measurements are crucial for monitoring treatment response and for the reliable use of quantitative imaging biomarkers. The following tables summarize the test-retest repeatability of 18F-PSMA-1007 and 68Ga-PSMA-11 from a prospective intra-individual comparison study.

TracerParameterRepeatability Coefficient (RC)Interpretation
18F-PSMA-1007 SUVmean14.2%A change of more than 14.2% in SUVmean between two scans is likely to represent a true biological change.
68Ga-PSMA-11 SUVmean7.9%A change of more than 7.9% in SUVmean between two scans is likely to represent a true biological change.

Table 1: Test-Retest Repeatability of SUVmean for 18F-PSMA-1007 and 68Ga-PSMA-11. Data from a study involving test-retest scans performed a median of 5 days apart. The Repeatability Coefficient (RC) indicates the expected variation in measurements under identical conditions.

ParameterInfluencing FactorObserved VariationImplication for Reproducibility
SUVmax Uptake Time (90-120 min vs. 120-210 min)~10-12% mean increase with delayed imaging[1]Standardization of uptake time is critical for longitudinal studies to minimize measurement variability.
Functional Tumor Volume Segmentation Method (Gradient-based vs. Threshold-based)Gradient-based method showed the smallest change in volume between initial and delayed scans (0.5% vs. -11.8% and -8.6% for threshold methods)[1]The choice of segmentation method significantly impacts the reproducibility of tumor volume measurements. Gradient-based methods may offer higher consistency.

Table 2: Factors Influencing the Reproducibility of 18F-PSMA-1007 Quantitative Measurements. This table highlights the impact of technical parameters on the variability of SUVmax and functional tumor volume.

Experimental Protocols

To ensure the reproducibility and comparability of 18F-PSMA-1007 PET studies, adherence to a standardized protocol is paramount. The following outlines a generalized experimental workflow based on methodologies reported in the literature.

Patient Preparation:

  • No specific fasting requirements are generally needed for PSMA PET scans.

  • Patients are advised to be well-hydrated.

  • Strenuous physical activity should be avoided for 24 hours prior to the scan.

Radiotracer Administration:

  • An intravenous injection of 18F-PSMA-1007 is administered.

  • The typical injected activity ranges from approximately 240 MBq to 4 MBq/kg of body weight.

Uptake Phase:

  • A resting period is required to allow for the biodistribution and uptake of the tracer.

  • The recommended uptake time is typically between 90 and 120 minutes post-injection. Some studies have investigated longer uptake times, noting an increase in lesion SUVmax[1].

PET/CT Image Acquisition:

  • Patients are positioned supine on the scanner bed.

  • A low-dose CT scan is first acquired for attenuation correction and anatomical localization.

  • The PET scan is then performed, typically covering the area from the vertex of the skull to the mid-thigh.

  • Acquisition is usually done in 3D mode, with an acquisition time of 2-5 minutes per bed position.

Image Analysis and Quantification:

  • PET images are reconstructed using standard algorithms.

  • Regions of interest (ROIs) or volumes of interest (VOIs) are drawn around areas of focal tracer uptake to derive quantitative metrics.

  • Key quantitative parameters include:

    • Standardized Uptake Value (SUV): SUVmax (maximum pixel value in the ROI), SUVmean (average pixel value in the ROI).

    • Tumor Volume: Metabolic Tumor Volume (MTV) or PSMA-avid Tumor Volume (PSMA-TV), representing the volume of tissue with tracer uptake above a certain threshold.

    • Total Lesion PSMA (TL-PSMA): Calculated as the product of MTV and SUVmean.

Mandatory Visualization: Experimental Workflow for 18F-PSMA-1007 PET Imaging

G cluster_pre_scan Pre-Scan Preparation cluster_scan PET/CT Acquisition cluster_post_scan Image Analysis PatientPrep Patient Preparation - Hydration - No strenuous exercise Radiotracer Radiotracer Administration - Intravenous injection of 18F-PSMA-1007 - (e.g., 4 MBq/kg) PatientPrep->Radiotracer Uptake Uptake Phase - Rest period - (90-120 minutes) Radiotracer->Uptake CT_Scan Low-Dose CT Scan - Attenuation correction - Anatomical localization Uptake->CT_Scan PET_Scan PET Scan - 3D acquisition - (e.g., 2-5 min/bed position) CT_Scan->PET_Scan Reconstruction Image Reconstruction PET_Scan->Reconstruction Analysis Quantitative Analysis - SUVmax, SUVmean - Tumor Volume (MTV) - Total Lesion PSMA (TL-PSMA) Reconstruction->Analysis

Caption: Generalized experimental workflow for an 18F-PSMA-1007 PET/CT study.

Discussion and Comparison with Alternatives

The available data indicates that while 18F-PSMA-1007 is a valuable tool for prostate cancer imaging, its quantitative measurements may exhibit higher variability compared to 68Ga-PSMA-11. The repeatability coefficient for SUVmean was found to be nearly double for 18F-PSMA-1007 (14.2%) compared to 68Ga-PSMA-11 (7.9%). This suggests that a larger change in SUVmean is required to be considered a true biological change when using 18F-PSMA-1007 in longitudinal studies.

Several factors can contribute to the variability of 18F-PSMA-1007 measurements. As demonstrated, both uptake time and the choice of segmentation method for tumor volume can significantly influence the results[1]. The observed increase in SUVmax with delayed imaging underscores the importance of strict adherence to a standardized imaging protocol, particularly the uptake time, to ensure the reproducibility of measurements across different time points and institutions.

In contrast to 68Ga-PSMA-11, which is primarily cleared through the urinary tract, 18F-PSMA-1007 shows predominantly hepatobiliary excretion. This can be advantageous for imaging the prostate bed and pelvic lymph nodes by reducing urinary activity that might obscure lesions. However, it can lead to higher background signal in the liver and gastrointestinal tract.

18F-PSMA-1007 is a powerful radiotracer for PET imaging in prostate cancer. However, for its use in quantitative studies, particularly for monitoring therapeutic response, it is essential to be aware of its inherent measurement variability. The repeatability of SUVmean is lower for 18F-PSMA-1007 compared to 68Ga-PSMA-11. To enhance the reproducibility of 18F-PSMA-1007 PET measurements, strict standardization of experimental protocols, including patient preparation, radiotracer administration, uptake time, and image analysis techniques, is critical. The use of consistent and robust segmentation methods, such as gradient-based approaches for tumor volume assessment, is also recommended to minimize variability. Researchers and clinicians should consider these factors when designing studies and interpreting longitudinal 18F-PSMA-1007 PET data.

References

A Comparative Analysis of 18F-PSMA-1007 and Other PSMA-Targeting Radiotracers for PET Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 18F-PSMA-1007 with other leading Prostate-Specific Membrane Antigen (PSMA)-targeting radiotracers. The following sections detail the performance characteristics, experimental protocols, and biodistribution of these agents, supported by experimental data to aid in the selection of the most appropriate tracer for clinical and research applications.

Prostate-Specific Membrane Antigen (PSMA) has emerged as a crucial biomarker for the diagnosis and staging of prostate cancer. Positron Emission Tomography (PET) imaging with radiolabeled PSMA ligands has revolutionized the management of this disease. While 68Ga-PSMA-11 has been the most extensively studied tracer, several 18F-labeled agents, including 18F-PSMA-1007 and 18F-DCFPyL, have been developed to leverage the advantageous properties of Fluorine-18, such as its longer half-life and lower positron energy, which can lead to better image resolution. This guide focuses on a detailed comparison of 18F-PSMA-1007 against other commonly used PSMA radiotracers.

Performance Characteristics

A key differentiator among PSMA radiotracers is their biodistribution and clearance pathways, which significantly impact diagnostic accuracy, particularly in the pelvic region. 18F-PSMA-1007 is characterized by its predominantly hepatobiliary excretion, resulting in minimal urinary activity.[1][2][3] This feature can be advantageous for the detection of local recurrences in the prostate bed and pelvic lymph nodes, as it avoids the interference of high bladder activity seen with tracers that have renal clearance, such as 68Ga-PSMA-11 and 18F-DCFPyL.[1][4][5]

However, 18F-PSMA-1007 exhibits higher physiological uptake in the liver, spleen, and salivary glands compared to 68Ga-PSMA-11.[2][6] This increased background activity in the upper abdomen may pose challenges in detecting metastatic lesions in these areas.[7][8] Furthermore, a notable characteristic of 18F-PSMA-1007 is its propensity for higher uptake in benign bone lesions, which can lead to false-positive findings.[8]

In terms of lesion detection, studies have shown that 18F-based PSMA radiotracers, in general, may offer a marginally higher detection rate and higher maximum standardized uptake values (SUVmax) compared to 68Ga-PSMA-11. Specifically, 18F-PSMA-1007 has demonstrated a greater local lesion detection rate compared to 68Ga-PSMA-11, a benefit attributed to its low urinary excretion.[9] For detecting distant metastases, the performance is generally comparable, although the specific biodistribution of each tracer can influence detectability in certain regions.[2]

Quantitative Data Summary

The following tables summarize key quantitative data from comparative studies of 18F-PSMA-1007, 68Ga-PSMA-11, and 18F-DCFPyL.

Table 1: Biodistribution in Normal Organs (Mean Standardized Uptake Value - SUVmean)

Organ18F-PSMA-100768Ga-PSMA-1118F-DCFPyL
LiverHigh (e.g., SUVmean ~8-17)[2][5][6]Low (e.g., SUVmean ~3)[6]Low (e.g., SUVmean ~9)[5]
KidneysModerate (e.g., SUVmean ~15-22)[5][6]High (e.g., SUVmean ~21-37)[5][6]High (e.g., SUVmean ~37)[5]
SpleenHigh (e.g., SUVmean ~10-14)[5][6]Low (e.g., SUVmean ~3)[6]Moderate (e.g., SUVmean ~6)[5]
Salivary GlandsHigh[10]High[10]High[5]
Urinary BladderVery Low (e.g., SUVmean ~3-9)[2][4][5]High (e.g., SUVmean ~10-79)[4][5]High (e.g., SUVmean ~79)[5]
Bone MarrowModerate[6][7]Low[6]Not specified

Table 2: Lesion Detection and Uptake (Illustrative Data)

Parameter18F-PSMA-100768Ga-PSMA-1118F-DCFPyL
Detection Rate (Biochemical Recurrence)
PSA < 0.5 ng/mLHigher detection rate in some studiesLower detection rate in some studies[11]High detection rate[11]
Overall Detection RateComparable to 68Ga-PSMA-11[12]Gold standard with extensive data[11]High and comparable to 68Ga-PSMA-11[9][11]
Lesion SUVmax Generally higher than 68Ga-PSMA-11[9]Lower than 18F-based tracers in some studies[9]Comparable to 18F-PSMA-1007[13]
False Positives Higher incidence in benign bone lesions[9]Lower incidence of benign bone uptakeLower incidence compared to 18F-PSMA-1007[11]

Table 3: Dosimetry

Parameter18F-PSMA-100768Ga-PSMA-11
Effective Dose (mSv/MBq) ~0.0146 - 0.025[6][10]~0.0103[6]
Critical Organs (Highest Absorbed Dose) Kidneys, Spleen, Liver, Lacrimal Glands, Salivary Glands[6][10]Kidneys, Urinary Bladder Wall[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of findings. The following are generalized experimental protocols for PET/CT imaging with the discussed radiotracers.

18F-PSMA-1007 PET/CT Imaging Protocol
  • Patient Preparation: No specific patient preparation such as fasting is required. Patients are encouraged to be well-hydrated.

  • Radiotracer Administration: An intravenous injection of 18F-PSMA-1007 is administered, with a typical dose of 4 MBq/kg body weight.[10]

  • Uptake Time: Imaging is typically performed 60 to 120 minutes post-injection.[2][7] Some studies suggest that imaging at 120 minutes may result in higher tumor-to-background ratios due to increased tracer uptake in lesions over time.[7]

  • Image Acquisition: A whole-body PET/CT scan is acquired from the skull base to the mid-thigh. The acquisition time per bed position is typically 2-4 minutes.[2][14]

  • Image Reconstruction: Images are reconstructed using standard algorithms, with attenuation correction derived from the low-dose CT scan.

68Ga-PSMA-11 PET/CT Imaging Protocol
  • Patient Preparation: Patients are advised to be well-hydrated. Some protocols may include the administration of a diuretic like furosemide (B1674285) to enhance the clearance of the radiotracer from the urinary tract and improve visualization of the pelvic region.[15]

  • Radiotracer Administration: An intravenous injection of 68Ga-PSMA-11 is administered, with a typical dose of 100 to 300 MBq.[16]

  • Uptake Time: Imaging is performed approximately 60 minutes (range 45-120 minutes) after the injection.[16]

  • Image Acquisition: A whole-body PET/CT scan is acquired from the mid-thighs to the base of the skull.[16]

  • Image Reconstruction: Standard reconstruction algorithms are used with CT-based attenuation correction.

18F-DCFPyL PET/CT Imaging Protocol
  • Patient Preparation: Patients should be well-hydrated by drinking water before and after the injection to ensure adequate hydration and to reduce radiation exposure by encouraging frequent voiding.[17] Fasting is not required.[17]

  • Radiotracer Administration: The recommended intravenous dose is 333 MBq (9 mCi), with an acceptable range of 296 to 370 MBq (8-10 mCi).[18]

  • Uptake Time: Imaging is typically performed between 60 and 120 minutes post-injection.[17][18] Delayed imaging at 120 minutes may improve the detection of subtle lesions.[17]

  • Image Acquisition: A whole-body PET/CT scan is acquired.

  • Image Reconstruction: Standard iterative reconstruction algorithms are used with CT-based attenuation correction.

Visualizing the Comparison

To better illustrate the key decision points in selecting a PSMA radiotracer, the following diagrams outline the logical relationships and workflows.

Comparative Workflow for PSMA Radiotracer Selection cluster_0 Clinical Question cluster_1 Key Considerations cluster_2 Radiotracer Choice Primary Staging Primary Staging Hepatic Uptake Hepatic Uptake Primary Staging->Hepatic Uptake Evaluate Liver Metastases Availability Availability Primary Staging->Availability Biochemical Recurrence Biochemical Recurrence Urinary Clearance Urinary Clearance Biochemical Recurrence->Urinary Clearance Suspected Pelvic Recurrence Bone Specificity Bone Specificity Biochemical Recurrence->Bone Specificity History of Benign Bone Disease Theranostics Theranostics Theranostics->Availability 18F-PSMA-1007 18F-PSMA-1007 Urinary Clearance->18F-PSMA-1007 Low Urinary Activity Needed 68Ga-PSMA-11 68Ga-PSMA-11 Urinary Clearance->68Ga-PSMA-11 Diuretic can be used 18F-DCFPyL 18F-DCFPyL Urinary Clearance->18F-DCFPyL Renal Clearance Hepatic Uptake->18F-PSMA-1007 High Hepatic Uptake Hepatic Uptake->68Ga-PSMA-11 Low Hepatic Uptake Hepatic Uptake->18F-DCFPyL Lower Hepatic Uptake Bone Specificity->18F-PSMA-1007 Potential for False Positives Bone Specificity->68Ga-PSMA-11 High Specificity Bone Specificity->18F-DCFPyL High Specificity Availability->18F-PSMA-1007 Cyclotron Production, Longer Half-life Availability->68Ga-PSMA-11 Generator Produced, Shorter Half-life Availability->18F-DCFPyL Cyclotron Production, Longer Half-life

Caption: Decision workflow for selecting a PSMA radiotracer.

General PSMA PET/CT Experimental Workflow Patient Preparation Patient Preparation Radiotracer Injection Radiotracer Injection Patient Preparation->Radiotracer Injection Uptake Phase Uptake Phase Radiotracer Injection->Uptake Phase 60-120 minutes PET/CT Imaging PET/CT Imaging Uptake Phase->PET/CT Imaging Image Reconstruction Image Reconstruction PET/CT Imaging->Image Reconstruction Image Analysis Image Analysis Image Reconstruction->Image Analysis SUV Measurement, Lesion Identification Reporting Reporting Image Analysis->Reporting

Caption: Standardized workflow for PSMA PET/CT imaging.

Conclusion

The choice of a PSMA-targeting radiotracer is a nuanced decision that depends on the specific clinical question, institutional infrastructure, and the potential for ambiguous findings. 18F-PSMA-1007 offers the distinct advantage of low urinary excretion, which can be critical for evaluating the pelvic region. However, its higher uptake in the liver and the potential for false-positive bone lesions are important considerations.[9][8] 68Ga-PSMA-11 remains the gold standard with a vast body of evidence supporting its clinical utility, while 18F-DCFPyL provides a favorable balance of imaging characteristics, including high detection rates and renal clearance that is familiar to interpreters of 68Ga-PSMA-11 scans.[9][11] Ultimately, a thorough understanding of the comparative performance and characteristics of these radiotracers is essential for optimizing the diagnostic management of patients with prostate cancer. Further head-to-head prospective studies are needed to definitively establish the superiority of one tracer over another for specific clinical indications.[9][19]

References

Navigating the Landscape of Prostate Cancer Diagnosis: A Comparative Guide to 18F-PSMA-1007 PET/CT and mpMRI

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of oncology, the precise detection and staging of prostate cancer are paramount. This guide provides an objective comparison of two leading imaging modalities: 18F-PSMA-1007 Positron Emission Tomography/Computed Tomography (PET/CT) and multiparametric Magnetic Resonance Imaging (mpMRI). By examining their sensitivity and specificity, supported by experimental data, this document aims to illuminate the strengths and limitations of each technique in lesion detection.

The landscape of prostate cancer diagnostics is continually evolving, with imaging technologies playing an increasingly crucial role in guiding clinical decisions. Among the most promising advancements are 18F-PSMA-1007 PET/CT, a molecular imaging technique that targets the prostate-specific membrane antigen (PSMA), and mpMRI, a functional imaging method that provides detailed anatomical and physiological information. Understanding the comparative efficacy of these modalities is essential for optimizing patient management and advancing therapeutic strategies.

Diagnostic Performance: A Head-to-Head Comparison

The diagnostic accuracy of 18F-PSMA-1007 PET/CT and mpMRI has been rigorously evaluated in numerous studies. The following tables summarize the quantitative data on their sensitivity and specificity for detecting primary prostate cancer, lymph node metastases, and extraprostatic extension.

Primary Prostate Cancer Lesion Detection
Imaging ModalitySensitivitySpecificityPositive Predictive Value (PPV)Negative Predictive Value (NPV)Source
18F-PSMA-1007 PET/CT 78.1% - 95.1%89.6% - 100%100%69.6%[1][2]
mpMRI 76.7% - 82.9%93% - 100%100%63.2%[1][2]
18F-PSMA-1007 PET/MRI 94.74%100%100%83.33%[3]
biparametric MRI (bpMRI) 92.11%50%87.50%62.50%[3]

A study comparing 18F-PSMA-1007 PET/CT and mpMRI for the diagnosis of primary prostate cancer found that 18F-PSMA-1007 PET/CT had slightly higher sensitivity and negative predictive value.[1] Another study reported that the sensitivity, PPV, and diagnostic accuracy of 18F-PSMA-1007 PET/CT were higher than those of MRI (95.1% vs. 82.9%, 100.0% vs. 100.0%, and 95.1% vs. 82.9%, respectively).[2] When comparing integrated 18F-PSMA-1007 PET/MRI with biparametric MRI (bpMRI), the integrated approach demonstrated significantly higher specificity and positive predictive value.[3]

Lymph Node Metastases Detection
Imaging ModalitySensitivitySpecificityPositive Predictive Value (PPV)Negative Predictive Value (NPV)Source
18F-PSMA-1007 PET/CT 26.9% - 81.7%96.2% - 99.6%70% - 92.4%93.6% - 98.9%[4][5]
mpMRI 25%93% - 100%--[6]

For the detection of lymph node metastases, 18F-PSMA-1007 PET/CT demonstrates high specificity, though its sensitivity can be variable, particularly for smaller metastases.[4][5] One study reported a sensitivity of 53.8% and a specificity of 96.7% for detecting lymph node metastases ≥ 3 mm.[4] In a lesion-based analysis for detecting positive lymph nodes larger than 3 mm, 18F-PSMA-1007 PET had a sensitivity of 81.7% and a specificity of 99.6%.[5] In contrast, studies comparing 18F-PSMA-1007 PET/CT with mpMRI for N staging have shown that the PET modality outperformed MRI in terms of sensitivity (62.5% vs. 25%), while specificities were similar (90.4% vs. 93%).[6]

Extraprostatic Extension (EPE) and Seminal Vesicle Invasion (SVI)
Imaging ModalityEPE SensitivityEPE SpecificitySVI SensitivitySVI SpecificitySource
18F-PSMA-1007 PET/CT 41% - 53%68% - 85%47% - 80%85% - 94%[6][7]
mpMRI 55% - 80%80% - 90%33% - 50%85% - 96%[6][7]

In the context of local staging, the performance of the two modalities is more nuanced. For detecting extraprostatic extension (EPE), mpMRI has shown higher sensitivity in some studies.[6][7] Conversely, for seminal vesicle invasion (SVI), 18F-PSMA-1007 PET/CT has demonstrated higher sensitivity in certain cohorts.[6] A head-to-head comparison found no significant difference in the diagnostic accuracy of PSMA PET/CT and mpMRI for the detection of EPE and SVI.[7]

Experimental Protocols

The methodologies employed in the cited studies are crucial for interpreting the performance data. Below are detailed experimental protocols for both 18F-PSMA-1007 PET/CT and mpMRI.

18F-PSMA-1007 PET/CT Protocol
  • Patient Population: Patients with biopsy-proven intermediate- or high-risk prostate cancer scheduled for radical prostatectomy and extended pelvic lymph node dissection (ePLND) are typically included.[4][8]

  • Radiotracer Administration: Patients receive an intravenous injection of 18F-PSMA-1007.

  • Imaging Acquisition: Whole-body PET/CT scans are acquired approximately 60-120 minutes after radiotracer injection. A low-dose CT scan is performed for attenuation correction and anatomical localization.

  • Image Interpretation: PET images are interpreted by experienced nuclear medicine physicians. Increased focal uptake, not explained by physiological distribution, is considered indicative of prostate cancer. The maximum standardized uptake value (SUVmax) is often used as a semi-quantitative measure.

  • Reference Standard: The gold standard for validation is histopathological analysis of the radical prostatectomy specimen and dissected lymph nodes.[7][8]

mpMRI Protocol
  • Patient Population: Similar to PET/CT studies, patients with suspected or confirmed prostate cancer undergoing investigation for primary diagnosis or staging are included.

  • Imaging Acquisition: mpMRI of the prostate is performed on a 1.5T or 3T MRI scanner. The protocol typically includes T2-weighted imaging (T2WI), diffusion-weighted imaging (DWI) with apparent diffusion coefficient (ADC) mapping, and dynamic contrast-enhanced (DCE) imaging.[9]

  • Image Interpretation: Images are interpreted by experienced radiologists according to the Prostate Imaging Reporting and Data System (PI-RADS) version 2.1. Lesions are assigned a score from 1 to 5, with higher scores indicating a greater likelihood of clinically significant prostate cancer.

  • Reference Standard: Histopathological findings from MRI-targeted or systematic biopsies, or from radical prostatectomy specimens, serve as the reference standard.[1][8]

Visualizing the Diagnostic Pathway and Performance Comparison

To further elucidate the roles of 18F-PSMA-1007 PET/CT and mpMRI, the following diagrams, generated using Graphviz, illustrate the patient workflow and a logical comparison of their diagnostic performance.

patient_workflow cluster_diagnosis Initial Diagnosis & Staging cluster_imaging Imaging Modalities cluster_decision Treatment Decision Suspected PCa Suspected PCa Biopsy Biopsy Suspected PCa->Biopsy PSA, DRE Histopathology Histopathology Biopsy->Histopathology Gleason Score mpMRI mpMRI Histopathology->mpMRI Staging 18F-PSMA-1007 PET/CT 18F-PSMA-1007 PET/CT Histopathology->18F-PSMA-1007 PET/CT Staging Treatment Planning Treatment Planning mpMRI->Treatment Planning 18F-PSMA-1007 PET/CT->Treatment Planning Surgery Surgery Treatment Planning->Surgery Radiotherapy Radiotherapy Treatment Planning->Radiotherapy Active Surveillance Active Surveillance Treatment Planning->Active Surveillance

Patient Diagnostic and Treatment Workflow.

diagnostic_comparison cluster_psma 18F-PSMA-1007 PET/CT cluster_mri mpMRI Lesion Detection Lesion Detection PSMA_Primary Primary Tumor Sensitivity: High Specificity: High Lesion Detection->PSMA_Primary PSMA_LN Lymph Nodes Sensitivity: Variable Specificity: Very High Lesion Detection->PSMA_LN PSMA_EPE_SVI EPE & SVI Performance: Variable Lesion Detection->PSMA_EPE_SVI MRI_Primary Primary Tumor Sensitivity: High Specificity: High Lesion Detection->MRI_Primary MRI_LN Lymph Nodes Sensitivity: Low Specificity: High Lesion Detection->MRI_LN MRI_EPE_SVI EPE & SVI Sensitivity (EPE): Higher Specificity: High Lesion Detection->MRI_EPE_SVI

Comparative Diagnostic Performance.

Conclusion

Both 18F-PSMA-1007 PET/CT and mpMRI are powerful tools in the diagnostic armamentarium for prostate cancer. For the detection of primary intraprostatic lesions, both modalities demonstrate high sensitivity and specificity. However, 18F-PSMA-1007 PET/CT appears to have an advantage in detecting lymph node metastases, primarily due to its very high specificity. For local staging, including the assessment of extraprostatic extension and seminal vesicle invasion, the performance is more comparable, with some studies suggesting a higher sensitivity for mpMRI in detecting EPE.

The choice of imaging modality may, therefore, depend on the specific clinical question. For comprehensive staging, particularly in high-risk patients, a dual-modality approach or the use of integrated PET/MRI may offer the most complete picture. As research continues and technology advances, the roles of these imaging techniques will be further refined, paving the way for more personalized and effective management of prostate cancer.

References

Correlative Studies of ¹⁸F-PSMA-1007 Uptake and Prostate-Specific Membrane Antigen (PSMA) Expression Levels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Prostate-Specific Membrane Antigen (PSMA) has emerged as a crucial biomarker for prostate cancer, with its expression levels correlating with tumor progression and metastasis.[1][2] Positron Emission Tomography (PET) imaging using radiolabeled ligands targeting PSMA has revolutionized the management of prostate cancer.[3] Among these, ¹⁸F-PSMA-1007 is a novel radiopharmaceutical noted for its high tumor uptake and sensitivity in detecting cancerous lesions.[4] This guide provides a comprehensive comparison of ¹⁸F-PSMA-1007 uptake with PSMA expression levels, supported by experimental data and protocols for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following tables summarize the correlation between ¹⁸F-PSMA-1007 uptake, quantified by the maximum standardized uptake value (SUVmax), and PSMA expression, determined by immunohistochemistry (IHC).

Table 1: Correlation between ¹⁸F-PSMA-1007 SUVmax and PSMA IHC Expression in Prostate Cancer

Study Cohort/Sample Type¹⁸F-PSMA-1007 SUVmax (Median/Range)PSMA Expression (IHC Score)Key Findings & Correlation
Primary Prostate Cancer Lesions 26.00 (range: 5.95-101.89)[5]Strong positive cytoplasmic staining in cancer cells[2]A direct positive correlation exists between higher SUVmax values and stronger PSMA expression in primary tumors.[2][5]
Metastatic Lesions 16.90 (range: 5.44-150.24)[5]Not explicitly detailed for metastases in these studies, but PSMA expression is known to increase in advanced stages.[2]Metastatic lesions also demonstrate high ¹⁸F-PSMA-1007 uptake, which is indicative of PSMA expression.[5]
Benign Lesions (e.g., Angiolipoma) 8.2 (in a case of angiolipoma)[2]Mild-to-moderate positive cytoplasmic capillary staining[2]Uptake in some benign lesions is attributed to PSMA expression in the capillaries or vasculature, which can lead to false-positive findings.[2]
Preclinical Mouse Models (LNCaP xenografts) High Molar Activity: 1.97 ± 0.77 (SUVmean)[6]Significant overexpression confirmed by IHC and Western blot[6]Decreasing the molar activity of injected ¹⁸F-PSMA-1007 resulted in decreased uptake in tumors.[6]

Table 2: Comparative Uptake of PSMA-Targeted Radiotracers

RadiotracerKey AdvantagesKey Disadvantages/LimitationsSUVmax Comparison
¹⁸F-PSMA-1007 High tumor uptake and sensitivity, predominantly hepatobiliary clearance reduces urinary bladder activity, improving pelvic lesion visualization.[4][7][8][9]Higher incidence of unspecific bone uptake (UBU), which can lead to false-positive results.[1][10][11]Generally shows higher SUV values in both malignant and some benign lesions compared to ⁶⁸Ga-PSMA-11.[1][12]
⁶⁸Ga-PSMA-11 Well-established with extensive validation; considered a gold standard by many.[8]Shorter half-life requires an on-site generator; urinary excretion can obscure pelvic lesions.[8][11]May show lower SUVmax in some lesions compared to ¹⁸F-PSMA-1007.[12]
¹⁸F-DCFPyL Combines high detection rates with reduced urinary interference and improved specificity.[8][11]Still newer compared to ⁶⁸Ga-PSMA-11, with ongoing research to fully establish its characteristics.[13]Demonstrates similar lesion detection rates to ⁶⁸Ga-PSMA-11 with no increase in false positives.[11]

Experimental Protocols

Detailed methodologies are crucial for the accurate correlation of imaging data with molecular expression.

¹⁸F-PSMA-1007 PET/CT Imaging Protocol
  • Patient Preparation: Patients are typically asked to fast for at least 4-6 hours prior to the scan. Hydration is encouraged.

  • Radiotracer Administration: An intravenous bolus injection of ¹⁸F-PSMA-1007 is administered. The typical injected activity ranges from 3.7 MBq/kg to a mean of 348 ± 52 MBq.[1][4]

  • Uptake Period: Imaging is generally performed 90-180 minutes after injection.[1][4] Some studies suggest that imaging at 2 hours post-injection may lead to the detection of more metastases compared to imaging at 1 hour.[7]

  • Image Acquisition:

    • A low-dose, non-diagnostic CT scan is first performed for attenuation correction and anatomical localization.[4]

    • The PET scan is then acquired, typically covering the area from the skull base to the mid-thigh.

  • Image Analysis: The PET images are analyzed to identify areas of focal radiotracer uptake. A semi-automatic analysis with a fixed SUV threshold (e.g., 3) can be used to determine PSMA-positive tumor volume.[14] The maximum standardized uptake value (SUVmax) is calculated for lesions with focally increased uptake.[5]

PSMA Expression Analysis by Immunohistochemistry (IHC)
  • Tissue Acquisition and Preparation: Prostate biopsy or radical prostatectomy specimens are fixed in formalin and embedded in paraffin (B1166041).[3][15] 3-μm-thick sections are then cut from the paraffin blocks.[15]

  • Antigen Retrieval: This step is performed to unmask the antigenic sites. For example, using Cell Conditioning 1 for 16 minutes at 99°C.[15]

  • Antibody Incubation: The tissue sections are incubated with a primary antibody specific to PSMA (e.g., clone EP192) for a set duration and temperature (e.g., 16 minutes at 36°C).[15]

  • Detection System: A revelation system like OptiView DAB is used to visualize the antibody binding.[15]

  • Scoring of PSMA Expression: The intensity of the PSMA staining is visually quantified using a tiered system. A common four-tiered system is:

    • 0: Negative

    • 1+: Weak

    • 2+: Moderate

    • 3+: Strong[3][15] The staining pattern (membranous, cytoplasmic, or both) is also noted.[3][15]

Visualizations

Experimental Workflow

G cluster_0 Patient Cohort cluster_1 Imaging Arm cluster_2 Histopathology Arm cluster_3 Data Correlation Patient Patient with Suspected/ Confirmed Prostate Cancer Injection Inject ¹⁸F-PSMA-1007 Patient->Injection Biopsy Prostate Biopsy or Radical Prostatectomy Patient->Biopsy Uptake Uptake Period (90-180 min) Injection->Uptake PET_CT PET/CT Scan Uptake->PET_CT Imaging_Analysis Image Analysis (SUVmax Calculation) PET_CT->Imaging_Analysis Correlation Correlative Analysis Imaging_Analysis->Correlation Fixation Formalin Fixation & Paraffin Embedding Biopsy->Fixation IHC Immunohistochemistry (PSMA Staining) Fixation->IHC Scoring Pathological Scoring (PSMA Expression Level) IHC->Scoring Scoring->Correlation

Caption: Workflow for correlating ¹⁸F-PSMA-1007 PET/CT uptake with PSMA expression.

Logical Relationship

G PCa Prostate Cancer Cells PSMA_exp High PSMA Expression on Cell Surface PCa->PSMA_exp Binding ¹⁸F-PSMA-1007 Binds to PSMA PSMA_exp->Binding Tracer_inj ¹⁸F-PSMA-1007 Injection Tracer_inj->Binding Uptake High Radiotracer Uptake (High SUVmax) Binding->Uptake PET_Signal Strong PET Signal Uptake->PET_Signal

Caption: The mechanism of ¹⁸F-PSMA-1007 uptake in PSMA-expressing prostate cancer cells.

References

Navigating Biochemical Recurrence of Prostate Cancer: A Comparative Guide to 18F-PSMA-1007 PET/CT

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of prostate cancer diagnostics, the early and accurate detection of recurrent disease following primary therapy is paramount for effective patient management. For researchers, scientists, and drug development professionals, understanding the nuances of advanced imaging techniques is critical. This guide provides a comprehensive evaluation of the diagnostic accuracy of 18F-PSMA-1007 PET/CT in patients with biochemical recurrence, offering a direct comparison with other imaging alternatives, supported by experimental data.

Biochemical recurrence (BCR), characterized by rising prostate-specific antigen (PSA) levels after definitive treatment such as radical prostatectomy or radiation therapy, presents a significant clinical challenge.[1][2] Conventional imaging modalities often fall short in detecting the site of recurrence, particularly at low PSA levels. The advent of prostate-specific membrane antigen (PSMA)-targeted positron emission tomography (PET) has revolutionized the restaging of prostate cancer. This guide focuses on 18F-PSMA-1007, a promising radiotracer, and evaluates its performance against the more established 68Ga-PSMA-11 and other imaging agents.

Comparative Diagnostic Performance

The diagnostic efficacy of 18F-PSMA-1007 PET/CT is consistently high, with detection rates strongly correlating with PSA levels. Multiple studies and meta-analyses have demonstrated its robust performance in identifying recurrent lesions.

A systematic review highlighted that 18F-PSMA-1007 PET/CT demonstrates a good detection rate in biochemically recurrent prostate cancer.[3] A meta-analysis reported a pooled detection rate of 81% for 18F-PSMA-1007 PET/CT in this patient population.[3] The performance is notably dependent on PSA levels, with higher PSA values associated with increased detection rates. For instance, one study reported detection rates of 61.5% for PSA levels of 0.2 to less than 0.5 ng/mL, which increased to 94.0% for PSA levels of 2 ng/mL or greater.[3][4]

In a head-to-head comparison, 18F-PSMA-1007 has shown some advantages over 68Ga-PSMA-11, particularly in detecting local recurrences due to its lower urinary excretion. However, for overall staging and in many biochemical recurrence scenarios, both tracers yield similar outcomes. One study suggested that 18F-PSMA-1007 may have a higher detection rate in patients with very low PSA levels (0.2–0.5 ng/mL) compared to literature reports for 68Ga-PSMA-11 (62% vs. 46%–58%).[4] Another pilot study directly comparing the two in the same patients with early biochemical recurrence found that 18F-PSMA-1007 detected more sites of recurrence.[5]

When compared to 18F-Fluorocholine PET/CT, a phase III prospective, randomized, crossover multicenter study concluded that 18F-PSMA-1007 PET/CT is superior for localizing prostate cancer recurrence.[6][7] The overall correct detection rates were significantly higher for 18F-PSMA-1007.[6][7]

Below are tables summarizing the quantitative data on the diagnostic accuracy of 18F-PSMA-1007 and its comparators.

18F-PSMA-1007 Detection Rate by PSA Level in Biochemical Recurrence
PSA Level (ng/mL) Detection Rate (%)
0.2 - <0.550% - 68.6%[5][8]
0.5 - <1.074.5% - 85.7%[4][9]
1.0 - <2.087.5% - 90.9%[4][8]
≥2.094.0% - 95.8%[4][8]
Comparative Diagnostic Accuracy of PSMA Tracers in Biochemical Recurrence
Tracer Sensitivity (%) Specificity (%) Positive Predictive Value (PPV) (%) Negative Predictive Value (NPV) (%)
18F-PSMA-1007 88.9[5]100[5]100[5]92.3[5]
68Ga-PSMA-11 44.4[5]83.3[5]80[5]66.6[5]
Head-to-Head Comparison: 18F-PSMA-1007 vs. 18F-Fluorocholine in Biochemical Recurrence
Metric 18F-PSMA-1007
Overall Correct Detection Rate (Undetermined as Positive) 82%[6][7]
Overall Correct Detection Rate (Undetermined as Negative) 77%[6][7]

Experimental Protocols

Detailed and consistent experimental protocols are crucial for the reproducibility and comparison of clinical data. Below are representative methodologies for 18F-PSMA-1007 and 68Ga-PSMA-11 PET/CT scans in the context of biochemical recurrence.

18F-PSMA-1007 PET/CT Protocol
  • Patient Preparation: Patients are typically advised to be well-hydrated. No specific fasting requirements are generally needed.

  • Radiotracer Administration: An intravenous injection of 18F-PSMA-1007 is administered, with a typical dose of 4.0 MBq/kg of body weight.[3][8] The administered individual dose can range from approximately 159 MBq to 364 MBq.[1]

  • Uptake Period: Imaging is typically performed 90-120 minutes after the injection.[10] Some protocols may include later imaging, around 180 minutes post-injection, to potentially improve lesion contrast.[11]

  • Image Acquisition:

    • A low-dose CT scan is first acquired for attenuation correction and anatomical localization.

    • The PET scan is then performed covering the area from the skull base to the mid-thigh.

    • The acquisition time per bed position is typically 1.5 to 2 minutes.[3][11]

  • Image Analysis: Fused PET/CT images are reviewed by experienced nuclear medicine physicians. Any focal uptake of the tracer that is not consistent with physiological distribution is considered suspicious for recurrent disease.

68Ga-PSMA-11 PET/CT Protocol
  • Patient Preparation: Similar to 18F-PSMA-1007, patients are encouraged to be well-hydrated.

  • Radiotracer Administration: An intravenous injection of 68Ga-PSMA-11 is administered, with a median injected dose of around 154-196 MBq.[12][13] To reduce urinary activity in the bladder, which can obscure pelvic lesions, some protocols include the administration of a diuretic like furosemide (B1674285) (20 mg) at the time of tracer injection.[12][13]

  • Uptake Period: The typical uptake period is approximately 60 minutes (ranging from 40 to 85 minutes) after injection.[14]

  • Image Acquisition:

    • A diagnostic or low-dose CT scan is performed. Intravenous contrast may be used to improve anatomical delineation.

    • The whole-body PET scan is acquired with an acquisition time of 2 to 4 minutes per bed position.[12]

  • Image Analysis: Interpretation is performed on fused PET/CT images, with careful attention to differentiate physiological uptake (e.g., in salivary glands, kidneys, bladder) from pathological lesions.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the diagnostic accuracy of 18F-PSMA-1007 in patients with biochemical recurrence of prostate cancer.

experimental_workflow cluster_patient_selection Patient Selection cluster_imaging_protocol Imaging Protocol cluster_analysis Data Analysis & Verification p1 Patients with Biochemical Recurrence (Rising PSA after primary therapy) p2 Informed Consent p1->p2 img1 Intravenous Injection of 18F-PSMA-1007 p2->img1 img2 Uptake Period (e.g., 120 minutes) img1->img2 img3 PET/CT Image Acquisition img2->img3 ana1 Image Interpretation (Identification of suspicious lesions) img3->ana1 ana2 Verification of Findings (Histopathology or Clinical Follow-up) ana1->ana2 ana3 Calculation of Diagnostic Accuracy Metrics (Sensitivity, Specificity, PPV, NPV) ana2->ana3 conclusion Evaluation of Diagnostic Accuracy ana3->conclusion

References

Navigating the Landscape of Prostate Cancer Staging: A Meta-Analysis of ¹⁸F-PSMA-1007 Clinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive meta-analysis of clinical studies on ¹⁸F-PSMA-1007 positron emission tomography (PET) imaging reveals its robust diagnostic performance in the staging of prostate cancer. This guide provides an objective comparison with alternative imaging agents, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Prostate-specific membrane antigen (PSMA)-targeted PET imaging has revolutionized the management of prostate cancer. Among the various radiotracers, ¹⁸F-PSMA-1007 has emerged as a promising agent. This guide synthesizes findings from multiple meta-analyses and clinical studies to evaluate its efficacy, particularly in comparison to other commonly used PSMA-PET tracers such as ⁶⁸Ga-PSMA-11 and ¹⁸F-DCFPyL.

Comparative Diagnostic Performance

¹⁸F-PSMA-1007 demonstrates high diagnostic accuracy for detecting primary prostate cancer lesions, as well as for nodal and distant metastases.[1][2][3] Meta-analyses have reported a high sensitivity and specificity for ¹⁸F-PSMA-1007 in the primary staging of prostate cancer when compared with histopathology.[2][3]

Key Advantages of ¹⁸F-PSMA-1007:
  • Reduced Urinary Excretion: A key characteristic of ¹⁸F-PSMA-1007 is its predominantly hepatobiliary clearance, which leads to minimal urinary bladder activity.[2][3][4] This is a significant advantage for the visualization of pelvic lymph nodes and local recurrences in the prostatic fossa, which can be obscured by high bladder uptake seen with other tracers like ⁶⁸Ga-PSMA-11.[4]

  • Favorable Logistics: The fluorine-18 (B77423) label offers a longer half-life (approximately 110 minutes) compared to gallium-68 (B1239309) (around 68 minutes), allowing for centralized production and distribution to centers without an on-site cyclotron.[2][3][5] This also provides greater flexibility in scheduling PET scans.

  • High Lesion Detection Rate: Studies have shown that ¹⁸F-PSMA-1007 has a high detection rate for prostate cancer lesions, even at low prostate-specific antigen (PSA) levels.[5]

Comparison with Alternatives:

While ¹⁸F-PSMA-1007 offers distinct advantages, it is crucial to consider its performance relative to other PSMA-targeted radiotracers.

  • ⁶⁸Ga-PSMA-11: This has been the most extensively studied PSMA radiotracer.[5] While it has high sensitivity and specificity, its renal excretion can hinder pelvic imaging.[4][5] Some studies suggest that the overall diagnostic accuracy of ¹⁸F-PSMA-1007 is comparable to ⁶⁸Ga-PSMA-11.[1] However, ¹⁸F-PSMA-1007 may have a slightly higher rate of false-positive findings, particularly in bone, due to non-specific uptake.[4]

  • ¹⁸F-DCFPyL: This tracer also benefits from the longer half-life of fluorine-18.[5] Intra-individual comparison studies have shown that ¹⁸F-DCFPyL and ¹⁸F-PSMA-1007 have similar lesion detection capabilities.[6][7] However, they exhibit different biodistribution profiles, with ¹⁸F-DCFPyL showing higher uptake in the kidneys and urinary bladder, while ¹⁸F-PSMA-1007 has higher uptake in the liver and salivary glands.[6][7]

The following tables summarize the quantitative data from various meta-analyses, providing a comparative overview of the diagnostic performance of these tracers.

Data Presentation

Table 1: Diagnostic Accuracy of ¹⁸F-PSMA-1007 for Primary Prostate Cancer Staging (Patient-Based Analysis)
ParameterPooled Sensitivity (95% CI)Pooled Specificity (95% CI)Reference
T Staging (Extraprostatic Extension) 54% (46%-63%)92% (76%-98%)[2][3]
N Staging (Lymph Node Metastases) 42% (28%-57%)94% (90%-97%)[2][3][8]
Table 2: Diagnostic Accuracy of ¹⁸F-PSMA-1007 for Detecting Lymph Node Metastases (Lesion-Based Analysis)
ParameterSensitivitySpecificityPPVNPVReference
All Malignant Nodes 71.2%99.5%91.3%97.9%[9]
Nodes >3mm 81.7%99.6%92.4%98.9%[9]
Table 3: Comparative Performance of PSMA-PET Tracers
TracerKey AdvantagesKey Disadvantages
¹⁸F-PSMA-1007 - Low urinary excretion, improving pelvic imaging[2][3][4]- Longer half-life allowing for flexible logistics[2][3][5]- High detection rate at low PSA levels[5]- Higher rate of non-specific bone uptake leading to potential false positives[4]- Higher liver uptake may obscure liver metastases[10]
⁶⁸Ga-PSMA-11 - Most extensively validated PSMA tracer[5]- Rapid renal clearance can improve contrast for systemic disease[5]- High urinary bladder activity can obscure pelvic lesions[4]- Shorter half-life requires on-site generator[5]
¹⁸F-DCFPyL - Longer half-life[5]- High detection rates[5]- Lower non-specific bone uptake compared to ¹⁸F-PSMA-1007- Higher urinary excretion than ¹⁸F-PSMA-1007[6][7]

Experimental Protocols

The methodologies employed in the cited clinical studies generally follow a standardized approach for PSMA-PET/CT imaging.

Patient Population: Patients with newly diagnosed intermediate- to high-risk prostate cancer scheduled for prostatectomy and lymph node dissection, or patients with biochemical recurrence after primary therapy.

Radiotracer Administration:

  • ¹⁸F-PSMA-1007: Intravenous injection of a standard activity (typically 200-300 MBq).

  • ⁶⁸Ga-PSMA-11: Intravenous injection of a standard activity (typically 150-200 MBq).

  • ¹⁸F-DCFPyL: Intravenous injection of a standard activity (typically 300-370 MBq).

Imaging Acquisition:

  • PET/CT scans are typically performed 60-120 minutes after tracer injection.

  • Low-dose CT is used for attenuation correction and anatomical localization.

  • Whole-body imaging is performed from the skull base to the mid-thigh.

Image Interpretation:

  • Images are interpreted by experienced nuclear medicine physicians.

  • PSMA-positive lesions are identified based on focal uptake exceeding background activity.

  • Standardized uptake values (SUV) are often used to quantify tracer accumulation.

Reference Standard: The gold standard for validation is histopathological analysis of surgical specimens (prostatectomy and lymph node dissection). For patients with biochemical recurrence, a composite reference standard including histopathology, follow-up imaging, and clinical response to therapy is often used.

Mandatory Visualization

Clinical_Study_Workflow cluster_enrollment Patient Enrollment cluster_imaging Imaging Protocol cluster_analysis Data Analysis cluster_validation Validation cluster_outcome Study Outcome Patient_Cohort Prostate Cancer Patients (Intermediate/High-Risk or Biochemical Recurrence) Radiotracer_Injection ¹⁸F-PSMA-1007 Injection (or alternative tracer) Patient_Cohort->Radiotracer_Injection PET_CT_Scan PET/CT Imaging (60-120 min post-injection) Radiotracer_Injection->PET_CT_Scan Image_Interpretation Image Interpretation (Visual Assessment & SUV Measurement) PET_CT_Scan->Image_Interpretation Lesion_Detection Detection of Primary Tumor, Nodal & Distant Metastases Image_Interpretation->Lesion_Detection Histopathology Histopathological Correlation (Gold Standard) Lesion_Detection->Histopathology Follow_up Clinical & Imaging Follow-up Lesion_Detection->Follow_up Diagnostic_Performance Calculation of Sensitivity, Specificity, PPV, NPV, and Accuracy Histopathology->Diagnostic_Performance Follow_up->Diagnostic_Performance

Caption: Workflow of a typical clinical study evaluating PSMA-PET tracers for prostate cancer staging.

References

Safety Operating Guide

Navigating the Disposal of 18F-PSMA-1007: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with 18F-PSMA-1007, a critical aspect of laboratory safety and operational integrity lies in the proper disposal of radioactive waste. Adherence to established protocols is paramount to ensure the safety of personnel and the environment. This guide provides essential, step-by-step information for the safe and compliant disposal of 18F-PSMA-1007, a key radiopharmaceutical in prostate cancer imaging.

The primary and most effective method for managing waste containing the short-lived radioisotope Fluorine-18 (18F), the active component of 18F-PSMA-1007, is through decay-in-storage . With a half-life of approximately 109.8 minutes, the radioactivity of 18F diminishes to negligible levels within a relatively short period.[1][2]

Core Disposal Principle: Decay-in-Storage

Radioactive waste from 18F-PSMA-1007 production and use should be securely stored for a minimum of 24 hours to allow for sufficient radioactive decay.[3][4] After this period, the residual radioactivity is minimal, often reaching background levels, which may permit disposal as regular, non-radioactive waste, contingent upon local regulations.[5]

A study on the disposal of 18F-Fluorodeoxyglucose (18F-FDG), another 18F-labeled radiopharmaceutical, provides valuable insight into the decay process. The mean radioactivity of normal production waste decreased from 4.102 ± 0.831 mCi at 2 hours post-synthesis to 0.0047 ± 0.00116 mCi after 24 hours.[3][4] Similarly, the radiation dose at 5 cm from the waste container surface dropped significantly, rendering the waste safe for disposal.[4]

Quantitative Data on 18F Waste Decay

The following table summarizes the significant reduction in radioactivity and radiation dose of 18F waste over a 24-hour period, underscoring the efficacy of the decay-in-storage method.

Time After SynthesisMean Radioactivity (mCi) - Normal ProductionMean Radiation Dose at 5cm (mSv/h) - Normal ProductionMean Radioactivity (mCi) - Anomalous ProductionMean Radiation Dose at 5cm (mSv/h) - Anomalous Production
2 hours 4.102 ± 0.8318.2107 ± 1.66545.125 ± 2.33290.32 ± 4.66
24 hours 0.0047 ± 0.001160.00000966 ± 0.000002120.005 ± 0.000260.00975 ± 0.0005

Data derived from a study on 18F-FDG waste and is presented here as a proxy for the decay of 18F-PSMA-1007 waste.[3][4]

Step-by-Step Disposal Protocol for 18F-PSMA-1007 Waste

The following protocol outlines the key steps for the proper disposal of waste contaminated with 18F-PSMA-1007.

1. Waste Segregation at the Point of Generation:

  • Immediately segregate waste contaminated with 18F-PSMA-1007 from all other waste streams.

  • Use clearly labeled, dedicated containers for different types of radioactive waste:

    • Solid Waste: Gloves, absorbent paper, vials, and other contaminated solid materials.

    • Liquid Waste: Aqueous and organic solutions containing 18F-PSMA-1007.

    • Sharps Waste: Needles, syringes, and other contaminated sharps.[6]

2. Secure Storage for Decay:

  • Transfer the segregated waste containers to a designated and shielded radioactive waste storage area.

  • This area should be secure, with access restricted to authorized personnel.

  • Ensure all containers are properly sealed to prevent leakage or contamination.

  • Store the waste for a minimum of 24 hours to allow for radioactive decay.[3][4]

3. Post-Decay Monitoring:

  • After the 24-hour decay period, monitor the waste containers using a calibrated radiation survey meter to confirm that the radioactivity has decayed to background levels.[5]

  • If the radioactivity is still above background, continue to store the waste and re-monitor at regular intervals.

4. Final Disposal:

  • Once the radioactivity is confirmed to be at or below background levels, the waste can be disposed of as regular biohazardous or chemical waste, in accordance with institutional and local regulations.[7]

  • Remove or deface all radioactive material labels before final disposal.

  • Maintain meticulous records of all radioactive waste disposal, including the radionuclide, initial activity, storage duration, and final disposal method.[6]

Important Considerations:

  • Local Regulations: Always adhere to the specific radioactive waste disposal regulations set forth by your institution's Radiation Safety Office and local regulatory agencies.[7]

  • Trained Personnel: The handling and disposal of radioactive waste must be performed by personnel who have received appropriate radiation safety training.[7]

  • Mixed Waste: Waste that is both radioactive and chemically hazardous ("mixed waste") requires special handling. Consult with your institution's Environmental Health and Safety department for specific disposal procedures for mixed waste.[6]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the 18F-PSMA-1007 disposal process.

G cluster_0 A 1. Waste Generation (18F-PSMA-1007 Contaminated) B 2. Segregate Waste (Solid, Liquid, Sharps) A->B C 3. Secure Storage for Decay (Minimum 24 hours in shielded area) B->C D 4. Monitor Radioactivity C->D E Radioactivity > Background? D->E F 5. Continue Storage & Re-monitor E->F Yes G 6. Dispose as Regular Waste (per institutional/local regulations) E->G No F->D H 7. Document Disposal G->H

Caption: Workflow for the proper disposal of 18F-PSMA-1007 waste.

By implementing these procedures, laboratories can ensure the safe handling and disposal of 18F-PSMA-1007 waste, fostering a secure research environment and maintaining regulatory compliance.

References

Personal protective equipment for handling 18F-Psma 1007

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling of 18F-PSMA-1007, a fluorine-18 (B77423) labeled radiopharmaceutical for Positron Emission Tomography (PET) imaging. Adherence to these guidelines is essential for ensuring the safety of all personnel and the integrity of research activities.

Personal Protective Equipment (PPE)

The handling of 18F-PSMA-1007 requires stringent adherence to radiation and chemical safety protocols. The following PPE is mandatory for all personnel involved in the handling process.

PPE CategoryItemSpecifications and Use
Body Protection Laboratory CoatLong-sleeved, impermeable, and closed in the front. Must be worn at all times in designated radioactive work areas.
Lead Apron0.5 mm lead equivalence. To be worn when handling unshielded vials or when in close proximity to the radioactive source.
Hand Protection Disposable GlovesTwo pairs of chemotherapy-tested gloves (ASTM D6978). Change gloves frequently and immediately if contaminated.
TongsUse for manipulating vials and other radioactive materials to increase distance and reduce exposure.
Eye and Face Protection Safety Glasses with Side ShieldsMust be worn at all times to protect from splashes of radioactive or chemical substances.
Face ShieldTo be worn in conjunction with safety glasses when there is a higher risk of splashes, such as during vial opening or transfer.
Radiation Monitoring Whole Body DosimeterTo be worn on the torso at all times when working with 18F-PSMA-1007.
Ring DosimeterTo be worn on the dominant hand to monitor extremity dose.

Operational Plan: From Receipt to Use

A systematic approach to handling 18F-PSMA-1007 is crucial to minimize exposure and prevent contamination.

Experimental Workflow

experimental_workflow Experimental Workflow for 18F-PSMA-1007 Handling cluster_receipt Receipt and Inspection cluster_preparation Preparation Area cluster_use Experimental Use cluster_disposal Waste Disposal receipt Receive shielded container inspect Visually inspect for damage receipt->inspect survey_receipt Survey container with Geiger counter inspect->survey_receipt transfer Transfer to shielded work area (hot cell/fume hood) survey_receipt->transfer unshield Unpack vial using tongs transfer->unshield assay Assay dose in a dose calibrator unshield->assay prepare Prepare for experiment assay->prepare experiment Conduct experiment following approved protocol prepare->experiment segregate Segregate liquid and solid waste experiment->segregate store_waste Store in designated shielded containers segregate->store_waste decay Allow for decay in storage store_waste->decay dispose Dispose as per institutional guidelines decay->dispose

Caption: Step-by-step workflow for the safe handling of 18F-PSMA-1007.

Step-by-Step Handling Protocol
  • Receiving:

    • Upon receipt, visually inspect the shielded transport container for any signs of damage.

    • Using a calibrated survey meter, measure the radiation levels at the surface of the container and at 1 meter. Record these readings.

    • Transport the container to the designated radioactive materials handling area.

  • Preparation:

    • Work within a lead-shielded fume hood or hot cell.

    • Place absorbent, plastic-backed paper on the work surface.

    • Using tongs, carefully remove the vial from the transport container and place it in a shielded vial holder.

    • Visually inspect the vial for any damage or loss of integrity.

    • Using a dose calibrator, measure the activity of the vial and record the time and amount.

    • If required, perform any dilutions or aliquoting using shielded syringes.

  • Use:

    • Conduct all experimental procedures in the designated and shielded work area.

    • Clearly label all tubes and containers with the "Caution: Radioactive Material" symbol, the isotope (18F), and the activity.

    • Continuously monitor the work area with a survey meter to detect any contamination promptly.

Disposal Plan

Proper disposal of waste contaminated with 18F-PSMA-1007 is critical to prevent environmental contamination and unnecessary exposure.

Waste TypeContainerDisposal Procedure
Solid Waste (gloves, absorbent paper, plasticware)Labeled, shielded, leak-proof container with a biohazard symbol.1. Segregate waste based on half-life if other isotopes are used. 2. Store in a designated radioactive waste storage area. 3. Allow to decay for at least 10 half-lives (approximately 20 hours for 18F). 4. After decay, monitor the waste with a survey meter to ensure it is at background levels. 5. If at background, dispose of as regular laboratory waste, defacing any radioactive labels.
Liquid Waste (unused 18F-PSMA-1007, contaminated buffers)Labeled, shielded, leak-proof container.1. Do not dispose of down the sink. 2. Store in a designated radioactive liquid waste container. 3. Allow to decay for at least 10 half-lives. 4. After decay, survey the container to confirm background radiation levels. 5. The non-radioactive chemical waste should then be disposed of according to institutional chemical safety guidelines. The PSMA-1007 compound is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1]
Sharps (needles, syringes)Labeled, shielded, puncture-proof sharps container.1. Place all contaminated sharps directly into the designated container. 2. Do not recap needles. 3. When the container is 3/4 full, seal it and place it in the solid radioactive waste for decay.

Radioactive wastes from 18F-Fluorodeoxyglucose production should be conserved for at least 24 hours before their disposal to the environment.[2]

Emergency Spill Protocol

In the event of a spill, immediate and correct action is crucial to contain the contamination and protect personnel.

Spill Response Workflow

spill_response Emergency Spill Response for 18F-PSMA-1007 spill Spill Occurs notify Notify all personnel in the area and the Radiation Safety Officer (RSO) spill->notify contain Contain the spill with absorbent paper notify->contain evacuate Evacuate non-essential personnel notify->evacuate ppe Don appropriate PPE contain->ppe decontaminate_area Clean the spill area from the outside in ppe->decontaminate_area survey_personnel Survey personnel for contamination decontaminate_area->survey_personnel decontaminate_personnel Decontaminate personnel if necessary survey_personnel->decontaminate_personnel Contamination found dispose_waste Dispose of all contaminated materials as radioactive waste survey_personnel->dispose_waste No contamination decontaminate_personnel->dispose_waste final_survey Perform a final survey of the area dispose_waste->final_survey document Document the incident final_survey->document

Caption: Logical flow for responding to a spill of 18F-PSMA-1007.

Step-by-Step Spill Cleanup
  • NOTIFY: Immediately alert everyone in the area of the spill. Notify the institutional Radiation Safety Officer (RSO).

  • CONTAIN: Cover the spill with absorbent paper to prevent it from spreading.

  • EVACUATE: All non-essential personnel should leave the immediate area.

  • PPE: The individual(s) cleaning the spill must wear the full PPE as outlined above.

  • CLEANUP:

    • Using tongs, place any broken glass or sharp objects into a designated sharps container.

    • Working from the outside of the spill towards the center, carefully clean the area with absorbent pads soaked in a decontamination solution.

    • Place all contaminated cleaning materials into a designated radioactive waste bag.

  • SURVEY:

    • Use a survey meter to monitor the area, your hands, shoes, and clothing for any residual contamination.

    • If contamination is found on personnel, remove contaminated clothing and wash the affected skin area with mild soap and lukewarm water.

  • DISPOSE: All contaminated materials must be disposed of as radioactive waste.

  • DOCUMENT: A full report of the incident must be filed with the RSO.

Quantitative Data Summary

The following table summarizes key quantitative data for 18F-PSMA-1007.

ParameterValueReference
Half-life (T½) 109.8 minutes[3]
Radiation Type Positron (β+) followed by gamma (γ) annihilation
Gamma Energy 511 keV
Typical Injected Activity 3-4 MBq/kg body weight[4][5]
Typical Concentration 40 to 4500 MBq/mL at End of Synthesis (EOS)[4]
Storage Temperature Below 30°C in a lead-shielded container[6]
Transportation Transported in lead-lined containers labeled "RADIOACTIVE MATERIALS".[7]
Effective Dose 6.0–8.0 mSv for a typical patient (80 kg) injected with 3–4 MBq/kg.[2]

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.